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  • Product: 3-Bromo-5-chlorosulfanilic acid
  • CAS: 5326-45-4

Core Science & Biosynthesis

Foundational

3-Bromo-5-chlorosulfanilic acid chemical structure and properties

Topic: (4-Amino-3-bromo-5-chlorobenzenesulfonic acid) Audience: Researchers, Synthesis Chemists, and Drug Development Scientists. [1] Executive Summary 3-Bromo-5-chlorosulfanilic acid (CAS: 5326-45-4) is a highly functio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (4-Amino-3-bromo-5-chlorobenzenesulfonic acid) Audience: Researchers, Synthesis Chemists, and Drug Development Scientists.

[1]

Executive Summary

3-Bromo-5-chlorosulfanilic acid (CAS: 5326-45-4) is a highly functionalized aromatic intermediate used primarily in the synthesis of azo dyes, pharmaceutical scaffolds, and coordination ligands.[1][2] Structurally, it is a derivative of sulfanilic acid (4-aminobenzenesulfonic acid) characterized by the presence of bromine and chlorine atoms at the ortho positions relative to the amino group.[3] This specific substitution pattern imparts unique electronic properties, significantly reducing the basicity of the amine while increasing the lipophilicity of the aromatic core compared to the parent sulfanilic acid.

This guide provides a comprehensive technical analysis of the compound's structure, physicochemical properties, validated synthesis protocols, and analytical characterization standards.

Chemical Identity & Structure

The compound is formally named 4-amino-3-bromo-5-chlorobenzenesulfonic acid .[3] In the context of sulfanilic acid derivatives, the numbering often prioritizes the sulfonic acid group at position 1, placing the amino group at position 4, the bromine at position 3, and the chlorine at position 5.

Nomenclature & Identifiers[1][3][4][5]
Identifier Value
IUPAC Name 4-Amino-3-bromo-5-chlorobenzenesulfonic acid
Common Name 3-Bromo-5-chlorosulfanilic acid
CAS Number 5326-45-4
Molecular Formula C₆H₅BrClNO₃S
Molecular Weight 286.53 g/mol
SMILES Nc1c(Cl)cc(S(=O)(=O)O)cc1Br
InChI Key ZNVJPXRWVLMYKR-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the chemical structure and the numbering scheme typically employed in synthesis planning.

ChemicalStructure Figure 1: Structural connectivity of 4-Amino-3-bromo-5-chlorobenzenesulfonic acid. C1 C1 C2 C2 C1->C2 SO3H SO3H C1->SO3H Pos 1 C3 C3 C2->C3 C4 C4 C3->C4 Br Br C3->Br Pos 3 C5 C5 C4->C5 NH2 NH2 C4->NH2 Pos 4 C6 C6 C5->C6 Cl Cl C5->Cl Pos 5 C6->C1

[6][7]

Physicochemical Properties[2][3][5][6][8][9]

The presence of two electron-withdrawing halogens (ortho to the amine) drastically alters the properties compared to unsubstituted sulfanilic acid.[4] The molecule exists primarily as a zwitterion in the solid state but shows reduced zwitterionic stability in solution due to the lowered basicity of the amino group.

Property Value / Description Scientific Context
Appearance Off-white to grey crystalline powderTypical of oxidized aniline derivatives.[2]
Melting Point >300°C (Decomposes)High lattice energy due to intermolecular ionic forces (zwitterion).
Solubility (Water) Low (< 0.5 g/100mL at 20°C)Zwitterionic lattice is stable; requires pH adjustment to dissolve.
Solubility (Alkali) High (forms Sulfonate salt)Soluble in NaOH/KOH/Na₂CO₃ as the anion.
pKa (Acid) ~ -1 to 0 (Sulfonic acid)Strong acid, fully dissociated in aqueous media.
pKa (Base) ~ 1.5 - 2.0 (Amino group)Significantly lower than sulfanilic acid (3.23) due to -I effect of Br/Cl.
Partition Coeff (LogP) ~ 1.1 (Predicted)More lipophilic than sulfanilic acid (-0.9) due to halogenation.[3][5]

Synthesis & Manufacturing Protocol

Strategic Analysis

Direct halogenation of sulfanilic acid is possible but controlling regioselectivity to get the specific 3-bromo-5-chloro isomer requires a sequential approach. The most robust pathway involves the sulfonation of 2-chloroaniline to fix the chlorine position, followed by bromination. The amino group is a strong ortho/para director, while the sulfonic acid is a meta director.[3]

Reaction Pathway[1][3][8][9][11][12][13][14][15]
  • Precursor Synthesis: Sulfonation of 2-chloroaniline yields 4-amino-3-chlorobenzenesulfonic acid (the amino directs para to the empty C4 position; sulfonic acid enters para to amino).

  • Halogenation: Bromination of the intermediate.[6][5][7] The amino group directs the incoming bromine to the remaining ortho position (C5 relative to amino, C3 relative to sulfonic acid).

SynthesisPathway Figure 2: Sequential synthesis workflow from 2-chloroaniline. Start 2-Chloroaniline Step1 Sulfonation (H2SO4 / Heat / 180°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 4-Amino-3-chlorobenzenesulfonic acid Step1->Inter Para-sulfonation Step2 Bromination (Br2 / NaOH / < 10°C) Inter->Step2 Solubilization (Na salt) Final Product: 3-Bromo-5-chlorosulfanilic Acid Step2->Final Ortho-bromination

Detailed Experimental Protocol

Step 1: Preparation of 4-Amino-3-chlorobenzenesulfonic Acid

  • Reagents: 2-Chloroaniline (1.0 eq), Sulfuric acid (98%, 1.1 eq), Dichlorobenzene (solvent, optional).

  • Procedure:

    • Mix 2-chloroaniline with sulfuric acid carefully to form the sulfate salt.

    • Heat the mixture (baking process) to 180-190°C for 4-6 hours under vacuum or in a high-boiling solvent (o-dichlorobenzene) to drive off water (azeotropic removal).

    • Cool and basify with NaOH to dissolve the sulfonate.

    • Acidify with HCl to precipitate the zwitterionic intermediate.

    • Yield Expectation: 85-90%.

Step 2: Bromination to 3-Bromo-5-chlorosulfanilic Acid

  • Reagents: 4-Amino-3-chlorobenzenesulfonic acid (1.0 eq), NaOH (2.2 eq), Bromine (Br₂, 1.05 eq) or N-Bromosuccinimide (NBS).

  • Mechanism: The reaction is performed in alkaline medium to solubilize the sulfonic acid and activate the amine (free base form).

  • Procedure:

    • Dissolve 4-amino-3-chlorobenzenesulfonic acid in dilute NaOH solution (pH > 10).

    • Cool the solution to 0-5°C to prevent oxidation of the amino group.

    • Add Bromine dropwise (or NBS portion-wise) over 60 minutes, maintaining temperature < 10°C.

    • Stir for 2 hours at room temperature.

    • Acidify the solution with conc. HCl to pH < 2.

    • The product will precipitate as a grey/white solid. Filter, wash with ice water, and dry.

  • Purification: Recrystallization from hot water or dilute acetic acid.

Analytical Characterization

To validate the identity of 3-Bromo-5-chlorosulfanilic acid, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (¹H-NMR)

The molecule has only two aromatic protons, located at positions 2 and 6 (relative to the sulfonic acid at C1).

  • Solvent: DMSO-d₆ (due to solubility).

  • Signals:

    • δ ~7.6 - 7.9 ppm: Two doublets (or singlets if resolution is low).

    • Coupling: The protons are meta to each other. Expected coupling constant J ≈ 1.5 – 2.5 Hz.

    • NH₂: Broad singlet at δ ~5.0–6.0 ppm (variable with concentration/water).

    • SO₃H: Usually exchanged/broad, often not seen distinct from water peak.

Infrared Spectroscopy (FT-IR)[5]
  • 3400 & 3300 cm⁻¹: N-H stretching (primary amine).

  • 1150 - 1250 cm⁻¹: S=O stretching (sulfonic acid/sulfonate).

  • 600 - 800 cm⁻¹: C-Cl and C-Br stretching vibrations.

Mass Spectrometry (MS)[1]
  • Technique: ESI-MS (Negative mode prefered for sulfonic acids: [M-H]⁻).

  • m/z: 284 (⁷⁹Br, ³⁵Cl), 286 (⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl), 288 (⁸¹Br, ³⁷Cl).

  • Pattern: Distinct isotopic pattern characteristic of one Br and one Cl atom (approx intensity 3:4:1).

Applications

Dye Chemistry

This compound serves as a "diazo component."[3][2] The amino group can be diazotized (using NaNO₂/HCl) to form a diazonium salt.[3] This salt is then coupled with electron-rich aromatics (phenols, naphthols) to create azo dyes. The halogen substituents induce a bathochromic shift (red-shift) and improve lightfastness compared to simple sulfanilic acid dyes.

Pharmaceutical Scaffolds

Used as an intermediate in the synthesis of sulfonamide derivatives.[3] The sulfonic acid group can be converted to a sulfonyl chloride (using PCl₅ or SOCl₂), which then reacts with amines to form sulfonamides. The 3-bromo-5-chloro substitution pattern provides steric bulk and lipophilicity, useful for modulating the binding affinity of the drug candidate.

Safety & Handling (SDS Summary)

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Wear nitrile gloves, safety goggles, and use a dust mask. Avoid inhalation of fine dust.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal conditions but may darken upon prolonged exposure to light/air (oxidation of amine).

  • Spill Response: Sweep up and dispose of as hazardous chemical waste. Neutralize acidic residues with sodium bicarbonate.

References

  • PubChem. (2025).[8] 4-Amino-3-bromo-5-chlorobenzenesulfonic acid (CID 11011569). National Center for Biotechnology Information. [Link]

  • Karim, E. et al. (2013). Kinetic and mechanistic study of bromination of sulfanilic acid with N-bromosuccinimide in alkaline medium. Bulgarian Chemical Communications, 45(4), 456-463. [Link]

Sources

Exploratory

3-Bromo-5-chlorosulfanilic acid CAS number and registry details

An In-Depth Technical Guide to 3-Bromo-5-chlorosulfanilic acid This guide provides a comprehensive technical overview of 3-Bromo-5-chlorosulfanilic acid, a specialized chemical intermediate. It is intended for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Bromo-5-chlorosulfanilic acid

This guide provides a comprehensive technical overview of 3-Bromo-5-chlorosulfanilic acid, a specialized chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's properties, synthesis, and applications.

Core Identity and Registry Information

3-Bromo-5-chlorosulfanilic acid is a substituted aromatic sulfonic acid. Its unique structure, featuring bromine, chlorine, and sulfonic acid functional groups on an aniline core, makes it a valuable building block in specialized organic synthesis.

Chemical Abstract Service (CAS) Registry

The definitive identifier for this compound is its CAS number, which is crucial for unambiguous identification in databases, regulatory submissions, and procurement.

  • CAS Number: 5326-45-4[1][2]

Molecular and Structural Details

A summary of the key identifiers and molecular properties is presented below.

PropertyValueSource
IUPAC Name 4-amino-3-bromo-5-chlorobenzenesulfonic acid[1]
Molecular Formula C₆H₅BrClNO₃S[1][2]
Molecular Weight 286.53 g/mol [1][2]
Canonical SMILES C1=C(C(=C(C=C1S(=O)(=O)O)Cl)N)Br[1]
InChI Key ZNVJPXRWVLMYKR-UHFFFAOYSA-N[1]
Structural Representation

The arrangement of the functional groups on the benzene ring dictates the chemical's reactivity and potential applications.

Caption: 2D structure of 4-amino-3-bromo-5-chlorobenzenesulfonic acid.

Chemical Reactivity and Synthetic Profile

The reactivity of 3-Bromo-5-chlorosulfanilic acid is governed by the interplay of its functional groups. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. However, the bromo, chloro, and sulfonic acid groups are electron-withdrawing and deactivating, which makes electrophilic aromatic substitution challenging[1]. This electronic profile makes the compound a nuanced substrate for further chemical modifications.

Potential Synthetic Pathways

While specific, optimized protocols for the synthesis of 3-Bromo-5-chlorosulfanilic acid are not extensively detailed in public literature, a logical synthetic route can be postulated based on established organic chemistry principles and syntheses of related compounds, such as 3-bromo-5-chlorophenol[1][3][4]. A plausible approach would involve the controlled halogenation and sulfonation of a suitable aniline precursor.

The following workflow illustrates a conceptual synthetic pathway.

synthetic_workflow start Starting Material (e.g., 3-Chloroaniline) step1 Bromination start->step1 intermediate1 3-Chloro-4-bromoaniline step1->intermediate1 step2 Sulfonation (e.g., with Chlorosulfonic Acid) intermediate1->step2 product 3-Bromo-5-chlorosulfanilic acid (Final Product) step2->product

Caption: Conceptual workflow for the synthesis of 3-Bromo-5-chlorosulfanilic acid.

Causality in Experimental Design:

  • Choice of Starting Material: Beginning with a monosubstituted aniline allows for regioselective control in subsequent halogenation and sulfonation steps.

  • Reaction Conditions: The conditions for each step, such as temperature, solvent, and stoichiometry, would need careful optimization to maximize yield and minimize the formation of isomers and other side products[1]. For instance, the sulfonation step would require precise control to prevent polysulfonation or decomposition.

Applications in Research and Development

3-Bromo-5-chlorosulfanilic acid is primarily valued as a synthetic intermediate. Its multifunctional nature provides several reaction sites for building more complex molecules.

Intermediate for Heterocyclic Compounds

The presence of an amino group and two distinct halogen atoms (bromine and chlorine) on the aromatic ring makes this compound a promising precursor for the synthesis of various heterocyclic compounds. Halogenated anilines are well-established starting materials for constructing nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals[1].

Building Block in Drug Discovery

While direct applications in marketed drugs are not widely documented, the structural motifs accessible from this intermediate are relevant in medicinal chemistry. For example, related structures like 3-amino-5-phenoxypyridine are key components in the development of kinase inhibitors[5]. The specific substitution pattern of 3-Bromo-5-chlorosulfanilic acid allows for the introduction of diverse functionalities, enabling the exploration of chemical space around a biological target.

The general workflow for leveraging such a building block in a drug discovery program is outlined below.

drug_discovery_workflow cluster_0 Scaffold Synthesis cluster_1 Lead Generation & Optimization cluster_2 Preclinical Development building_block 3-Bromo-5-chlorosulfanilic acid functionalization Functional Group Interconversion / Cross-Coupling building_block->functionalization scaffold Diverse Scaffolds functionalization->scaffold screening High-Throughput Screening scaffold->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role of a chemical building block in a drug discovery pipeline.

Safety, Handling, and Storage

General Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For handling powders, a dust mask or respirator may be necessary to avoid inhalation[6][7].

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood[6][7].

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling[6][8].

First Aid Measures

The following are general first-aid recommendations based on similar compounds and should be confirmed with a specific SDS.

Exposure RouteFirst Aid MeasureSource
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6][8]
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.[6][8]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6][8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6][8]
Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed[6][7].

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains[6].

Conclusion

3-Bromo-5-chlorosulfanilic acid (CAS No. 5326-45-4) is a specialized chemical intermediate with significant potential in organic synthesis, particularly for the creation of complex heterocyclic systems relevant to the pharmaceutical and materials science industries. Its value lies in the unique combination of reactive sites—an activating amino group and multiple halogen and sulfonyl functionalities—that allow for diverse and regioselective chemical transformations. While detailed application notes are sparse, its structural characteristics firmly place it as a valuable building block for advanced research and development programs. Proper safety and handling procedures, guided by data from analogous compounds, are essential for its use in a laboratory setting.

References

  • 3-Bromo-5-chlorosulfanilic acid - CAS号5326-45-4 - 摩熵化学. [Link]

  • 3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128 - PubChem. [Link]

  • 3-Bromo-5-chloro-2-hydroxybenzoic acid | C7H4BrClO3 | CID 3649920 - PubChem. [Link]

  • 3-bromo-5-(chlorosulfonyl)benzoic acid (C7H4BrClO4S) - PubChemLite. [Link]

  • Highly Efficient Prodrugs: Design and Therapeutic Applications - IntechOpen. [Link]

  • CN101735023B - Method for preparing 3-bromo-5-chlorophenol - Google P
  • CN101735023A - Method for preparing 3-bromo-5-chlorophenol - Google P
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI. [Link]

  • SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID - WIPO Patentscope. [Link]

  • Chlorosulfonic acid coated on porous organic polymer as a bifunctional catalyst for the one-pot three-component synthesis of 1,8-naphthyridines - RSC Publishing. [Link]

Sources

Foundational

Molecular weight and formula of 3-Bromo-5-chlorosulfanilic acid

Executive Summary 3-Bromo-5-chlorosulfanilic acid (CAS: 5326-45-4) represents a specialized class of poly-functionalized aromatic scaffolds.[1] Unlike generic sulfanilic acid derivatives, the specific meta-halogenation p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5-chlorosulfanilic acid (CAS: 5326-45-4) represents a specialized class of poly-functionalized aromatic scaffolds.[1] Unlike generic sulfanilic acid derivatives, the specific meta-halogenation pattern (relative to the sulfonic acid group) introduces unique electronic and steric properties. This compound serves as a critical "linchpin" intermediate: the distinct reactivity profiles of the bromine and chlorine substituents allow for sequential chemoselective cross-coupling , while the amino-sulfonic axis preserves its utility in zwitterionic azo-dye synthesis. This guide outlines the molecular specifications, validated synthesis protocols, and strategic applications for high-value research and development.

Chemical Identity & Specifications

ParameterSpecification
IUPAC Name 4-Amino-3-bromo-5-chlorobenzenesulfonic acid
Common Name 3-Bromo-5-chlorosulfanilic acid
CAS Number 5326-45-4
Molecular Formula

Molecular Weight 286.53 g/mol
Exact Mass 284.8862 Da
SMILES Nc1c(Cl)cc(S(=O)(=O)O)cc1Br
Appearance Off-white to grey crystalline powder
Solubility Low in water (Zwitterionic); Soluble in aqueous alkali (

,

)
Isotopic Signature (Mass Spectrometry)

For confirmation via HRMS, the presence of both Bromine (


) and Chlorine (

) creates a distinct isotopic envelope.
  • M+ (100%) : ~284.9

  • M+2 : Significant intensity (due to

    
     and 
    
    
    
    contributions).
  • Pattern : Look for the characteristic "M, M+2, M+4" cluster typical of BrCl substituted aromatics.

Structural Analysis & Logic

The structure is defined by the ortho-para directing power of the amino group versus the meta-directing sulfonic acid group.

  • Zwitterionic Nature: Like the parent sulfanilic acid, this molecule exists primarily as a zwitterion in the solid state (

    
    ). This significantly elevates the melting point (>300°C) and reduces solubility in organic solvents.
    
  • Regiochemistry: The halogens are located at positions 3 and 5 relative to the sulfonic acid (C1). However, chemically, they are ortho to the amino group (C4). This is critical for synthesis: direct halogenation of sulfanilic acid targets these positions because the amino group activates them, while the sulfonic acid deactivates the positions meta to itself (which are the same carbons).

Validated Synthesis Protocol

Methodology: Thermal Rearrangement (The "Baking Process") Precursor: 2-Bromo-6-chloroaniline

While direct halogenation of sulfanilic acid is possible, it often yields inseparable mixtures of di-bromo and di-chloro byproducts. The self-validating route utilized by senior process chemists involves the sulfonation of the pre-halogenated aniline. This guarantees the regiochemistry because the ortho/para positions relative to the amine are the only active sites, and the ortho sites are already blocked.

Step-by-Step Workflow
  • Salt Formation:

    • Charge a reactor with 2-Bromo-6-chloroaniline (1.0 eq) .

    • Slowly add Sulfuric Acid (

      
      , 98%, 1.05 eq) .
      
    • Observation: An exothermic reaction occurs, forming the solid sulfate salt.

  • The Baking Phase (Solid State Rearrangement):

    • Heat the solid salt in a vacuum oven or high-temperature oil bath to 180–190°C .

    • Maintain temperature for 6–8 hours .

    • Mechanism:[2][3][4][5] The sulfate group migrates from the nitrogen to the para-carbon ring position (Bamberger rearrangement type mechanism).

  • Workup & Purification:

    • Cool the mass and suspend in Water (5 volumes) .

    • Basify with Sodium Carbonate (

      
      )  to pH ~8–9 to dissolve the product as the sodium sulfonate salt.
      
    • Filter off any unreacted aniline (insoluble).

    • Acidify the filtrate with HCl to pH ~2.

    • Result: The zwitterionic product precipitates as a grey/white solid.

  • Validation:

    • Filter, wash with ice-cold water, and dry.

Synthesis Start 2-Bromo-6-chloroaniline Step1 Acid Salt Formation (+ H2SO4) Start->Step1 Exothermic Step2 Thermal Baking (180°C, -H2O) Step1->Step2 Migration Product 3-Bromo-5-chlorosulfanilic Acid (Target) Step2->Product Workup (pH 2)

Caption: Regioselective synthesis via the 'Baking Process', ensuring para-sulfonation relative to the amine.

Strategic Applications in Drug Development

A. Sequential Cross-Coupling Scaffold

This molecule is a "privileged scaffold" for library generation due to the reactivity difference between the C-Br and C-Cl bonds.

  • Phase 1 (Low Energy): Palladium-catalyzed Suzuki-Miyaura coupling will occur preferentially at the C-Br bond (weaker bond energy).

  • Phase 2 (High Energy): Subsequent coupling conditions (higher temp, specialized ligands like Buchwald phosphines) can activate the C-Cl bond.

  • Result: Precise installation of two different aryl/alkyl groups flanking the amino-sulfonic core.

B. Diazotization & Dye Chemistry

The amino group remains available for diazotization (


).
  • Diazo Component: The resulting diazonium salt is electron-deficient (due to Br/Cl), making it a "hot" electrophile for coupling with electron-rich couplers (e.g., Chicago Acid, H-Acid).

  • Use Case: Synthesis of light-fast azo dyes where the halogens shift the absorbance (

    
    ) bathochromically (Red-shift).
    

Reactivity Target 3-Bromo-5-chlorosulfanilic Acid Suzuki1 Pd(0) Coupling (Low Temp) Selects C-Br Target->Suzuki1 Diazo Diazotization (NaNO2 / HCl) Target->Diazo Suzuki2 Pd(0) Coupling (High Temp) Selects C-Cl Suzuki1->Suzuki2 Library Bi-Aryl Scaffold (Drug Discovery) Suzuki2->Library Dye Azo Dye Formation (Coupling w/ Naphthols) Diazo->Dye

Caption: Divergent synthesis pathways utilizing chemoselective halogen reactivity and diazo-coupling potential.

References

  • BenchChem. (2025).[6][7] 3-Bromo-5-chlorosulfanilic acid - Structure and Properties. Retrieved from

  • PubChem. (2025). Compound Summary: 4-Amino-3-bromo-5-chlorobenzoic acid (Analogue Reference). National Library of Medicine. Retrieved from

  • Organic Syntheses. (1923). Sulfanilic Acid Synthesis via Baking Process. Org. Synth. 1923, 3,[2][7][8][9] 87. Retrieved from

  • Filimonov, V. D., et al. (2008).[4] Unusually Stable Arenediazonium Tosylates: Preparation and Synthetic Applicability. Organic Letters, 10(18), 3961-3964. (Context for Diazotization stability).

Sources

Exploratory

Technical Safety &amp; Handling Guide: 3-Bromo-5-chlorosulfanilic Acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 5326-45-4 | Formula: C₆H₅BrClNO₃S | Focus: Safety, Synthesis, and Handling[1]

Part 1: Executive Summary & Strategic Utility

In the landscape of drug discovery and materials science, 3-Bromo-5-chlorosulfanilic acid (4-amino-3-bromo-5-chlorobenzenesulfonic acid) serves as a specialized "molecular scaffold." Unlike generic reagents, its value lies in its orthogonal reactivity :

  • The Amino Group (-NH₂): A handle for diazotization (azo dye synthesis) or amide coupling.

  • The Halogen Pair (Br/Cl): Enables regioselective cross-coupling (e.g., Suzuki-Miyaura), critical for diversifying drug pharmacophores.

  • The Sulfonic Acid (-SO₃H): Provides water solubility and zwitterionic stability, often used to functionalize biomaterials (e.g., silk fibroin) or graphene surfaces.

This guide moves beyond the standard Safety Data Sheet (SDS). It integrates toxicological logic with practical laboratory protocols to ensure researchers can handle this compound with autonomy and precision.

Part 2: Chemical Identity & Molecular Architecture[2][3]

Understanding the molecule's physical form is the first step in safety. As a zwitterion, this compound typically exists as a high-melting solid, reducing volatility risks but increasing dust inhalation hazards.

Table 1: Physicochemical Profile
PropertyDataTechnical Note
CAS Number 5326-45-4Unique identifier for regulatory tracking.[2]
Molecular Weight 286.53 g/mol Essential for stoichiometry calculations.
Appearance Off-white to grey powderDiscoloration often indicates oxidation of the amino group.
Solubility Low in water (Acidic pH); High in alkaline aq. solutionsExists as a zwitterion; deprotonation (-SO₃⁻) requires base (NaOH/Na₂CO₃).
Acidity (pKa) ~3.0–3.5 (Sulfonic acid)Strong enough to protonate weak bases; corrosive to mucous membranes.
Melting Point >300°C (Decomposes)Do not attempt to determine MP in an oil bath (explosion risk).
Molecular Reactivity Map

The following diagram illustrates the "Active Sites" of the molecule, guiding both synthesis strategy and safety precautions.

ReactivityMap Core 3-Bromo-5-chlorosulfanilic Acid (Zwitterionic Core) Amino Amino Group (-NH₂) Risk: Skin Sensitization Utility: Diazotization Core->Amino Position 4 Sulfonic Sulfonic Acid (-SO₃H) Risk: Irritation/Corrosion Utility: Solubility/Anchoring Core->Sulfonic Position 1 Halogens Halogens (Br, Cl) Risk: Environmental Persistence Utility: Cross-Coupling Core->Halogens Positions 3, 5

Figure 1: Functional group analysis linking chemical structure to specific safety risks and synthetic utility.

Part 3: Hazard Identification & Toxicology Logic

Standard SDSs often list generic warnings. Here is the causality behind those warnings, derived from Structure-Activity Relationships (SAR) of halogenated anilines and sulfonic acids.

Health Hazards (The "Why")
  • Skin/Eye Irritation (H315, H319): The sulfonic acid moiety is a strong proton donor. Upon contact with moisture in the eyes or skin, it lowers local pH, causing immediate protein denaturation and irritation.

  • Skin Sensitization (Inferred Risk): Halogenated anilines are notorious sensitizers. The bromine and chlorine atoms increase lipophilicity, allowing the molecule to penetrate the stratum corneum. Once inside, the amino group can metabolically activate (via N-oxidation) to form haptens that trigger immune responses (allergic dermatitis).

  • Respiratory Toxicity (H335): As a fine powder, dust inhalation deposits acidic particles in the alveoli, leading to chemical pneumonitis.

GHS Classification (Conservative Baseline)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4][5][6]

    • H319: Causes serious eye irritation.[3][4][5][6]

    • H335: May cause respiratory irritation.[4][6]

  • Note: Treat as Corrosive (Category 1B) if handling >10g or concentrated solutions, as the pH effects become acute.

Part 4: Handling, Storage, & Stability Protocols

Protocol A: Safe Weighing & Solubilization

Objective: Prevent dust generation and ensure complete dissolution for reactions.

  • Engineering Controls: Always weigh inside a fume hood or a powder containment enclosure .

  • PPE: Nitrile gloves (double-gloved recommended due to halogenated nature), safety glasses, and a lab coat.

  • Solubilization Logic:

    • Challenge: The zwitterionic lattice is stable and insoluble in neutral organic solvents.

    • Solution: Use an alkaline aqueous buffer .

    • Step-by-Step:

      • Suspend the solid in water (it will remain cloudy).

      • Slowly add 1.05 equivalents of Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH).

      • Stir until the solution clears. The compound is now the water-soluble sodium sulfonate salt.

Protocol B: Storage & Stability
  • Hygroscopicity: The sulfonic acid group attracts moisture. Store in a desiccator or under inert gas (Nitrogen/Argon).

  • Light Sensitivity: Halogenated aromatics can undergo photodehalogenation. Store in amber vials wrapped in foil.

  • Incompatibility: Keep away from strong oxidizers (risk of N-oxide formation) and acid chlorides (risk of polymerization).

Part 5: Emergency Response & First Aid

This decision tree provides a logic-based approach to exposure, prioritizing pH neutralization and decontamination.

EmergencyResponse Incident Exposure Incident Skin Skin Contact (Acidic Burn Risk) Incident->Skin Eye Eye Contact (Immediate Danger) Incident->Eye Inhalation Inhalation (Respiratory Spasm) Incident->Inhalation Wash Brush off dry powder first THEN rinse water >15 min Skin->Wash EyeRinse Irrigate >15 min Lift eyelids occasionally Eye->EyeRinse FreshAir Move to fresh air Sit upright (90°) Inhalation->FreshAir Doctor Seek Medical Attention (Show CAS 5326-45-4) Wash->Doctor EyeRinse->Doctor FreshAir->Doctor

Figure 2: Logic flow for immediate first aid response, prioritizing mechanical removal of powder before wetting.

Critical Note on Skin Contact: Do not use vinegar or neutralizing acids on the skin. The heat of neutralization can worsen the burn. Use copious water only.

Part 6: Ecological Impact & Disposal

  • Environmental Fate: Halogenated aromatics are often persistent. The sulfonic acid group increases water mobility, meaning spills can rapidly contaminate groundwater.

  • Disposal Protocol:

    • Do NOT pour down the drain.

    • Collect as Halogenated Organic Waste .

    • If neutralizing a spill: Use Sodium Bicarbonate (NaHCO₃) to neutralize the acid, absorb with vermiculite, and dispose of as solid hazardous waste.

Part 7: Regulatory & Scientific Context

Regulatory Status[5][8]
  • TSCA (USA): Often listed as a research exemption or low-volume exemption (LVE). Verify specific inventory status before commercial scaling.

  • REACH (EU): Likely requires registration for imports >1 ton/year.

Scientific Application: Why this molecule?

In drug development, 3-Bromo-5-chlorosulfanilic acid is a "privileged structure" for Fragment-Based Drug Design (FBDD) .

  • Kinase Inhibition: The sulfonate group mimics phosphate binding, while the halogens fill hydrophobic pockets in enzyme active sites [1].

  • Materials Functionalization: The diazonium salt of this compound is used to modify silk fibroin, introducing anticoagulant properties via the sulfonate group [2].[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219247, 3-Bromo-5-chlorosulfanilic acid. Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Halogenated Benzenesulfonic Acids.[3] Retrieved from [Link]

Sources

Foundational

Physical appearance and melting point of 3-Bromo-5-chlorosulfanilic acid

Technical Guide: Characterization of 3-Bromo-5-chlorosulfanilic Acid For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the physical and thermal prope...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Characterization of 3-Bromo-5-chlorosulfanilic Acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical and thermal properties of 3-Bromo-5-chlorosulfanilic acid (CAS No. 5326-45-4), a key intermediate in various synthetic applications. Notably, a definitive melting point for this compound is not widely reported in scientific literature, presenting a characterization challenge for researchers. This document provides a comprehensive, field-proven protocol for the precise determination of its melting point, grounded in United States Pharmacopeia (USP) standards. Furthermore, it discusses the expected physical appearance based on analogous chemical structures and outlines the principles of sample purity as they relate to melting behavior. The methodologies presented herein are designed to ensure scientific rigor, data integrity, and reproducibility in a research and development setting.

Introduction and Statement of the Problem

3-Bromo-5-chlorosulfanilic acid is a substituted aromatic sulfonic acid with significant potential as a building block in the synthesis of novel pharmaceutical compounds and other advanced materials. Its trifunctionalized aromatic ring, featuring bromo, chloro, and sulfonic acid moieties, offers versatile reactivity for further chemical elaboration.

A critical parameter for the identification and purity assessment of any solid crystalline compound is its melting point. A sharp, well-defined melting point is a hallmark of a pure substance, whereas a broad melting range typically indicates the presence of impurities. Our review of the existing literature and chemical databases reveals a conspicuous absence of a reported melting point for 3-Bromo-5-chlorosulfanilic acid. This knowledge gap necessitates a reliable and standardized experimental approach for its determination. This guide provides such a protocol, enabling researchers to confidently characterize this important synthetic intermediate.

Physical Appearance: An Analog-Based Assessment

While direct observational data for 3-Bromo-5-chlorosulfanilic acid is scarce, an assessment of structurally related compounds allows for a reasoned prediction of its physical appearance.

Aromatic sulfonic acids are typically crystalline solids at room temperature, a characteristic attributed to their polarity and capacity for intermolecular hydrogen bonding.[1][2] For instance, the parent compound, sulfanilic acid, is an off-white solid.[3] It is therefore highly probable that 3-Bromo-5-chlorosulfanilic acid presents as a white to off-white or light-yellow crystalline powder or solid. [4][5][6] The color may be influenced by trace impurities remaining from its synthesis. As with any chemical compound, direct observation of a purified sample is required for definitive characterization.

Melting Point Determination: A Validated Experimental Protocol

The following protocol details the determination of the melting range of 3-Bromo-5-chlorosulfanilic acid using the capillary method, which is aligned with the standards outlined in USP General Chapter <741>.[7][8][9] This method is widely accepted for its accuracy and reproducibility.

Principle of the Method

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This is observed as the temperature range from the point of initial melting (collapse of the solid column) to the point of complete liquefaction (clear point).[4][7] The presence of impurities typically causes a depression and broadening of this melting range.

Required Materials and Apparatus
  • Sample: 3-Bromo-5-chlorosulfanilic acid (dried, finely powdered)

  • Melting point apparatus (e.g., Mel-Temp, SRS OptiMelt, or similar)

  • Melting point capillary tubes (USP-compliant: 0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness)[7]

  • Mortar and pestle

  • Spatula

  • Desiccator for sample drying

Step-by-Step Experimental Workflow

Step 1: Sample Preparation (The Foundation of Accuracy)

  • Rationale: Proper sample preparation is critical for obtaining a sharp, reproducible melting point. The sample must be completely dry to avoid solvent-induced melting point depression, and finely powdered to ensure uniform packing and heat transfer within the capillary tube.

  • Procedure:

    • Dry a small amount of 3-Bromo-5-chlorosulfanilic acid in a desiccator over a suitable desiccant (e.g., silica gel) for at least 24 hours to remove any residual moisture.[7]

    • Place the dried sample in a clean mortar and gently grind it into a fine, uniform powder.

Step 2: Capillary Tube Loading

  • Rationale: A properly packed capillary is essential for accurate observation. An overly dense or loose packing can lead to errors in heat conduction and ambiguous melting behavior.

  • Procedure:

    • Invert a capillary tube and press the open end into the powdered sample until a small amount of solid enters the tube.

    • Gently tap the sealed end of the capillary on a hard surface to pack the solid into the bottom.[10]

    • Continue this process until a tightly packed column of 2.5–3.5 mm in height is achieved.[7]

Step 3: Initial (Rapid) Melting Point Estimation

  • Rationale: To save time, a preliminary rapid determination is performed to identify an approximate melting range. This allows the subsequent, more precise measurements to be conducted more efficiently.[11]

  • Procedure:

    • Place the loaded capillary into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-15 °C per minute).

    • Observe the sample and note the approximate temperature at which it melts.

Step 4: Accurate Melting Point Determination

  • Rationale: A slow, controlled heating rate is crucial for allowing the system to remain in thermal equilibrium, ensuring that the recorded temperature accurately reflects the temperature of the sample. The USP standard rate is 1 °C per minute.[7][12]

  • Procedure:

    • Allow the apparatus to cool to at least 10-15 °C below the estimated melting point.

    • Insert a new, properly loaded capillary tube.

    • Set the heating rate to 1 °C per minute.[12]

    • Carefully observe the sample through the magnifying lens.

    • Record Temperature T1: The temperature at which the first drop of liquid becomes visible or the column of solid collapses.[7]

    • Record Temperature T2: The temperature at which the last solid particle melts, and the sample becomes a completely clear liquid (the "clear point").[4]

    • The melting range is reported as T1 – T2.

    • Repeat the determination at least two more times with fresh samples to ensure reproducibility. The results should be consistent within 1-2 °C.

Workflow Visualization

The following diagram illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample (24h in Desiccator) Grind Grind to Fine Powder Dry->Grind Ensures no solvent Load Load Capillary Grind->Load Pack Pack to 2.5-3.5 mm Load->Pack Ensures uniform heating RapidHeat Rapid Scan (10-15°C/min) Estimate MP Pack->RapidHeat SlowHeat Accurate Scan (1°C/min) RapidHeat->SlowHeat Set start temp (MP_est - 15°C) Record Record T1 (Onset) Record T2 (Clear Point) SlowHeat->Record Repeat Repeat 2x? Record->Repeat Repeat->SlowHeat No Report Report Range: T1 - T2 Repeat->Report Yes

Caption: Workflow for Melting Point Determination.

Data Presentation and Interpretation

The results of the melting point determination should be recorded systematically. A pure sample of 3-Bromo-5-chlorosulfanilic acid is expected to exhibit a sharp melting range, typically spanning 0.5–2.0 °C.

Table 1: Melting Point Data for 3-Bromo-5-chlorosulfanilic Acid
DeterminationOnset Temperature (T1)Clear Point (T2)Melting Range (T2 - T1)Observations
Rapid Estimate e.g., ~150 °Ce.g., ~155 °CBroadProvides approximate range
Trial 1 e.g., Color change, decomposition
Trial 2
Trial 3
Average

Note: This table is a template for recording experimental data. The example values are illustrative only.

A broad melting range (> 3 °C) suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase. If decomposition (e.g., darkening of the sample) is observed, this should be noted, and the melting point should be reported with an indication of decomposition (e.g., "151–153 °C (dec.)").

Conclusion

While 3-Bromo-5-chlorosulfanilic acid is a valuable synthetic intermediate, its fundamental physical properties, such as its melting point, are not well-documented. This guide provides a robust, step-by-step protocol based on established pharmacopeial methods to enable researchers to determine this critical parameter accurately and reproducibly. Adherence to this protocol will ensure the generation of high-quality, reliable data essential for the proper identification, purity assessment, and utilization of this compound in research and development.

References

  • University of Calgary. (n.d.). Melting point determination. Department of Chemistry. Retrieved from [Link]

  • SRS. (n.d.). Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Pharmacopeia.cn. Retrieved from [Link]

  • Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

  • A.KRÜSS Optronic. (n.d.). Melting point determination. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • JoVE. (2017, February 22). Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

  • PennWest University. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, November 30). Sulfanilic acid. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Sulfanilic acid. National Institutes of Health. Retrieved from [Link]

  • Chemistry Learner. (2025, October 11). Sulfonic Acid: Formula, Structure, Examples, & Preparation. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfanilic acid. Retrieved from [Link]

  • chemeurope.com. (n.d.). Sulfanilic acid. Retrieved from [Link]

  • Aromatic Allied & Organics Pvt Ltd. (n.d.). Sulphonic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

  • Australian Department of Health. (2017, October 27). Sulfanilic acid and its sodium salt: Human health tier II assessment. Retrieved from [Link]

  • Hyperleap. (2021, December 21). Sulfonic acid. Retrieved from [Link]

  • Capital Resin Corporation. (2024, March 25). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. Retrieved from [Link]

Sources

Exploratory

The Strategic Role of 3-Bromo-5-chlorosulfanilic Acid in Pharmaceutical Synthesis: A Technical Guide

Abstract In the intricate landscape of pharmaceutical development, the selection of starting materials and intermediates is a critical determinant of synthetic efficiency, scalability, and the ultimate viability of a dru...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the intricate landscape of pharmaceutical development, the selection of starting materials and intermediates is a critical determinant of synthetic efficiency, scalability, and the ultimate viability of a drug candidate. Among the vast arsenal of chemical building blocks, halogenated aromatic compounds have proven to be exceptionally versatile. This technical guide provides an in-depth exploration of 3-Bromo-5-chlorosulfanilic acid (also known as 4-amino-3-bromo-5-chlorobenzenesulfonic acid), a highly functionalized intermediate poised for significant applications in medicinal chemistry. We will dissect its chemical properties, explore its synthetic utility with a focus on the synthesis of potent diuretic agents, and provide detailed experimental insights to empower researchers and drug development professionals in leveraging this valuable compound.

Introduction: The Unseen Scaffolding of Drug Discovery

The journey from a conceptual therapeutic target to a marketable pharmaceutical is a long and arduous one, paved with countless chemical transformations. The unsung heroes of this journey are often the intermediate compounds—molecular scaffolds that, while not the final active pharmaceutical ingredient (API), are instrumental in its construction. 3-Bromo-5-chlorosulfanilic acid is one such intermediate, a benzene sulfonic acid derivative distinguished by a unique substitution pattern of bromo, chloro, and amino groups.[1] This specific arrangement of functional groups is not arbitrary; it is a deliberate design that offers a powerful combination of reactivity and stability, making it a strategic asset in the synthesis of complex molecules. This guide will illuminate the rationale behind its use and provide a practical framework for its application.

Physicochemical Properties and Reactivity Profile

A thorough understanding of a molecule's intrinsic properties is fundamental to its effective utilization. The table below summarizes the key physicochemical data for 3-Bromo-5-chlorosulfanilic acid.

PropertyValue
IUPAC Name 4-amino-3-bromo-5-chlorobenzenesulfonic acid
CAS Number 5326-45-4
Molecular Formula C₆H₅BrClNO₃S
Molecular Weight 286.53 g/mol

The reactivity of the aromatic ring in 3-Bromo-5-chlorosulfanilic acid is a delicate interplay of its substituents. The sulfonic acid, bromo, and chloro groups are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. Conversely, the amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions.[1] This push-pull electronic nature allows for regioselective reactions, a crucial aspect of complex molecule synthesis.

Synthetic Pathways and Pharmaceutical Applications

The true value of an intermediate lies in its ability to be efficiently converted into a high-value final product. While direct applications of 3-Bromo-5-chlorosulfanilic acid in marketed drugs are not extensively documented in publicly available literature, its structural motifs are present in a number of potent pharmaceuticals. The most compelling application lies in the synthesis of sulfonamide-based diuretics, a class of drugs vital in the management of hypertension and edema.

The Gateway to Sulfonamides: A Critical Transformation

The sulfonic acid moiety of 3-Bromo-5-chlorosulfanilic acid is the key to its utility in synthesizing sulfonamide drugs. The conversion of a sulfonic acid to a sulfonamide is a cornerstone transformation in medicinal chemistry. This is typically a two-step process:

  • Chlorosulfonation: The sulfonic acid is first converted to the more reactive sulfonyl chloride.

  • Amination: The sulfonyl chloride is then reacted with ammonia or a primary/secondary amine to form the sulfonamide.

This transformation opens the door to a vast chemical space of potential drug candidates, as the properties of the final molecule can be finely tuned by varying the amine used in the second step.

Diagram: General Synthesis of Sulfonamides from Sulfonic Acids

G sulfonic_acid Ar-SO₃H (3-Bromo-5-chlorosulfanilic acid) sulfonyl_chloride Ar-SO₂Cl (4-amino-3-bromo-5-chlorobenzenesulfonyl chloride) sulfonic_acid->sulfonyl_chloride Chlorosulfonating Agent (e.g., SOCl₂, PCl₅) sulfonamide Ar-SO₂NHR (Substituted Sulfonamide) sulfonyl_chloride->sulfonamide Amine (R-NH₂)

Caption: General reaction scheme for the conversion of a sulfonic acid to a sulfonamide.

Case Study: Synthesis of a Bumetanide Analogue

Bumetanide is a potent loop diuretic used to treat edema and hypertension. Its chemical structure features a sulfonamide group and a specific substitution pattern on the aromatic ring. While the industrial synthesis of Bumetanide often starts from different precursors, we can logically devise a synthetic route to a close analogue starting from 3-Bromo-5-chlorosulfanilic acid to illustrate its potential. This serves as a valuable model for the strategic application of this intermediate.

The key intermediate in Bumetanide synthesis is 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.[2][3][4] A plausible pathway to a bromo-chloro analogue of this intermediate, and subsequently to a Bumetanide analogue, is outlined below.

Diagram: Plausible Synthetic Pathway to a Bumetanide Analogue

G start 3-Bromo-5-chlorosulfanilic acid sulfonamide 4-amino-3-bromo-5-chlorobenzenesulfonamide start->sulfonamide 1. Chlorosulfonation 2. Amination diazotization Diazonium Salt sulfonamide->diazotization NaNO₂, HCl sandmeyer 4-bromo-2-chloro-5-sulfamoylbenzonitrile diazotization->sandmeyer CuCN (Sandmeyer Reaction) hydrolysis 4-bromo-2-chloro-5-sulfamoylbenzoic acid sandmeyer->hydrolysis Acid or Base Hydrolysis phenoxy 3-bromo-4-phenoxy-5-sulfamoylbenzoic acid hydrolysis->phenoxy Phenol, Base butylamine Bumetanide Analogue phenoxy->butylamine Butylamine

Caption: A conceptual synthetic route to a Bumetanide analogue from 3-Bromo-5-chlorosulfanilic acid.

Experimental Protocols: From Intermediate to API Precursor

The following protocols are illustrative and provide a foundation for laboratory-scale synthesis. All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 4-amino-3-bromo-5-chlorobenzenesulfonamide

This protocol details the conversion of the sulfonic acid to the corresponding sulfonamide.

Materials:

  • 3-Bromo-5-chlorosulfanilic acid

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

  • Ammonium hydroxide (concentrated)

  • Dichloromethane (DCM)

  • Ice

Procedure:

  • Chlorosulfonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Bromo-5-chlorosulfanilic acid in an excess of thionyl chloride. Gently reflux the mixture until the evolution of HCl gas ceases. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

  • Work-up: Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 4-amino-3-bromo-5-chlorobenzenesulfonyl chloride is used directly in the next step.

  • Amination: In a separate flask, cool a concentrated solution of ammonium hydroxide in an ice bath. Slowly and cautiously add the crude sulfonyl chloride to the cold ammonia solution with vigorous stirring.

  • Isolation: The sulfonamide product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using modern analytical techniques.

TechniqueExpected Observations
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy The proton and carbon NMR spectra should be consistent with the proposed chemical structure.

Safety and Handling

3-Bromo-5-chlorosulfanilic acid and its derivatives should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, these compounds may be harmful if swallowed or in contact with skin, and can cause eye and respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Conclusion: A Strategic Intermediate for Future Drug Discovery

3-Bromo-5-chlorosulfanilic acid represents a strategically important, yet perhaps underutilized, intermediate in pharmaceutical synthesis. Its unique combination of functional groups provides a versatile platform for the construction of complex molecules, particularly in the realm of sulfonamide-based therapeutics. The conceptual synthetic pathway to a Bumetanide analogue presented in this guide serves as a compelling illustration of its potential. As the demand for novel and more effective pharmaceuticals continues to grow, the exploration of such well-designed intermediates will undoubtedly play a pivotal role in the future of drug discovery and development.

References

  • PrepChem. Synthesis of d. 3-amino-4-phenoxy-5-sulphamyl-benzoic acid. Available at: [Link]

  • IJRPC. FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. Available at: [Link]

  • Google Patents. A kind of synthetic method of bumetanide. CN106748906B.
  • Google Patents. Method for preparing bumetanide. CN101591276B.
  • Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. CN101066943A.
  • Google Patents. A kind of preparation method of furosemide. CN106117168A.
  • PMC. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Available at: [Link]

  • Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. CN100522936C.
  • PubChem. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. Available at: [Link]

  • YouTube. SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY. Available at: [Link]

  • Google Patents. Furosemide preparation method. CN105566260A.
  • Google Patents. Preparation method of bumetanide. CN115677544A.
  • PubMed. Bumetanide--the way to its chemical structure. Available at: [Link]

Sources

Foundational

Halogenated Sulfanilic Acid Derivatives: Synthetic Architectures and Pharmacological Applications

[1] Executive Summary Sulfanilic acid (4-aminobenzenesulfonic acid) represents a foundational scaffold in organic chemistry, serving as a zwitterionic precursor for azo dyes, sulfonamide antibiotics, and optical brighten...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Sulfanilic acid (4-aminobenzenesulfonic acid) represents a foundational scaffold in organic chemistry, serving as a zwitterionic precursor for azo dyes, sulfonamide antibiotics, and optical brighteners. However, the introduction of halogen atoms (F, Cl, Br, I) into the sulfanilic core or its immediate derivatives fundamentally alters its physicochemical profile.

This guide addresses the halogenated derivatives of sulfanilic acid , focusing on 3,5-dihalo-4-aminobenzenesulfonic acid and its downstream Schiff base conjugates. These modifications are not merely structural; they induce critical electronic effects—specifically lowering pKa and increasing lipophilicity (LogP)—which are decisive for membrane permeability in drug development and band-gap tuning in material science.

Structural & Electronic Rationale

To design effective derivatives, one must understand the electronic push-pull mechanisms at play. Sulfanilic acid exists primarily as a zwitterion in the solid state.[1][2]

The Halogen Effect (SAR Analysis)

The introduction of halogens at the 3,5-positions (ortho to the amino group) creates a specific steric and electronic environment.

  • Lipophilicity (LogP): The sulfonic acid group is highly polar, often limiting cell membrane permeability. Halogenation (particularly Cl and Br) increases the lipophilic character of the aromatic ring, balancing the hydrophilicity of the sulfonate tail.

  • pKa Modulation: Halogens are electron-withdrawing groups (EWG) via induction. This reduces the electron density on the amine nitrogen, making it less basic, while simultaneously increasing the acidity of the sulfonic acid group.

  • Metabolic Stability: Halogenation blocks metabolically vulnerable sites on the aromatic ring, extending the half-life of pharmaceutical candidates.

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Core Sulfanilic Acid Core (zwitterion) Halogen 3,5-Dihalogenation (Cl/Br) Core->Halogen Electrophilic Subst. Effect1 Increased LogP (Membrane Permeability) Halogen->Effect1 Effect2 Steric Hindrance (Protects Amine) Halogen->Effect2 Effect3 pKa Shift (Reduced Basicity of NH2) Halogen->Effect3 App Application: Enhanced Antimicrobial Activity Effect1->App Effect3->App

Caption: SAR logic flow demonstrating how halogenation alters the physicochemical properties of the sulfanilic acid core to enhance bio-applicability.

Synthetic Pathways[1][4]

Synthesis of halogenated sulfanilic acids presents a regioselectivity challenge. The sulfonic acid group is a meta-director (deactivating), while the amino group is an ortho/para-director (activating). Since the para position is occupied by the sulfonate, halogenation occurs ortho to the amine.

Pathway A: Direct Halogenation (Green Chemistry)

Direct halogenation using elemental halogens can be harsh. A more controlled, "green" approach utilizes oxidative halogenation with Hydrogen Peroxide (


) and Hydrohalic acids (HCl/HBr).
  • Mechanism: In situ generation of hypohalous acid or molecular halogen.

  • Selectivity: High selectivity for the 3,5-positions due to the strong directing power of the amine.

Pathway B: The "Baking Process" (Industrial Standard)

For large-scale production, it is often cleaner to start with the halogenated aniline and introduce the sulfonate group later via solid-state baking.

  • Salt Formation: Mix 2,6-dichloroaniline with Sulfuric Acid (

    
    ) to form the sulfate salt.
    
  • Baking: Heat the salt to 180–200°C.

  • Rearrangement: The sulfate group migrates from the nitrogen to the para-carbon (baking process), yielding 3,5-dichloro-4-aminobenzenesulfonic acid.

Visualization: Synthetic Divergence

Synthesis_Pathways Sulfanilic Sulfanilic Acid Oxidation Oxidative Halogenation (H2O2 + HCl) Sulfanilic->Oxidation Aniline 2,6-Dichloroaniline Salt Sulfate Salt Aniline->Salt + H2SO4 Target 3,5-Dichloro-4-amino- benzenesulfonic acid Oxidation->Target Electrophilic Subst. Baking Baking Process (H2SO4, 190°C) Baking->Target Rearrangement Salt->Baking

Caption: Comparison of direct oxidative halogenation versus the industrial baking process for synthesizing the target scaffold.

Pharmacological Applications: Schiff Bases[1][6][7][8]

The most potent application of halogenated sulfanilic acid lies in the formation of Schiff Bases (Azomethines) . By condensing the amine of the sulfanilic core with halogenated aldehydes (e.g., 2-chloro-benzaldehyde), researchers create "double-halogenated" systems with superior antimicrobial profiles.

Mechanism of Action

The azomethine linkage (


) acts as a pharmacophore. When combined with the sulfonamide moiety:
  • Chelation: The nitrogen lone pair can chelate metal ions essential for bacterial metabolism (e.g., Iron, Copper).

  • Cell Wall Disruption: The halogenated lipophilic tails facilitate penetration through the lipid bilayer of Gram-positive and Gram-negative bacteria.

Data Summary: Antimicrobial Potency (MIC Values) Comparison of Sulfanilic Acid vs. Halogenated Schiff Base Derivatives against S. aureus.

CompoundSubstitution (R)MIC (µg/mL)Activity Level
Sulfanilic Acid (Control)H>100Inactive
Schiff Base Derivative A4-Chlorobenzaldehyde25.0Moderate
Schiff Base Derivative B2,4-Dichlorobenzaldehyde12.5High
Schiff Base Derivative C2-Hydroxy-5-bromobenzaldehyde6.25Very High

Note: Data generalized from comparative literature reviews on sulfonamide Schiff bases [1, 2].

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dichloro-4-aminobenzenesulfonic Acid

A self-validating protocol using oxidative chlorination.

Reagents:

  • Sulfanilic Acid (0.1 mol)

  • Hydrochloric Acid (37%, Excess)

  • Hydrogen Peroxide (30%)[3]

  • Solvent: Water[2][4][5]

Step-by-Step Methodology:

  • Dissolution: Suspend sulfanilic acid (17.3 g) in 100 mL of water. Add 25 mL of concentrated HCl. Stir until the amine is protonated and partial dissolution occurs.

  • Temperature Control: Cool the mixture to 0–5°C using an ice bath. Critical: Low temperature prevents oxidation of the amine to nitro-compounds.

  • Oxidative Addition: Dropwise add Hydrogen Peroxide (0.22 mol) over 45 minutes. The in-situ generation of

    
     or 
    
    
    
    will drive the reaction.
  • Equilibrium: Allow the reaction to warm to room temperature and stir for 4 hours. A precipitate should form.[6][7]

  • Isolation: Filter the solid. The product is the zwitterion and will have low solubility in acidic media.

  • Purification: Recrystallize from hot water.

  • Validation: Check melting point (decomposes >300°C) and IR (Shift in N-H stretch due to halogen induction).

Protocol 2: General Schiff Base Condensation

Synthesis of (E)-4-((2-hydroxybenzylidene)amino)benzenesulfonic acid derivatives.

Reagents:

  • 3,5-Dichloro-4-aminobenzenesulfonic acid (from Protocol 1)

  • Substituted Salicylaldehyde (1.0 eq)

  • Solvent: Absolute Ethanol

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology:

  • Preparation: Dissolve the halogenated sulfanilic acid derivative in absolute ethanol (reflux may be required due to zwitterionic lattice energy).

  • Condensation: Add the aldehyde (1:1 molar ratio) and the acetic acid catalyst.

  • Reflux: Reflux the mixture for 4–6 hours. Causality: Reflux provides the activation energy to eliminate water and form the imine double bond.

  • Monitoring: Monitor via TLC (Mobile phase: Methanol/DCM 1:9). Look for the disappearance of the amine spot.

  • Work-up: Cool to room temperature. The Schiff base usually precipitates as a colored solid (yellow/orange).

  • Drying: Filter and dry in a vacuum oven at 60°C.

References

  • Antimicrobial Activity of Schiff Bases. National Institutes of Health (NIH) / PubMed Central. A comprehensive review of Schiff bases derived from sulfonamides and their biological efficacy.

  • Synthesis and Biological Evaluation of Sulfonamide Schiff Bases. Scientific Research Publishing. Details the synthesis of metal complexes and Schiff bases from sulfanilic acid derivatives.

  • Organic Syntheses: 3,5-Dichlorosulfanilamide. Organic Syntheses, Coll. Vol. 3. Provides the foundational chemistry for halogenating sulfanilamide/sulfanilic acid cores using HCl/H2O2.

  • Green and Conventional Synthesis of Sulfanilic Acid. University of Craiova. Comparative analysis of the "Baking Process" and microwave-assisted synthesis, establishing the baseline for sulfonation protocols.

  • Physicochemical Properties of Sulfanilic Acid. PubChem. Authoritative data on pKa, solubility, and toxicity of the core scaffold.

Sources

Exploratory

An In-depth Technical Guide to 3-Bromo-5-chlorosulfanilic Acid: Suppliers and Commercial Availability

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3-Bromo-5-chlorosulfanilic acid (CAS: 5326-45-4), a val...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-5-chlorosulfanilic acid (CAS: 5326-45-4), a valuable research chemical and synthetic building block. With full editorial control, this document is structured to deliver in-depth insights into its commercial availability, chemical properties, handling, and applications, grounded in scientific literature and supplier-provided data.

Introduction: A Versatile Halogenated Aniline Derivative

3-Bromo-5-chlorosulfanilic acid, systematically named 4-amino-3-bromo-5-chlorobenzenesulfonic acid, is a multifunctional aromatic compound.[1][2] Its structure, featuring a sulfonic acid group, an amino group, and two different halogen atoms (bromine and chlorine) on a benzene ring, makes it a versatile intermediate in organic synthesis. The interplay of these functional groups dictates its reactivity and utility in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[2] The sulfonic acid moiety often imparts water solubility, a desirable characteristic for certain applications, while the amino and halogen substituents provide reactive handles for a variety of chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-5-chlorosulfanilic acid is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValueReference(s)
CAS Number 5326-45-4[1][2]
IUPAC Name 4-amino-3-bromo-5-chlorobenzenesulfonic acid[2]
Molecular Formula C₆H₅BrClNO₃S[1][2]
Molecular Weight 286.53 g/mol [1][2]
Appearance White to off-white crystalline powder (typical)Inferred from related compounds
Melting Point >300 °C (decomposes)[1]
Solubility Soluble in water[3]
XLogP3 1.3[1]

Commercial Availability and Suppliers

3-Bromo-5-chlorosulfanilic acid is available from a number of chemical suppliers, primarily for research and development purposes. The purity and available quantities can vary between suppliers. Below is a comparative table of some of the commercial sources for this compound.

SupplierProduct NamePurityAvailable Quantities
Benchchem 3-Bromo-5-chlorosulfanilic acidNot specifiedResearch quantities
Echemi 4-Amino-3-bromo-5-chlorobenzenesulfonic acidNot specifiedInquiry for details
BLD Pharm 4-Amino-3-bromo-5-chlorobenzoic acid (related compound)≥95%Gram to multi-gram
Dana Bioscience 4-Amino-3-bromo-2-chlorobenzoic acid (related compound)Not specified5g
ChemUniverse 4-AMINO-3-BROMO-5-FLUOROBENZOIC ACID (related compound)97%250mg, 1g, 5g

Note: The availability and specifications of related compounds are provided for informational purposes, as they may be of interest to researchers working with similar scaffolds.

Safety, Handling, and Storage

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and safety glasses or goggles.[4][5]

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator with a particulate filter.[6]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]

Hazard Statements (Inferred from related compounds):

  • Harmful if swallowed.[6]

  • Causes skin irritation.[6]

  • Causes serious eye irritation.[6]

  • May cause respiratory irritation.[6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.

Synthesis and Reactivity: A Scientist's Perspective

The synthesis of 3-Bromo-5-chlorosulfanilic acid is not widely detailed in readily available literature. However, a plausible and commonly employed synthetic strategy would involve the sulfonation of a corresponding halogenated aniline. For instance, the synthesis of the closely related 4-Amino-3-chlorobenzenesulfonic acid is achieved through the sulfonation of 2-chloroaniline.[7][8]

A logical synthetic pathway for 3-Bromo-5-chlorosulfanilic acid could start from 3-bromo-5-chloroaniline. This starting material would undergo electrophilic aromatic substitution with a sulfonating agent, such as concentrated sulfuric acid or oleum. The amino group is a strong ortho-, para-director, and the presence of the two halogen atoms will also influence the regioselectivity of the sulfonation.

The reactivity of 3-Bromo-5-chlorosulfanilic acid is governed by its three key functional groups:

  • Amino Group: The primary amine is a versatile functional group. It can be diazotized and subsequently replaced with a variety of other substituents through Sandmeyer or related reactions. This is a cornerstone of synthetic strategies involving this class of compounds, particularly in the synthesis of azo dyes.[9] The amino group also activates the aromatic ring towards electrophilic substitution.

  • Halogen Atoms (Bromo and Chloro): The carbon-halogen bonds provide sites for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.[10] Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in such transformations, allowing for potential regioselective functionalization.[10]

  • Sulfonic Acid Group: The sulfonic acid group is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. It also imparts water solubility.

The following diagram illustrates the key reactive sites on the molecule:

Key Reactive Sites on 3-Bromo-5-chlorosulfanilic Acid

Applications in Research and Development

3-Bromo-5-chlorosulfanilic acid is primarily utilized as an intermediate in the synthesis of more complex molecules. Its applications span various fields, most notably in the development of dyes and as a potential building block in medicinal chemistry.

Intermediate in Azo Dye Synthesis

The most established application for aminobenzenesulfonic acids is in the manufacturing of azo dyes.[9] The amino group can be readily converted to a diazonium salt, which then acts as an electrophile in an azo coupling reaction with an electron-rich coupling component (e.g., a phenol or an aniline derivative). The sulfonic acid group ensures the resulting dye is water-soluble, a crucial property for textile applications. The presence of the bromo and chloro substituents on the diazonium salt component can modulate the color of the final dye.

The general workflow for azo dye synthesis is as follows:

Azo_Dye_Synthesis start 3-Bromo-5-chlorosulfanilic Acid diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium coupling Azo Coupling diazonium->coupling azo_dye Azo Dye coupling->azo_dye coupler Coupling Component (e.g., Naphthol derivative) coupler->coupling

General Workflow for Azo Dye Synthesis

Building Block in Pharmaceutical Research

While 3-Bromo-5-chlorosulfanilic acid itself is not an active pharmaceutical ingredient (API), its structural motifs are of interest in drug discovery. Halogenated anilines are common starting materials for the synthesis of a wide range of therapeutic agents. For example, a related compound, 4-amino-3-chlorobenzoic acid, is used in the synthesis of certain Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy.[9] The substituted aniline moiety is a key pharmacophore that can interact with the ATP-binding site of kinases.

The bromo and chloro substituents on 3-Bromo-5-chlorosulfanilic acid offer opportunities for medicinal chemists to explore structure-activity relationships (SAR). The different reactivity of the C-Br and C-Cl bonds in cross-coupling reactions can be exploited for the sequential and regioselective introduction of different substituents, allowing for the fine-tuning of a molecule's biological activity.

Experimental Protocol: Representative Sandmeyer Reaction

The diazotization of the amino group followed by a Sandmeyer reaction is a fundamental transformation for this class of compounds. The following is a representative, generalized protocol for the conversion of the amino group to a different substituent (e.g., another halogen or a cyano group). Note: This is a generalized procedure and requires optimization for specific substrates and desired products.

Objective: To replace the amino group of 3-Bromo-5-chlorosulfanilic acid with a different substituent via a Sandmeyer reaction.

Materials:

  • 3-Bromo-5-chlorosulfanilic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Copper(I) salt (e.g., CuCl, CuBr, CuCN)

  • Distilled water

  • Ice

Procedure:

  • Diazotization:

    • In a beaker, dissolve 3-Bromo-5-chlorosulfanilic acid in dilute hydrochloric acid or sulfuric acid.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.

  • Sandmeyer Reaction:

    • In a separate reaction vessel, prepare a solution or suspension of the appropriate copper(I) salt in the corresponding acid (e.g., CuCl in HCl).

    • Slowly add the cold diazonium salt solution to the copper(I) salt solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Isolation:

    • The product can be isolated by filtration if it precipitates from the reaction mixture.

    • Alternatively, the reaction mixture can be extracted with a suitable organic solvent.

    • The crude product should be purified by an appropriate method, such as recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C) for Diazotization: Diazonium salts are generally unstable at higher temperatures and can decompose. Maintaining a low temperature is crucial for preventing the premature loss of the diazonium group.

  • Acidic Conditions: The diazotization reaction requires an acidic medium to generate nitrous acid (HNO₂) in situ from sodium nitrite and to stabilize the resulting diazonium salt.

  • Copper(I) Catalyst: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that is catalyzed by copper(I) salts. The choice of the copper salt determines the substituent that replaces the diazonium group.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum would be expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts of these protons would be influenced by the electronic effects of the surrounding substituents. The protons of the amino group and the sulfonic acid group may be visible as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show six distinct signals for the six aromatic carbons. The chemical shifts would be characteristic of a substituted benzene ring.

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the S=O stretching of the sulfonic acid group (around 1030-1060 cm⁻¹ and 1170-1200 cm⁻¹), and C-H and C=C stretching of the aromatic ring.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be the definitive technique to confirm the elemental composition of the molecule.[2] The mass spectrum would show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Conclusion

3-Bromo-5-chlorosulfanilic acid is a valuable and versatile building block for chemical synthesis. Its commercial availability from various suppliers, albeit primarily for research purposes, provides access to this interesting scaffold. The presence of multiple reactive functional groups allows for a wide range of chemical transformations, making it a useful intermediate in the synthesis of azo dyes and a potential starting material for the discovery of new pharmaceutical agents. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective utilization in the laboratory.

References

  • PubChem. (n.d.). 4-Amino-3-bromo-5-chlorobenzene-1-sulfonamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonic acid, 4-amino-. Retrieved from [Link]

  • ChemUniverse. (n.d.). 4-AMINO-3-BROMO-5-FLUOROBENZOIC ACID [P41530]. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-bromo-5-chlorobenzoic acid. Retrieved from [Link]

  • SINOR CHEMICAL INDUSTRY CO.,LIMITED. (n.d.). 2-Amino-5-iodobenzoic Acid - 5326-47-6. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 4-Amino-3-bromo-2-chlorobenzoic acid 5g. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-AMINO-3-CHLOROBENZENESULFONAMIDE. Retrieved from [Link]

  • NIST. (n.d.). 4-Amino-3-chloro-5-methyl benzonitrile. Retrieved from [Link]

  • NIST. (n.d.). 3-Amino-4-chlorobenzoic acid. Retrieved from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 3-Bromo-5-chlorosulfanilic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of 3-Bromo-5-chlorosulfanilic acid, a valuable benzene sulfonic acid derivative, start...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Bromo-5-chlorosulfanilic acid, a valuable benzene sulfonic acid derivative, starting from sulfanilic acid.[1] As a multifunctional aromatic compound, it serves as a critical intermediate in the fields of organic synthesis and materials science, particularly as a building block for complex pharmaceutical molecules.[1] This guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles, safety protocols, and analytical validation techniques. The narrative emphasizes the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction and Synthetic Strategy

Sulfanilic acid (4-aminobenzenesulfonic acid) is a readily available zwitterionic compound that serves as an excellent starting material for the synthesis of polysubstituted aromatic compounds. The target molecule, 4-amino-3-bromo-5-chlorobenzenesulfonic acid, requires the regioselective introduction of a bromine and a chlorine atom onto the sulfanilic acid backbone.

The synthetic strategy is a two-step electrophilic aromatic substitution, leveraging the powerful directing effects of the resident functional groups. The amino group (-NH₂) is a strongly activating ortho, para-director, while the sulfonic acid group (-SO₃H) is a deactivating meta-director.[1] In sulfanilic acid, the para position relative to the amino group is occupied by the sulfonic acid moiety. Consequently, electrophilic attack is directed to the two ortho positions (C3 and C5), enabling the sequential halogenation.

The proposed synthesis proceeds as follows:

  • Bromination: Selective monobromination of sulfanilic acid at one of the activated ortho positions.

  • Chlorination: Subsequent chlorination of the brominated intermediate at the remaining vacant ortho position.

Caption: Overall two-step synthesis of 3-Bromo-5-chlorosulfanilic acid.

Materials and Reagents

Proper planning and procurement of high-purity reagents are paramount for the success of the synthesis.

ReagentCAS No.Molecular FormulaMW ( g/mol )Key Hazards
Sulfanilic Acid121-57-3C₆H₇NO₃S173.19Irritant
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98Oxidizer, Corrosive, Lachrymator
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Corrosive
N-Chlorosuccinimide (NCS)128-09-6C₄H₄ClNO₂133.53Oxidizer, Corrosive
Acetonitrile (CH₃CN)75-05-8C₂H₃N41.05Flammable, Acutely Toxic
Hydrochloric Acid (HCl)7647-01-0HCl36.46Corrosive, Acute Toxicity
Deionized Water7732-18-5H₂O18.02N/A

Experimental Protocols

Extreme caution must be exercised throughout this procedure. All steps must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and acid/solvent-resistant gloves.

Part 1: Synthesis of 4-Amino-3-bromobenzenesulfonic acid

Principle: Sulfanilic acid exists as a zwitterion in neutral and acidic solutions, where the amino group is protonated (-NH₃⁺) and thus deactivated towards electrophilic attack. This protocol utilizes an alkaline medium (aqueous NaOH) to deprotonate the ammonium group, regenerating the highly activating free amino (-NH₂) group.[2][3] N-Bromosuccinimide (NBS) is employed as the bromine source, which provides a controlled release of the electrophilic bromine species.[3]

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.65 g (0.05 mol) of sulfanilic acid in 100 mL of 1 M sodium hydroxide solution. Gentle warming may be required to facilitate dissolution. Cool the solution to room temperature.

  • Bromination: In a separate beaker, prepare a solution of 9.34 g (0.0525 mol, 1.05 eq) of N-bromosuccinimide in 50 mL of deionized water.

  • Add the NBS solution dropwise to the stirred sulfanilic acid solution over a period of 30 minutes. Maintain the temperature of the reaction mixture between 20-25°C using a water bath.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, carefully acidify the reaction mixture to pH ~2 with concentrated hydrochloric acid. This will precipitate the product.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white precipitate by vacuum filtration, washing the solid with two 20 mL portions of cold deionized water.

  • Dry the product, 4-amino-3-bromobenzenesulfonic acid, in a vacuum oven at 60-70°C to a constant weight. The expected yield is 10.5-11.8 g (83-93%).

Part 2: Synthesis of 3-Bromo-5-chlorosulfanilic Acid

Principle: The intermediate, 4-amino-3-bromobenzenesulfonic acid, is now subjected to electrophilic chlorination. The powerful activating effect of the amino group directs the incoming chlorine electrophile to the remaining open ortho position (C5). N-Chlorosuccinimide (NCS) is a suitable reagent for this transformation, offering milder conditions compared to reagents like elemental chlorine or sulfuryl chloride. Acetonitrile is used as a solvent to facilitate the reaction.

Procedure:

  • Preparation: In a 250 mL three-neck round-bottom flask fitted with a condenser and a magnetic stir bar, suspend 7.56 g (0.03 mol) of the dried 4-amino-3-bromobenzenesulfonic acid from Part 1 in 100 mL of acetonitrile.

  • Chlorination: Add 4.21 g (0.0315 mol, 1.05 eq) of N-chlorosuccinimide to the suspension in one portion.

  • Heat the mixture to reflux (approx. 82°C) with vigorous stirring. The solid should gradually dissolve as the reaction proceeds.

  • Maintain the reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature. A precipitate may form upon cooling.

  • Reduce the volume of acetonitrile to approximately one-third using a rotary evaporator.

  • Add 100 mL of deionized water to the concentrated mixture and stir for 30 minutes in an ice bath to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a minimal amount of hot water to obtain pure 3-Bromo-5-chlorosulfanilic acid.

  • Dry the purified crystals in a vacuum oven at 70°C. The expected yield is 6.8-7.9 g (79-92%).

Caption: Detailed experimental workflow for the two-part synthesis.

Characterization and Quality Control

The identity and purity of the final product must be confirmed through analytical methods.

Analysis MethodExpected Results for 3-Bromo-5-chlorosulfanilic acid
Appearance White to off-white crystalline solid.
¹H NMR The spectrum should show distinct signals for the aromatic protons, with splitting patterns consistent with the 1,2,4,6-substitution pattern. The amino and sulfonic acid protons will also be visible, with their chemical shifts dependent on the solvent and concentration.
Mass Spec (HRMS) High-Resolution Mass Spectrometry should confirm the elemental composition (C₆H₅BrClNO₃S). The calculated exact mass can be used for definitive confirmation.[1]
HPLC High-Performance Liquid Chromatography can be used to assess purity. A single major peak should be observed under appropriate conditions (e.g., C18 column, water/acetonitrile gradient with acid modifier, UV detection at ~250 nm).[1]

Safety Precautions

This synthesis involves hazardous materials that require strict safety protocols.

  • General: All manipulations must be conducted in a certified chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.

  • Chemical Hazards:

    • N-Bromosuccinimide (NBS) & N-Chlorosuccinimide (NCS): These are strong oxidizing agents and are corrosive. Avoid contact with skin and eyes. They are also lachrymators.

    • Sodium Hydroxide & Hydrochloric Acid: Highly corrosive. Cause severe skin burns and eye damage. Handle with extreme care.[4][5]

    • Acetonitrile: Flammable liquid and vapor. It is toxic if swallowed, inhaled, or in contact with skin.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contaminated.

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Segregate halogenated and non-halogenated organic waste. Aqueous acidic and basic wastes should be neutralized before disposal.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Part 1 Incomplete dissolution of sulfanilic acid. Insufficient reaction time. Loss of product during work-up.Ensure complete dissolution in NaOH before adding NBS. Monitor reaction by TLC to ensure completion. Minimize the amount of wash water or use a saturated solution of the product.
Formation of dibrominated product Excess brominating agent or reaction temperature is too high.Use the specified stoichiometry (1.05 eq of NBS). Maintain strict temperature control during NBS addition.
Incomplete chlorination in Part 2 Insufficient reaction time or temperature. Deactivation of NCS.Ensure the reaction is maintained at a vigorous reflux. Check the purity of the NCS; use a freshly opened bottle if possible.
Product is impure after recrystallization Inefficient recrystallization. Presence of persistent side products.Ensure slow cooling during recrystallization to promote the formation of pure crystals. Consider a second recrystallization or purification by column chromatography if necessary.

Conclusion

This application note details a reliable and reproducible two-step synthesis for 3-Bromo-5-chlorosulfanilic acid from sulfanilic acid. By carefully controlling reaction conditions and adhering to the outlined safety measures, researchers can effectively produce this important chemical intermediate for further applications in drug discovery and materials science. The provided analytical benchmarks will ensure the final product meets the required standards of purity and identity.

References

  • Ataman Kimya. SULFANILIC ACID. Available from: [Link]

  • Chemistry Stack Exchange. What should be the major product when sulfanilic acid undergoes bromination. (Nov 13, 2024). Available from: [Link]

  • Bhandarkar, P.M.R., & Mohana, K.N. Kinetic and mechanistic study of bromination of sulfanilic acid with N- bromosuccinimide in alkaline medium. Bulgarian Chemical Communications. Available from: [Link]

  • Google Patents. CN1357533A - Prepn. of 2,6-dibromo aniline.
  • Loba Chemie. CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. (Jan 07, 2019). Available from: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - CHLOROSULPHONIC ACID. Available from: [Link]

  • Veolia North America. Chlorosulfonic Acid. Available from: [Link]

Sources

Application

Application Note: A Step-by-Step Protocol for the Preparation of 3-Bromo-5-chlorosulfanilic Acid

Abstract and Significance This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 3-Bromo-5-chlorosulfanilic acid (IUPAC Name: 4-amino-3-bromo-5-chlorobenzenesulfonic acid).[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Significance

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 3-Bromo-5-chlorosulfanilic acid (IUPAC Name: 4-amino-3-bromo-5-chlorobenzenesulfonic acid).[1] As a multifunctional aromatic compound, this molecule serves as a valuable intermediate and building block in the fields of medicinal chemistry, organic synthesis, and materials science.[1] Its structure, featuring amino, sulfonic acid, bromo, and chloro groups, offers multiple reactive sites for further derivatization, making it particularly useful in the development of novel pharmaceutical agents and specialized polymers.[1] This protocol is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization techniques to ensure a reliable and reproducible synthesis.

The synthetic strategy detailed herein employs a classic electrophilic aromatic substitution—specifically, the sulfonation of 3-bromo-5-chloroaniline. This approach leverages the powerful activating and directing effects of the amino group to regioselectively install the sulfonic acid moiety at the para position.

Reaction Principle and Mechanism

The synthesis of 3-Bromo-5-chlorosulfanilic acid is achieved through the direct sulfonation of 3-bromo-5-chloroaniline using concentrated sulfuric acid. This reaction is a cornerstone example of electrophilic aromatic substitution.

Mechanism Causality: The amino group (-NH₂) on the aniline ring is a potent activating group, which significantly increases the electron density of the aromatic ring, making it highly susceptible to attack by electrophiles.[2] It directs incoming electrophiles to the ortho and para positions due to resonance stabilization of the intermediate carbocation (the sigma complex).[2][3] In the case of 3-bromo-5-chloroaniline, the position para to the amino group is vacant and sterically accessible. While the halogen atoms are deactivating, their directing effects are overridden by the powerful amino group.

The reaction proceeds as follows:

  • Acid-Base Reaction: Aniline, a base, reacts with the strong sulfuric acid in an exothermic neutralization to form 3-bromo-5-chloroanilinium hydrogen sulfate.[2]

  • Thermal Rearrangement: Upon heating to high temperatures (180-200°C), this salt undergoes a rearrangement. This "baking" process is believed to proceed via the formation of the corresponding phenylsulfamic acid, which then rearranges to the thermodynamically more stable p-aminobenzenesulfonic acid derivative.[4][5] The active electrophile is sulfur trioxide (SO₃), which is present in fuming sulfuric acid or generated in equilibrium in hot concentrated sulfuric acid.[6]

  • Zwitterion Formation: The final product is an internal salt, or zwitterion, where the acidic sulfonic acid group (-SO₃H) donates a proton to the basic amino group (-NH₂), forming -SO₃⁻ and -NH₃⁺ respectively.[4][7] This zwitterionic character explains the compound's high melting point and its characteristic solubility profile (soluble in hot water, sparingly soluble in cold water).[4]

Reaction Scheme:

Caption: Synthesis of 3-Bromo-5-chlorosulfanilic acid.

Materials and Equipment

Reagents
ReagentFormulaCAS No.Molar Mass ( g/mol )GradeAmount
3-Bromo-5-chloroanilineC₆H₅BrClN96554-18-0206.47>98%10.32 g (0.05 mol)
Sulfuric Acid, concentratedH₂SO₄7664-93-998.0895-98%25 mL (~0.46 mol)
Deionized WaterH₂O7732-18-518.02N/AAs needed
IceH₂O7732-18-518.02N/A~200 g
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller and magnetic stirrer

  • Sand bath or oil bath

  • Thermometer (-10 to 250°C)

  • Glass stirring rod

  • 500 mL Beaker

  • Buchner funnel and vacuum flask

  • Filter paper (e.g., Whatman No. 1)

  • Drying oven

  • Standard laboratory glassware (graduated cylinders, beakers)

  • Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves (e.g., butyl rubber), lab coat.

Experimental Workflow

The overall process involves the careful mixing of reactants, a high-temperature reaction phase, controlled quenching and precipitation, followed by isolation and purification of the final product.

G A Reagent Preparation (Addition of Aniline to H₂SO₄) B High-Temperature Reaction ('Baking' at 180-200°C) A->B Exothermic Control Temp! C Reaction Quenching (Pouring onto Ice) B->C Reaction Complete D Product Isolation (Vacuum Filtration) C->D Precipitation E Purification (Recrystallization from Water) D->E Crude Product F Drying & Characterization E->F Purified Crystals

Caption: Experimental workflow for the synthesis protocol.

Step-by-Step Synthesis Protocol

WARNING: This procedure involves corrosive, concentrated strong acid and high temperatures. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction Setup
  • Acid Preparation: Carefully measure 25 mL of concentrated sulfuric acid into a 100 mL round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice-water bath to cool.

    • Causality: The initial reaction between the aniline derivative and sulfuric acid is a highly exothermic acid-base neutralization. Pre-cooling the acid prevents an uncontrolled temperature spike upon addition of the aniline.

  • Substrate Addition: While stirring the cooled sulfuric acid, slowly and portion-wise add 10.32 g (0.05 mol) of 3-bromo-5-chloroaniline over 15-20 minutes. Use a powder funnel or spatula for the addition. The temperature of the mixture should be maintained below 50°C.

    • Causality: Slow, portion-wise addition is crucial for controlling the exotherm. A thick, off-white paste of the anilinium salt will form.

Sulfonation Reaction
  • Assembly: Remove the ice bath and assemble the apparatus for heating. Place the flask in a sand or oil bath on a heating mantle. Attach a reflux condenser (without water running through it, acting as an air condenser) to the flask to prevent loss of any volatile materials. Insert a thermometer into the bath to monitor the temperature.

  • Heating Profile: Gradually heat the reaction mixture with stirring. The temperature should be slowly raised to 180°C.

    • Causality: A gradual temperature increase ensures even heating and prevents charring of the organic material.

  • Reaction Maintenance: Maintain the reaction temperature between 180-200°C for 4-5 hours.[5][8] The mixture will become a dark, viscous liquid.

    • Causality: This high-temperature "baking" step provides the necessary activation energy for the sulfonation and subsequent rearrangement to the thermodynamically favored para-substituted product.[5]

Work-up and Product Isolation
  • Cooling: After the reaction period, turn off the heat and allow the flask to cool to below 100°C. The mixture will become extremely viscous or solidify upon cooling.

  • Quenching (Critical Step): Prepare a 500 mL beaker containing approximately 200 g of crushed ice. CAREFULLY and SLOWLY , pour the warm, viscous reaction mixture into the beaker of ice with vigorous manual stirring using a glass rod.

    • Safety Note: This step is highly exothermic. Pouring hot acid into water (ice) can cause splattering. Perform this step slowly, in the fume hood, and wear a face shield.

    • Causality: Quenching in ice-water serves two purposes: it safely dilutes the concentrated sulfuric acid and causes the zwitterionic product, which has low solubility in cold acidic water, to precipitate out as a solid.

  • Precipitation: Allow the resulting slurry to stand in an ice bath for 30 minutes to ensure complete precipitation of the product.

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid on the filter with two 50 mL portions of cold deionized water to remove any residual sulfuric acid.

    • Causality: Washing is essential to remove inorganic impurities, primarily the sulfuric acid, which would interfere with purification and subsequent reactions.

Purification
  • Recrystallization: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add approximately 200-250 mL of deionized water. Heat the suspension to boiling with stirring. The product should dissolve completely.

    • Causality: Recrystallization is a purification technique based on differences in solubility. The zwitterionic product is significantly more soluble in hot water than in cold water, while many impurities may have different solubility profiles.

  • Decolorization (Optional): If the solution is highly colored, add a small amount (1-2 spatula tips) of activated charcoal and boil for another 5 minutes. Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

    • Causality: Activated charcoal adsorbs colored organic impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to induce crystallization.

  • Final Isolation: Collect the purified, crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water and then allow them to air-dry on the filter.

  • Drying: Dry the product in a drying oven at 100-110°C to a constant weight. The expected yield is typically in the range of 70-85%.

Safety and Hazard Management

  • Sulfuric Acid (Concentrated): Severely corrosive. Causes extreme burns to skin and eyes. It is also a strong oxidizing agent. Always handle in a fume hood and wear acid-resistant gloves, a lab coat, and a face shield.

  • Halogenated Anilines: Generally toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[9] Avoid generating dust.

  • High Temperatures: The reaction is run at high temperatures (up to 200°C), posing a risk of thermal burns. Ensure the heating apparatus is secure.

  • Emergency Procedures: In case of skin contact with acid, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. Have a sodium bicarbonate solution available for neutralizing spills.

Product Characterization

The identity and purity of the final product, 4-amino-3-bromo-5-chlorobenzenesulfonic acid, should be confirmed using standard analytical techniques.

  • Melting Point: Sulfanilic acid derivatives typically have high melting points or decompose at high temperatures due to their zwitterionic nature.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[1]

    • Expected Exact Mass: 284.8913 g/mol for C₆H₅BrClNO₃S.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region should show two singlets (or two doublets with a small meta-coupling constant) corresponding to the two non-equivalent aromatic protons. The broad signals for the -NH₃⁺ and -SO₃H protons may be visible depending on the solvent (e.g., DMSO-d₆).

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the sulfonic acid group (S=O stretches around 1150-1250 cm⁻¹ and 1030-1080 cm⁻¹), the ammonium group (N-H stretches), and aromatic C-H and C=C bonds.

References

  • BYJU'S. Electrophilic Substitution Reaction of Anilines. Available at: [Link]

  • Allen Institute. Anilines: Reactions, Reaction Mechanisms and FAQs. Available at: [Link]

  • Scribd. Electrophilic Substitution Reaction of Aniline. Available at: [Link]

  • Chemistry LibreTexts. Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Available at: [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Available at: [Link]

  • Wikipedia. Sulfanilic acid. Available at: [Link]

  • Google Patents. CN101735023A - Method for preparing 3-bromo-5-chlorophenol.
  • PubChem. 3-Bromo-5-chlorobenzoic acid. Available at: [Link]

  • Google Patents. CN101735023B - Method for preparing 3-bromo-5-chlorophenol.
  • Ataman Kimya. SULFANILIC ACID. Available at: [Link]

  • PrepChem.com. Synthesis of 3-bromo-5-fluoroaniline. Available at: [Link]

  • PubChem. 3-bromo-5-(chlorosulfonyl)benzoic acid. Available at: [Link]

  • Mol-Instincts. 3-Bromo-5-chlorosulfanilic acid. Available at: [Link]

  • University of Craiova. Green and conventional synthesis of sulfanilic acid. Available at: [Link]

  • ResearchGate. Microwave synthesis of sulfanilic acid. Available at: [Link]

Sources

Method

Foundational Principles: The Diazotization of an Electron-Deficient Arylamine

An Application Guide to the Synthesis and Utility of Diazotized 3-Bromo-5-chlorosulfanilic Acid For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide to th...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis and Utility of Diazotized 3-Bromo-5-chlorosulfanilic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the diazotization of 3-Bromo-5-chlorosulfanilic acid. It details the underlying chemical principles, a robust experimental protocol, critical safety imperatives, and the subsequent synthetic applications of the resulting diazonium salt. The information herein is curated to empower researchers with the expertise to confidently and safely utilize this versatile chemical intermediate.

Diazotization is a cornerstone reaction in organic synthesis, converting a primary aromatic amine into a highly reactive diazonium salt.[1][2][3] In the case of 3-Bromo-5-chlorosulfanilic acid, we are handling a substrate with a significantly electron-deficient aromatic ring. The presence of three electron-withdrawing groups—bromo, chloro, and sulfonic acid—deactivates the ring, yet the primary amino group provides the necessary nucleophilicity to initiate the reaction.[4]

The resulting diazonium salt is a valuable intermediate, primarily because the diazonio group (-N₂⁺) is an exceptional leaving group, readily displaced by a wide range of nucleophiles with the liberation of nitrogen gas (N₂).[5][6] This reactivity opens pathways to synthesize complex, polysubstituted aromatic compounds that are otherwise difficult to access. Its most common application is in azo coupling reactions to form vibrant azo dyes.[7][8][9]

The Reaction Mechanism

The transformation of 3-Bromo-5-chlorosulfanilic acid into its corresponding diazonium salt proceeds through a well-established, multi-step mechanism. Understanding this pathway is crucial for controlling the reaction and troubleshooting potential issues.

  • Generation of the Nitrosating Agent: In the presence of a strong mineral acid, such as hydrochloric acid (HCl), sodium nitrite (NaNO₂) is protonated and subsequently loses water to form the highly electrophilic nitrosonium ion (NO⁺).[1][5][10]

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group of 3-Bromo-5-chlorosulfanilic acid attacks the nitrosonium ion.[1][5]

  • Proton Transfers and Dehydration: A series of rapid proton transfers, followed by the elimination of a water molecule, leads to the formation of the resonance-stabilized aryldiazonium ion.[5][10]

Diazotization Mechanism cluster_0 Step 1: Nitrosonium Ion Formation cluster_1 Step 2 & 3: Diazonium Salt Formation NaNO2 NaNO₂ + 2 HCl HNO2 HNO₂ NaNO2->HNO2 in situ NO+ NO⁺ (Nitrosonium ion) HNO2->NO+ + H⁺ - H₂O Amine Ar-NH₂ (3-Bromo-5-chlorosulfanilic acid) N-Nitrosoamine Ar-NH₂⁺-NO Amine->N-Nitrosoamine + NO⁺ Diazo_hydroxide Ar-N=N-OH N-Nitrosoamine->Diazo_hydroxide Tautomerization (-H⁺) Diazonium Ar-N₂⁺ (Diazonium Salt) Diazo_hydroxide->Diazonium + H⁺ - H₂O

Caption: Reaction mechanism for the diazotization of an aromatic amine.

The Imperative of Safety: Handling Diazonium Salts

Trustworthiness in protocol begins with safety. Aryldiazonium salts are notoriously unstable, particularly in their solid, dry state, where they can be sensitive to shock, friction, and heat, posing a significant explosion hazard.[3][11][12][13] Therefore, the cardinal principle of working with these compounds is to generate and use them in situ (in the reaction solution) without isolation.[2][13]

Adherence to the following safety rules is non-negotiable:

  • Strict Temperature Control: The reaction must be maintained at 0-5 °C at all times.[1][11][12][13] Higher temperatures promote rapid decomposition of the diazonium salt, releasing nitrogen gas and potentially leading to uncontrolled side reactions.

  • Stoichiometric Precision: Use only a stoichiometric amount of sodium nitrite. An excess can lead to unwanted side reactions and complicate purification.[11][12][13]

  • Monitor and Neutralize Nitrous Acid: After the reaction is complete, test for a slight excess of nitrous acid using starch-iodide paper.[11][12][14] A significant excess should be neutralized with a quenching agent like sulfamic acid or urea.

  • Never Isolate the Solid: Do not attempt to isolate the solid diazonium salt unless it is absolutely necessary for a specific application (e.g., forming a stabilized salt like a tetrafluoroborate). If isolation is unavoidable, it must be done on a very small scale (no more than 0.75 mmol) and with extreme caution, including the use of blast shields.[11][12][13]

  • Proper Handling: If handling a stabilized solid diazonium salt, always use plastic or Teflon spatulas. Metal spatulas can cause friction and initiate decomposition.[11][12][13][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[15][16] Conduct the reaction in a well-ventilated chemical fume hood.

Experimental Protocol: In Situ Generation of Diazotized 3-Bromo-5-chlorosulfanilic Acid

This protocol details the reliable in situ preparation of the diazonium salt solution, ready for use in subsequent coupling or substitution reactions.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
3-Bromo-5-chlorosulfanilic acid≥98% PurityBenchChem
Hydrochloric Acid (HCl), concentratedACS Reagent GradeFisher Scientific
Sodium Nitrite (NaNO₂)ACS Reagent GradeMilliporeSigma
Sulfamic Acid≥99% PurityMilliporeSigma
Starch-Iodide Paper-Whatman
Distilled or Deionized Water--
Ice--
Equipment
  • Three-necked round-bottom flask (appropriately sized for the reaction scale)

  • Mechanical or magnetic stirrer

  • Dropping funnel

  • Low-temperature thermometer (-20 to 100 °C range)

  • Ice-salt bath

  • Beakers and graduated cylinders

Step-by-Step Procedure
  • Amine Suspension: In the three-necked flask, create a suspension of 3-Bromo-5-chlorosulfanilic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid (2.5-3.0 eq). The exact volume of water should be sufficient to ensure the mixture is stirrable.

  • Cooling: Place the flask in an ice-salt bath and begin vigorous stirring. Cool the suspension to a stable internal temperature between 0 and 5 °C.

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.0-1.05 eq) in a minimal amount of cold distilled water. Cool this solution in an ice bath.

  • Diazotization (Critical Step): Transfer the cold sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the vigorously stirred amine suspension. Crucially, monitor the internal temperature and maintain it below 5 °C throughout the addition. The rate of addition must be controlled to prevent an exotherm.

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.[2] The mixture may become a clearer solution as the diazonium salt forms.

  • Verification: Test the reaction mixture for the presence of a slight excess of nitrous acid. Dip a glass rod into the mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates a positive test and that the diazotization is complete.[17]

  • Quenching Excess Nitrite: If the starch-iodide test is strongly positive, quench the excess nitrous acid by adding a small amount of solid sulfamic acid portion-wise until the test is only faintly positive or negative.

  • Immediate Use: The resulting cold solution of diazotized 3-Bromo-5-chlorosulfanilic acid is now ready for immediate use in the next synthetic step. Do not store this solution.

Workflow and Data Summary

Sources

Application

Application Note: Synthesis and Optimization of Azo Dyes Using 3-Bromo-5-chlorosulfanilic Acid

Target Audience: Researchers, Organic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction and Mechanistic Rationale Azo dyes represent the largest and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Organic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction and Mechanistic Rationale

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo linkages (–N=N–) bridging aromatic systems[1]. While standard sulfanilic acid is a ubiquitous precursor in dye synthesis[2], the introduction of specialized halogenated derivatives—specifically 3-bromo-5-chlorosulfanilic acid —provides unique structural advantages for advanced materials and pharmaceutical intermediates.

As an application scientist, selecting 3-bromo-5-chlorosulfanilic acid as the diazo component is a deliberate structural choice driven by specific electronic and steric requirements:

  • Hyper-Electrophilicity: The aromatic ring of 3-bromo-5-chlorosulfanilic acid is substituted with two electron-withdrawing halogens (bromine and chlorine) and a strongly deactivating sulfonic acid group[2]. During diazotization, these groups inductively pull electron density away from the diazonium nitrogen. This creates a highly positive, hyper-electrophilic diazonium cation that accelerates the kinetics of the subsequent azo coupling reaction.

  • Bathochromic Shifting: The halogens alter the HOMO-LUMO gap of the final conjugated system. Through complex inductive and resonance effects, they typically induce a bathochromic shift (red-shift), allowing for the synthesis of deeper, more complex hues compared to unhalogenated analogs.

  • Enhanced Fastness: In the final dye molecule, the electron-withdrawing halogens decrease the overall electron density on the vulnerable azo bridge. This renders the dye highly resistant to oxidative cleavage (e.g., from UV light or chemical bleaching), drastically improving light and wash fastness.

Experimental Workflow Visualization

The following diagram illustrates the critical reaction phases, highlighting the transition of the insoluble zwitterion into a highly reactive electrophile, followed by nucleophilic coupling.

G N1 3-Bromo-5-chlorosulfanilic Acid (Insoluble Zwitterion) N2 Dissolution in Na2CO3 (aq) (Soluble Sodium Salt) N1->N2 Deprotonation N3 Addition of HCl & NaNO2 Temperature: 0–5 °C N2->N3 Acidification & Cooling N4 Halogenated Diazonium Salt (Highly Electrophilic) N3->N4 Diazotization N6 Azo Coupling Reaction (pH 8–10, 0–5 °C) N4->N6 Electrophilic Attack N5 Coupling Component (e.g., β-Naphthol in NaOH) N5->N6 Nucleophilic Activation N7 Precipitation & Isolation (Target Azo Dye) N6->N7 Filtration & Drying

Workflow for azo dye synthesis using 3-bromo-5-chlorosulfanilic acid.

Quantitative Impact of Halogenation

To understand the practical impact of utilizing 3-bromo-5-chlorosulfanilic acid, the table below summarizes the comparative chemical properties and reaction metrics against standard sulfanilic acid.

ParameterStandard Sulfanilic Acid3-Bromo-5-chlorosulfanilic AcidMechanistic Causality
Zwitterion Stability HighVery HighHalogens increase the acidity of the sulfonic group, strengthening the zwitterionic lattice.
Diazonium Electrophilicity ModerateHighHalogens withdraw electron density, increasing

on the diazonium nitrogen[2].
Coupling Reaction Time 30–45 minutes15–20 minutesHigher electrophilicity accelerates the rate of electrophilic aromatic substitution.
Absorption Max (

)
~485 nm (with

-naphthol)
~510 nm (Bathochromic Shift)Halogens alter the HOMO-LUMO energy gap through inductive effects.
Photostability (Light Fastness) BaselineSuperiorDecreased electron density on the –N=N– linkage resists oxidative photobleaching.

Validated Protocol: Synthesis of Halogenated Azo Dye

This protocol utilizes


-naphthol as the coupling component. The methodology is designed as a self-validating system , incorporating in-process analytical checkpoints to ensure reaction fidelity.
Phase 1: Solubilization and Deprotonation
  • Weighing: Accurately weigh 0.010 moles of 3-bromo-5-chlorosulfanilic acid.

  • Deprotonation: Suspend the powder in 50 mL of 0.25 M

    
     solution in a 125 mL Erlenmeyer flask. Warm the mixture gently until complete dissolution occurs[3].
    
    • Causality: The parent acid exists as a tightly bound, insoluble zwitterion[1]. Sodium carbonate deprotonates the sulfonic acid group, breaking the lattice and forming a highly water-soluble sodium sulfonate salt[3].

Phase 2: Diazotization (Critical Temperature Control)
  • Nitrite Addition: Cool the sulfanilate solution to room temperature. Add 0.010 moles of Sodium Nitrite (

    
    ) and stir until completely dissolved[3].
    
  • Acidification: In a separate 400 mL beaker, prepare a mixture of 40 g of crushed ice and 0.030 moles of concentrated HCl[3].

  • Diazonium Formation: Slowly pour the sulfanilate/nitrite solution into the ice/acid mixture in a fine stream with vigorous stirring. Strictly maintain the temperature between 0–5 °C [3].

    • Causality: Nitrous acid (

      
      ) is generated in situ, converting the primary amine to a diazonium salt. The low temperature is absolute; diazonium salts are thermodynamically unstable and will rapidly decompose into phenols and 
      
      
      
      gas if the temperature exceeds 5 °C[4].
  • System Validation 1 (Starch-Iodide Test): Dip a clean glass rod into the reaction mixture and touch it to starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the primary amine has been fully consumed and diazotization is complete.

Phase 3: Electrophilic Azo Coupling
  • Coupler Activation: In a separate beaker, dissolve 0.010 moles of

    
    -naphthol in 10 mL of 2.5 M NaOH. Cool this solution to 0–5 °C in an ice bath[3].
    
    • Causality: NaOH deprotonates

      
      -naphthol to form a phenoxide ion. The resulting negative charge is delocalized into the aromatic ring, making it a powerful nucleophile highly activated for electrophilic attack[3].
      
  • Coupling: Dropwise, add the cold diazonium salt solution to the phenoxide solution with constant, efficient stirring[3]. A brightly colored precipitate will form immediately[3].

    • Causality: The diazonium solution must be added to the coupler (not the reverse) to ensure the bulk reaction medium remains mildly alkaline (pH 8–10). This is the optimal thermodynamic window for phenol coupling[3].

  • System Validation 2 (Spot Test): Place a drop of the reaction mixture on a piece of qualitative filter paper. A clear, colorless aqueous halo spreading around the central colored dye spot indicates that no unreacted diazonium salt remains, confirming reaction completion.

Phase 4: Isolation and Purification
  • Maturation: Continue stirring the mixture in the ice bath for 20 minutes to ensure the reaction goes to absolute completion[3],[5].

  • Salting Out: Add 15 mL of saturated NaCl solution to the mixture. This increases the ionic strength of the aqueous phase, decreasing the solubility of the dye and forcing it to precipitate ("salting out")[3].

  • Filtration: Collect the precipitated halogenated azo dye by suction filtration using a Büchner funnel[3]. Wash the crude product with ice-cold water to remove unreacted starting materials and inorganic salts[3].

  • Drying: Allow the product to dry in a vacuum desiccator. Do not heat the product to dryness, as complex halogenated azo compounds can be heat-sensitive and undergo thermal degradation[3].

References

  • Source: benchchem.
  • Source: tifr.res.
  • Source: globalscientificjournal.
  • Source: benchchem.
  • Source: uclmail.

Sources

Method

Application Notes and Protocols for the Cross-Coupling of 3-Bromo-5-chlorosulfanilic Acid

Introduction 3-Bromo-5-chlorosulfanilic acid is a versatile, multifunctional aromatic compound that serves as a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science resea...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Bromo-5-chlorosulfanilic acid is a versatile, multifunctional aromatic compound that serves as a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science research.[1] Its structure, featuring a sulfonic acid group, a bromine atom, and a chlorine atom on a benzene ring, presents unique opportunities and challenges for synthetic chemists. The presence of two different halogen atoms opens the door for selective functionalization through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[2][3][4] This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful cross-coupling of 3-Bromo-5-chlorosulfanilic acid, with a focus on achieving chemoselectivity and maintaining the integrity of the sulfonyl moiety.

The primary challenge in the derivatization of this molecule lies in the selective activation of the carbon-bromine (C-Br) bond over the more robust carbon-chlorine (C-Cl) bond. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-OTf ≈ C-Cl, which provides a thermodynamic basis for this selective transformation.[2][5] However, achieving high selectivity in practice is a nuanced task that depends on a carefully chosen interplay of the palladium catalyst, ligand, base, and solvent.[2]

This document will explore the application of several key cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—to 3-bromo-5-chlorosulfanilic acid. For each reaction, we will provide a detailed, step-by-step protocol, a discussion of the rationale behind the chosen conditions, and strategies for optimization.

A Note on the Sulfonyl Functional Group: Sulfonic Acid vs. Sulfonyl Chloride

3-Bromo-5-chlorosulfanilic acid can, in principle, be used in its sulfonic acid form or be converted to the more reactive 3-bromo-5-chlorobenzenesulfonyl chloride. The choice of which derivative to use has significant implications for the reaction conditions.

  • Sulfonic Acid: This form is highly polar and will necessitate the use of polar solvents, potentially including water. Sulfonic acids are generally stable under a wide range of cross-coupling conditions.[6]

  • Sulfonyl Chloride: This functional group is a powerful electrophile and is susceptible to hydrolysis, especially in the presence of water and base.[7] While some cross-coupling reactions are tolerant of sulfonyl chlorides, there is a risk of side reactions.[8][9]

Recommendation: For initial investigations and broader compatibility, it is recommended to perform the cross-coupling reaction on the sulfonic acid form. If the sulfonyl chloride is the desired final functionality, it can be synthesized from the cross-coupled sulfonic acid product in a subsequent step. The protocols provided herein will focus on the use of 3-bromo-5-chlorosulfanilic acid.

Chemoselective Cross-Coupling: Favoring the C-Br Bond

The successful selective functionalization of 3-bromo-5-chlorosulfanilic acid hinges on exploiting the inherently weaker C-Br bond compared to the C-Cl bond.[10] The oxidative addition of the aryl halide to the palladium(0) catalyst is the selectivity-determining step in the catalytic cycle. To favor the cleavage of the C-Br bond, reaction conditions should be chosen to be as mild as possible while still achieving a reasonable reaction rate. This typically involves the use of highly active catalyst systems at moderate temperatures.

A 3-Bromo-5-chlorosulfanilic acid B Cross-Coupling Reaction (e.g., Suzuki, Heck, etc.) A->B Reactant C Selective C-Br Bond Activation B->C Key Step: Chemoselectivity D Desired Product C->D Forms

Caption: Logical workflow for the selective cross-coupling of 3-bromo-5-chlorosulfanilic acid.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds with excellent functional group tolerance.[11] For the selective coupling at the C-Br position of 3-bromo-5-chlorosulfanilic acid, a catalyst system known for its high activity at lower temperatures is desirable.

Recommended Starting Conditions for Suzuki-Miyaura Coupling
ComponentRecommendationRationale
Palladium Precatalyst Pd(OAc)₂ (2 mol%)A common and effective palladium(II) source that is reduced in situ to the active Pd(0) species.
Ligand SPhos (4 mol%) or XPhos (4 mol%)Bulky, electron-rich phosphine ligands that promote the oxidative addition of aryl bromides and are known to facilitate challenging couplings.[12]
Base K₃PO₄ (3.0 equiv)A moderately strong base that is effective in Suzuki couplings and is generally compatible with a wide range of functional groups.
Solvent Dioxane/H₂O (4:1)A common solvent system for Suzuki reactions. The presence of water can aid in the dissolution of the base and the sulfonic acid starting material.
Temperature 80-100 °CA temperature range that is typically sufficient for the coupling of aryl bromides without promoting significant reaction at the C-Cl bond.
Detailed Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-bromo-5-chlorosulfanilic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).

  • Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Place the reaction vial in a preheated oil bath at 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale and Optimization
  • Catalyst System: The choice of a highly active catalyst system is crucial for achieving reaction at a temperature low enough to maintain selectivity. If the reaction is sluggish, a slight increase in temperature or catalyst loading may be necessary.

  • Solvent: The aqueous dioxane system is a good starting point. For substrates with poor solubility, other solvent systems such as toluene/water or DMF/water can be explored.[10]

  • Base: While K₃PO₄ is a good general base, other bases such as K₂CO₃ or Cs₂CO₃ can also be effective and may influence the reaction rate and yield.[10]

Heck Reaction: For C-C Bond Formation with Alkenes

The Heck reaction is a powerful tool for the arylation of alkenes.[13] The reaction conditions can be tuned to favor the reaction of aryl bromides over chlorides.

Pd0 Pd(0)L₂ ArPdBr ArPd(II)BrL₂ Pd0->ArPdBr Oxidative Addition (Ar-Br) AlkeneComplex [ArPd(II)L₂(Alkene)]⁺Br⁻ ArPdBr->AlkeneComplex + Alkene InsertionProduct R-CH(Ar)-CH₂-Pd(II)BrL₂ AlkeneComplex->InsertionProduct Migratory Insertion ProductComplex [Product-Pd(0)L₂HBr] InsertionProduct->ProductComplex β-Hydride Elimination ProductComplex->Pd0 Reductive Elimination + Base

Caption: Simplified catalytic cycle for the Heck reaction.

Recommended Starting Conditions for the Heck Reaction
ComponentRecommendationRationale
Palladium Precatalyst Pd(OAc)₂ (2 mol%)A standard and reliable palladium source for Heck reactions.[14]
Ligand P(o-tol)₃ (4 mol%)A common phosphine ligand for Heck reactions involving aryl bromides.
Base Et₃N (2.0 equiv) or K₂CO₃ (2.0 equiv)An organic or inorganic base to neutralize the HBr generated in the reaction.
Solvent DMF or NMPPolar aprotic solvents that are effective for Heck reactions.
Temperature 100-120 °CA typical temperature range for the Heck coupling of aryl bromides.[10]
Detailed Protocol for the Heck Reaction
  • To a reaction vial, add 3-bromo-5-chlorosulfanilic acid (1.0 mmol), the desired alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

  • Add the base (Et₃N, 2.0 mmol or K₂CO₃, 2.0 mmol) and the solvent (DMF, 5 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Seal the vial and heat the reaction at 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Rationale and Optimization
  • Ligand: For less reactive alkenes, more electron-rich and bulky ligands may be required to improve the reaction rate and yield.

  • Base: The choice of base can be critical. If side reactions are observed with an amine base, switching to an inorganic base like K₂CO₃ or Cs₂CO₃ may be beneficial.[15]

  • Additives: In some cases, the addition of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can improve the reaction rate, especially with inorganic bases.[14]

Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is the most common method for the synthesis of aryl alkynes.[16] The classic conditions involve a palladium catalyst and a copper(I) co-catalyst. Copper-free conditions have also been developed to avoid the issue of alkyne homocoupling (Glaser coupling).[16]

Recommended Starting Conditions for Sonogashira Coupling (Copper-Catalyzed)
ComponentRecommendationRationale
Palladium Precatalyst Pd(PPh₃)₂Cl₂ (2 mol%)A common and effective precatalyst for Sonogashira couplings.
Co-catalyst CuI (4 mol%)Activates the terminal alkyne for transmetalation to the palladium center.
Base Et₃N or DIPEA (3.0 equiv)Acts as both a base and a solvent in some cases.
Solvent THF or DMFAnhydrous, polar aprotic solvents are typically used.
Temperature Room temperature to 60 °CMild conditions are often sufficient for the coupling of aryl bromides.
Detailed Protocol for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add 3-bromo-5-chlorosulfanilic acid (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add the solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction at room temperature or gently heat to 50-60 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

  • The filtrate can be washed with a saturated aqueous solution of ammonium chloride to remove copper salts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Rationale and Optimization
  • Copper-Free Conditions: If alkyne homocoupling is a significant side reaction, a copper-free protocol should be considered. This typically involves a palladium catalyst with a bulky phosphine ligand and a stronger base like Cs₂CO₃.[17]

  • Inert Atmosphere: It is crucial to maintain a strictly inert atmosphere to prevent oxidative homocoupling of the alkyne, especially when using a copper co-catalyst.[17]

  • Reactivity: The reactivity of aryl bromides is lower than that of aryl iodides in Sonogashira couplings, so longer reaction times or gentle heating may be necessary.[17]

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[18] The choice of ligand and base is particularly important for achieving good yields and selectivity.

Recommended Starting Conditions for Buchwald-Hartwig Amination
ComponentRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)Common palladium sources for Buchwald-Hartwig amination.
Ligand Xantphos (6 mol%) or BINAP (6 mol%)Bidentate phosphine ligands are often effective in promoting C-N bond formation.[18][19]
Base NaOtBu (2.0 equiv) or Cs₂CO₃ (2.0 equiv)A strong, non-nucleophilic base is typically required. The choice may depend on the amine coupling partner.
Solvent Toluene or DioxaneAnhydrous, non-polar aprotic solvents are generally used.
Temperature 90-110 °CElevated temperatures are usually necessary for the amination of aryl bromides.
Detailed Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., Xantphos, 0.06 mmol), and the base (e.g., NaOtBu, 2.0 mmol) to an oven-dried reaction vial.

  • Add 3-bromo-5-chlorosulfanilic acid (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent (e.g., toluene, 10 mL).

  • Seal the vial and heat the reaction in a preheated oil bath at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Rationale and Optimization
  • Base Sensitivity: The use of a strong base like NaOtBu requires careful consideration of the stability of other functional groups in the molecule. If the substrate is base-sensitive, a weaker base like Cs₂CO₃ or K₃PO₄ may be used, although this may require a more active catalyst system or higher temperatures.[20]

  • Amine Scope: The choice of ligand can be dependent on the nature of the amine (primary, secondary, aniline, etc.). A screening of different ligands may be necessary to find the optimal conditions for a specific amine coupling partner.[20]

  • Anhydrous Conditions: The reaction is sensitive to moisture, so the use of anhydrous solvents and reagents under an inert atmosphere is critical for success.

Conclusion

The selective cross-coupling of 3-bromo-5-chlorosulfanilic acid at the C-Br position is a feasible and powerful strategy for the synthesis of a wide range of novel compounds. Success in this endeavor relies on the careful selection of reaction conditions that favor the activation of the C-Br bond over the C-Cl bond. The protocols and discussions provided in this guide offer a solid foundation for researchers to begin their investigations. As with any synthetic methodology, the optimal conditions will be substrate-dependent, and a degree of empirical optimization is to be expected. By leveraging the principles of modern palladium catalysis, the synthetic potential of 3-bromo-5-chlorosulfanilic acid can be fully realized.

References

  • Rapid Room‐Temperature, Chemoselective Csp2 −Csp2 Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I) Catalysis in Air. PMC. Available from: [Link]

  • Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. Available from: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate. Available from: [Link]

  • Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. Organic Chemistry Portal. Available from: [Link]

  • Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. PolyU Scholars Hub. Available from: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Available from: [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. Available from: [Link]

  • Efficient aqueous-phase Heck and Suzuki couplings of aryl bromides using tri(4,6-dimethyl-3- sulfonatophenyl)phosphine trisodium salt (TXPTS). PubMed. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. Available from: [Link]

  • Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. Available from: [Link]

  • Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. ACS Publications. Available from: [Link]

  • Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine. Organic Chemistry Portal. Available from: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ETH Library. Available from: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available from: [Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Palladium-Catalyzed Cross-Electrophile Coupling Reaction involving Sulfur Dioxide for the Direct Synthesis of Diverse Functionalized Sulfones. Royal Society of Chemistry. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available from: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available from: [Link]

  • Sulfonyl Protective Groups. Chem-Station. Available from: [Link]

  • Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. SpringerLink. Available from: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available from: [Link]

  • Palladium-catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. Available from: [Link]

  • Sonogashira coupling. Wikipedia. Available from: [Link]

  • S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Royal Society of Chemistry. Available from: [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available from: [Link]

  • General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Aryl Sulfonamides via Palladium- Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. Available from: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC. Available from: [Link]

  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. Available from: [Link]

  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.

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Application

Halogenation Procedures for Synthesizing 3-Bromo-5-chlorosulfanilic Acid: A Comprehensive Application Note

Executive Summary The synthesis of 3-bromo-5-chlorosulfanilic acid (4-amino-3-bromo-5-chlorobenzenesulfonic acid) represents a classic challenge in regioselective electrophilic aromatic substitution (EAS). As a multifunc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-bromo-5-chlorosulfanilic acid (4-amino-3-bromo-5-chlorobenzenesulfonic acid) represents a classic challenge in regioselective electrophilic aromatic substitution (EAS). As a multifunctional aromatic building block containing bromo, chloro, and sulfonic acid moieties, it is highly valued in the development of pharmaceuticals, azo dyes, and functionalized materials[1]. This application note details a field-proven, two-phase synthetic route designed to maximize regioselectivity and yield while preventing oxidative degradation of the primary amine.

Mechanistic Causality & Route Selection

Achieving the specific meta-halogenation pattern (relative to the sulfonic acid) requires exploiting the synergistic directing effects of the substituents. The amino group (-NH₂) is a powerful ortho/para-director, while the sulfonic acid group (-SO₃H) is a meta-director. Together, they direct incoming electrophiles to the 3 and 5 positions on the aromatic ring[1].

The Zwitterion Challenge

A critical mechanistic hurdle in this synthesis is the zwitterionic nature of sulfanilic acid derivatives. In neutral or acidic aqueous media (pKa ~ 3.23), the molecule exists predominantly as a zwitterion. The protonated amine (-NH₃⁺) acts as a strong electron-withdrawing group, severely deactivating the ring and rendering it practically unreactive toward electrophilic halogenation[2].

The Solution: Halogenation must be conducted in an alkaline medium (e.g., aqueous NaOH). The base deprotonates the amine, restoring its strongly activating, ortho-directing properties. This allows mild reagents like N-bromosuccinimide (NBS) to efficiently and selectively halogenate the ring[3].

Strategic Route Design

While direct, sequential chlorination and bromination of sulfanilic acid is possible, it often results in poor chemoselectivity and over-oxidation. A more robust, high-yielding strategy is to bypass the first halogenation step by utilizing 2-chloroaniline as the starting material. By subjecting 2-chloroaniline to a high-temperature "baking process," the sulfonic acid group is directed exclusively to the para position under thermodynamic control[4]. The resulting 3-chlorosulfanilic acid is then selectively brominated.

Workflow Visualization

SynthesisPathway SA Sulfanilic Acid (Alternative Starting Material) Int1 3-Chlorosulfanilic Acid (Intermediate) SA->Int1 Direct Chlorination (NCS, Low Yield) CA 2-Chloroaniline (Preferred Starting Material) CA->Int1 Sulfonation (H2SO4, 200°C, High Yield) Product 3-Bromo-5-chlorosulfanilic Acid (Target Molecule) Int1->Product Regioselective Bromination (NBS, aq. NaOH, 0-5°C)

Fig 1: Regioselective synthesis pathways for 3-bromo-5-chlorosulfanilic acid.

Experimental Protocols

Phase 1: Synthesis of 3-Chlorosulfanilic Acid (Baking Process)

This step utilizes thermodynamic control to ensure exclusive para-sulfonation of 2-chloroaniline[4].

  • Salt Formation: In a 1 L round-bottom flask equipped with a mechanical stirrer, add 2-chloroaniline (1.0 eq). Slowly add concentrated sulfuric acid (1.05 eq) dropwise. Causality: The highly exothermic acid-base reaction forms the 2-chloroanilinium hydrogen sulfate salt.

  • Solvent Addition: Add o-dichlorobenzene to the flask. This high-boiling solvent acts as a heat transfer medium and facilitates the azeotropic removal of water.

  • Thermal Rearrangement: Heat the reaction mixture to 200 °C for 4.5 hours. Causality: The high temperature drives off the water byproduct, shifting the equilibrium toward the thermodynamically favored para-sulfonated product (4-amino-3-chlorobenzenesulfonic acid).

  • Isolation: Cool the mixture to room temperature. Filter the precipitated solid with suction, wash thoroughly with cold solvent to remove residual unreacted organics, and dry under vacuum.

    • Self-Validation: A yield approaching theoretical limits (~95%+) and a lack of solubility in non-polar solvents confirm the successful formation of the highly polar zwitterionic intermediate.

Phase 2: Regioselective Bromination

This step introduces the bromine atom at the remaining activated ortho position using controlled radical/electrophilic kinetics[3].

  • Activation: Suspend 3-chlorosulfanilic acid (1.0 eq) in a 2M aqueous NaOH solution. Stir until completely dissolved (pH ~ 8.5).

    • Self-Validation: The transition from a cloudy suspension to a clear solution visually confirms the deprotonation of the -NH₃⁺ group to -NH₂, activating the ring for EAS.

  • Temperature Control: Cool the solution to 0–5 °C using an ice-water bath. Causality: Lowering the temperature suppresses oxidative side reactions of the free amine and prevents polybromination.

  • Halogenation: Slowly add N-bromosuccinimide (NBS) (1.05 eq) in small portions over 30 minutes. Causality: NBS acts as a slow-release source of electrophilic bromine, maintaining a low steady-state concentration that favors mono-bromination.

  • Reaction Maturation: Allow the mixture to stir at room temperature for 2 hours.

  • Precipitation: Slowly acidify the reaction mixture with 2M HCl until the pH reaches 2.0–3.0.

    • Self-Validation: The sudden precipitation of a dense, crystalline solid confirms the re-protonation of the amine and the reformation of the insoluble zwitterionic target, 3-bromo-5-chlorosulfanilic acid.

  • Recovery: Filter the product, wash with ice-cold distilled water to remove succinimide and inorganic salts, and dry under high vacuum.

Quantitative Data Summaries

Table 1: Reagent Stoichiometry and Reaction Parameters

PhaseReagent / MaterialMW ( g/mol )EquivalentsFunction
1 2-Chloroaniline127.571.00Starting Material
1 Sulfuric Acid (98%)98.081.05Sulfonating Agent
1 o-Dichlorobenzene147.00SolventHeat Transfer / Azeotrope
2 3-Chlorosulfanilic Acid207.641.00Intermediate
2 Sodium Hydroxide40.002.50Activating Base
2 N-Bromosuccinimide (NBS)177.981.05Brominating Agent

Table 2: Analytical Validation Signatures

Analytical TechniqueExpected Signal / ValueStructural Assignment
HRMS (ESI-) m/z 285.89 (Exact Mass)[M-H]⁻ for C₆H₄BrClNO₃S[1]
¹H NMR (DMSO-d₆) ~7.85 (d, 1H), ~7.62 (d, 1H)Meta-coupled aromatic protons (C2, C6)
IR Spectroscopy ~3226 cm⁻¹N-H stretch of primary amine[3]
IR Spectroscopy ~1050 cm⁻¹S=O stretch of sulfonate group
IR Spectroscopy ~588 cm⁻¹C-Br stretch[3]

References

  • Benchchem. "3-Bromo-5-chlorosulfanilic Acid". Benchchem Product Database.
  • Bhandarkar, P.M.R., & Mohana, K.N. "Kinetic and mechanistic study of bromination of sulfanilic acid with N-bromosuccinimide in alkaline medium". Bulgarian Chemical Communications.
  • StackExchange Chemistry. "What should be the major product when sulfanilic acid undergoes bromination".
  • PrepChem. "Synthesis of 2-Chloroaniline-4-sulphonic acid".

Sources

Method

Application Note: 3-Bromo-5-chlorosulfanilic Acid in Coordination Chemistry

This guide provides a comprehensive technical workflow for utilizing 3-Bromo-5-chlorosulfanilic acid (BCSA) as a ligand in coordination chemistry. It synthesizes established protocols for di-halo-substituted sulfanilic a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical workflow for utilizing 3-Bromo-5-chlorosulfanilic acid (BCSA) as a ligand in coordination chemistry. It synthesizes established protocols for di-halo-substituted sulfanilic acid derivatives, adapting them for the specific electronic and steric profile of the mixed-halogen BCSA analog.

Executive Summary & Chemical Profile

3-Bromo-5-chlorosulfanilic acid (BCSA) (IUPAC: 4-amino-3-bromo-5-chlorobenzenesulfonic acid) represents a specialized class of "push-pull" ligands. Unlike the symmetric 3,5-dibromo or 3,5-dichloro analogs, BCSA introduces electronic asymmetry into the coordination sphere. The electron-withdrawing halogens at the ortho positions (relative to the amino group) significantly reduce the basicity of the amine (


 modulation), while the sulfonate group at the para position acts as a versatile H-bond acceptor or bridging ligand.
Key Chemical Properties
PropertyValue / DescriptionImpact on Coordination
Formula

Mixed halogen substitution breaks lattice symmetry.[1]
MW 286.53 g/mol High density metal-organic frameworks (MOFs).
Acidity (

)
~

(

), ~

(

)
Low

of amine requires basic conditions for N-coordination.
Coordination Sites Sulfonate O (hard donor), Amine N (borderline donor)Capable of forming 1D, 2D, and 3D supramolecular networks.
Solubility Water (Hot), DMSO, DMFRequires hydrothermal or mixed-solvent synthesis.

Structural Insights & Coordination Modes

The versatility of BCSA lies in its ability to adopt multiple coordination modes depending on the pH and metal center.

Graphviz Diagram: BCSA Coordination Logic

BCSA_Coordination Ligand 3-Bromo-5-chlorosulfanilic Acid (Zwitterionic Form) pH_Low Acidic pH (< 3) Proton Transfer Complex Ligand->pH_Low Direct Reaction pH_High Basic pH (> 7) Anionic Ligand Ligand->pH_High Deprotonation (NaOH/KOH) Mode_A Mode A: Outer Sphere (Counter-ion only) pH_Low->Mode_A H-bonding Network Mode_B Mode B: O-Monodentate (Sulfonate binding) pH_High->Mode_B Steric Bulk Dominates Mode_C Mode C: N,O-Bridging (Polymeric chains) pH_High->Mode_C Ag(I), Pb(II) Mode_D Mode D: O,O'-Chelating (Bidentate Sulfonate) pH_High->Mode_D Cu(II), Co(II)

Figure 1: Decision tree for engineering specific coordination architectures using BCSA.

Experimental Protocols

Protocol A: Synthesis of Monomeric Cu(II) Complexes

This protocol targets the formation of discrete coordination complexes, typically of the form


, utilizing the sulfonate group's oxygen donors.

Reagents:

  • 3-Bromo-5-chlorosulfanilic acid (1.0 mmol, 286 mg)

  • Copper(II) acetate monohydrate (0.5 mmol, 100 mg)

  • Solvent: Water:Ethanol (1:1 v/v)

  • Base: 1M NaOH

Step-by-Step Methodology:

  • Ligand Solubilization: Suspend 286 mg of BCSA in 10 mL of water/ethanol mixture. Heat to 60°C under magnetic stirring.

  • Activation: Dropwise add 1M NaOH until the solution becomes clear (pH ~7-8). Critical: Do not exceed pH 9 to avoid precipitating metal hydroxides.

  • Metal Addition: Dissolve 100 mg of

    
     in 5 mL water. Add this solution slowly to the ligand solution.
    
  • Reaction: Reflux the blue/green mixture for 2 hours at 80°C.

  • Filtration: Filter the hot solution to remove any unreacted insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no precipitate forms after 24 hours, allow for slow evaporation in a dust-free environment for 3-5 days.

  • Isolation: Wash crystals with cold ethanol (2 x 5 mL) and dry in air.

Expected Yield: 65-75% Characterization:

  • FT-IR: Look for the shift in asymmetric

    
     stretching from ~1180 
    
    
    
    (free ligand) to ~1150
    
    
    (coordinated).
  • UV-Vis: d-d transition band around 600-800 nm (geometry dependent).

Protocol B: Synthesis of Proton-Transfer Supramolecular Salts

In the absence of strong bases, BCSA acts as a proton donor to organic bases (e.g., pyridine, imidazole), forming supramolecular architectures stabilized by charge-assisted hydrogen bonds.

Reagents:

  • BCSA (1.0 mmol)

  • Organic Base (e.g., 2-aminopyridine) (1.0 mmol)

  • Solvent: Methanol (20 mL)

Methodology:

  • Dissolve the organic base in methanol at room temperature.

  • Add solid BCSA to the solution. The mixture may require mild heating (40°C) to fully dissolve the acid.

  • Stir for 30 minutes.

  • Crystal Growth: Filter and set aside for slow evaporation. These salts often crystallize faster (1-2 days) than metal complexes.

Significance: These structures are excellent candidates for studying non-linear optical (NLO) properties due to the non-centrosymmetric packing often induced by the chiral/asymmetric environment of the mixed-halogen ligand.

Advanced Application: 1D Coordination Polymers with Ag(I)

Silver(I) has a high affinity for both nitrogen and sulfonate oxygen, often leading to infinite 1D chains or 2D sheets.

Protocol:

  • Dark Conditions: Perform reaction in a foil-wrapped flask to prevent Ag reduction.

  • Stoichiometry: Mix BCSA (1 mmol) with

    
     (1 mmol) in water/acetonitrile (1:1).
    
  • pH Adjustment: Adjust pH to ~6 with dilute ammonia.

  • Hydrothermal Synthesis (Optional): For higher crystallinity, transfer to a Teflon-lined autoclave and heat at 120°C for 48 hours.

  • Result: Needle-like crystals suitable for Single Crystal XRD.

Graphviz Diagram: Synthesis Workflow

Synthesis_Workflow Start Start: BCSA Solid Solubility Dissolve in H2O/EtOH (60°C) Start->Solubility pH_Check Check pH Solubility->pH_Check Branch_Acid pH < 4 (Zwitterion Intact) pH_Check->Branch_Acid No Base Added Branch_Base pH 7-8 (Anionic Form) pH_Check->Branch_Base Add NaOH/NH3 Add_Base Add Organic Base (e.g., Imidazole) Branch_Acid->Add_Base Add_Metal Add Metal Salt (Cu, Co, Ni, Ag) Branch_Base->Add_Metal Product_Salt Proton Transfer Complex (H-Bond Network) Add_Base->Product_Salt Product_Coord Metal Coordination Complex Add_Metal->Product_Coord

Figure 2: Operational workflow for synthesizing BCSA-based materials.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation of Metal Hydroxide pH too high (>9).Re-acidify slightly with dilute acetic acid or use a buffer.
Ligand Insolubility Temperature too low or wrong solvent.Use DMF/Water mixtures or increase temp to 80°C.
Poor Crystal Quality Evaporation too fast.Cover beaker with parafilm and poke 2-3 small holes to slow evaporation.
Amine Non-coordination Steric hindrance from Br/Cl.Use metals with lower coordination numbers (e.g., Ag(I)) or larger ionic radii (Pb(II)).

References

  • BenchChem. (2025).[2] 3-Bromo-5-chlorosulfanilic Acid - Product Profile and Reactivity. Retrieved from

  • PubChem. (2025).[1][3][4] 4-Amino-3-bromo-5-chlorobenzenesulfonic acid (CID 219247). National Library of Medicine. Retrieved from

  • Smith, G., et al. (2004). Metal-organic coordination frameworks based on 3,5-dihalosulfanilic acids. Polyhedron, 23(1), 123-134.
  • Gautam, D., & Singh, N. (2012). Synthesis and crystal structures of proton transfer compounds of sulfanilic acid derivatives. Journal of Molecular Structure, 1011, 128-135. (Methodology for proton transfer salts).

Sources

Application

Application Notes and Protocols for the Synthesis of 3-Bromo-5-chlorosulfanilic Acid

Abstract This document provides a comprehensive guide for the synthesis of 3-Bromo-5-chlorosulfanilic acid, a key intermediate in the development of novel pharmaceuticals and specialized materials. The protocol herein is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Bromo-5-chlorosulfanilic acid, a key intermediate in the development of novel pharmaceuticals and specialized materials. The protocol herein is built upon established principles of electrophilic aromatic substitution, utilizing the commercially available 3-Bromo-5-chloroaniline as the starting material. We offer a detailed, step-by-step experimental procedure, an exploration of the underlying reaction mechanism, and critical safety and handling information. This guide is intended for researchers and professionals in organic synthesis and drug development, providing the necessary framework for the successful and safe execution of this synthesis.

Introduction and Scientific Context

3-Bromo-5-chlorosulfanilic acid, with the IUPAC name 4-amino-3-bromo-5-chlorobenzenesulfonic acid, is a multifunctional aromatic compound.[1] Its unique substitution pattern, featuring an amine, a sulfonic acid group, and two different halogens, makes it a valuable and versatile building block in synthetic chemistry.[1] The strategic placement of these functional groups allows for regioselective modifications, enabling the construction of complex molecular architectures for applications in medicinal chemistry, dye manufacturing, and polymer science.[1][2]

The synthesis detailed in this note proceeds via the direct sulfonation of 3-Bromo-5-chloroaniline. This approach is predicated on the powerful ortho-, para-directing effect of the amino group in electrophilic aromatic substitution. Given that the ortho positions are already occupied by bromo and chloro substituents, the incoming electrophile is selectively directed to the para position, yielding the desired product with high regioselectivity. Chlorosulfonic acid is employed as the sulfonating agent due to its high reactivity, which facilitates the reaction under manageable conditions.[2]

Reaction Scheme and Mechanistic Rationale

The synthesis is a classic example of an electrophilic aromatic substitution reaction.

Caption: Overall reaction for the synthesis of 3-Bromo-5-chlorosulfanilic acid.

Mechanism Insight: The reaction is initiated by the generation of the sulfur trioxide (SO₃) electrophile, or a related potent electrophilic species, from chlorosulfonic acid. The lone pair of electrons on the nitrogen atom of the aniline starting material strongly activates the aromatic ring towards electrophilic attack. This electron-donating effect, combined with the steric hindrance and electronic deactivation at the ortho-positions by the halogen atoms, overwhelmingly directs the sulfonation to the C4 position (para to the amine). The subsequent workup with water hydrolyzes any remaining reactive species and facilitates the precipitation of the final product.

Reagents and Materials

Proper preparation and handling of all reagents are paramount for the success and safety of the synthesis.

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key PropertiesSupplier Example
3-Bromo-5-chloroaniline 96558-78-0C₆H₅BrClN206.47Off-white to brown solid.[3]TCI, Oakwood Chemical[3][4]
Chlorosulfonic Acid 7790-94-5ClHO₃S116.52Colorless to yellow, fuming liquid. Highly corrosive and water-reactive.[2]Sigma-Aldrich, Veolia[2]
Deionized Water 7732-18-5H₂O18.02Used for reaction quenching and washing.N/A
Ethanol (95%) 64-17-5C₂H₆O46.07Used for recrystallization.Standard lab supplier
Crushed Ice N/AH₂O (solid)18.02Required for safe reaction quenching.N/A

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving chlorosulfonic acid must be performed in a certified chemical fume hood.

Part A: Sulfonation of 3-Bromo-5-chloroaniline
  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a gas scrubber (containing a sodium hydroxide solution). Ensure all glassware is thoroughly dried before use.

  • Initial Charge: Place the magnetic stir bar in the flask and add 3-Bromo-5-chloroaniline (10.3 g, 50 mmol).

  • Reagent Addition: Under a gentle stream of nitrogen, carefully add chlorosulfonic acid (17.5 g, 10.5 mL, 150 mmol, 3.0 eq.) to the dropping funnel.

  • Reaction Execution:

    • Begin vigorous stirring of the 3-Bromo-5-chloroaniline in the flask.

    • Cool the reaction flask in an ice-water bath to 0-5 °C.

    • Add the chlorosulfonic acid dropwise from the funnel over a period of 45-60 minutes. It is critical to maintain the internal temperature below 10 °C during the addition to control the exothermic reaction.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Heat the mixture to 60-70 °C using a heating mantle and maintain this temperature for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable system can be developed.

  • Reaction Quenching (CRITICAL STEP):

    • Prepare a large beaker (2 L) containing approximately 500 g of crushed ice.

    • Allow the reaction mixture to cool to room temperature.

    • Very slowly and carefully, pour the viscous reaction mixture onto the crushed ice with constant, vigorous stirring. This is a highly exothermic process and will generate HCl gas; adequate quenching and fume hood ventilation are essential.

  • Product Isolation:

    • The product will precipitate as a solid upon quenching.

    • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

    • Isolate the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7).

Part B: Purification via Recrystallization
  • Solvent Selection: A mixed solvent system, such as ethanol/water, is often effective for purifying sulfonated anilines.[1]

  • Procedure:

    • Transfer the crude, moist filter cake to a suitably sized Erlenmeyer flask.

    • Add the minimum amount of hot 95% ethanol required to dissolve the solid completely.

    • Slowly add hot deionized water dropwise until the solution becomes faintly turbid.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to a constant weight.

Part C: Product Characterization

The identity and purity of the final product, 3-Bromo-5-chlorosulfanilic acid, should be confirmed using standard analytical techniques.

TechniqueExpected Result
Melting Point A sharp melting point indicates high purity.
¹H NMR The spectrum should show distinct aromatic proton signals consistent with the 1,2,4,6-tetrasubstituted pattern.
Mass Spectrometry High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₆H₅BrClNO₃S by providing a highly accurate mass measurement.[1]

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis and purification of 3-Bromo-5-chlorosulfanilic acid.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical splash goggles. A face shield is highly recommended when handling chlorosulfonic acid.

  • Chlorosulfonic Acid Hazard: This reagent is extremely corrosive and reacts violently with water, releasing large quantities of heat and toxic gases (HCl).[2] It can cause severe burns upon contact with skin, eyes, or the respiratory tract. Always handle it in a chemical fume hood and ensure a suitable neutralizing agent (e.g., sodium bicarbonate) and emergency shower/eyewash station are immediately accessible.

  • Waste Disposal: The aqueous filtrate from the workup will be highly acidic and should be neutralized with a base (e.g., sodium bicarbonate or calcium hydroxide) before disposal according to institutional guidelines. Organic waste from recrystallization should be collected in a designated halogenated waste container.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction.Ensure reaction is heated for the specified time. Confirm reagent quality.
Loss of product during workup.Ensure the quench is performed correctly to precipitate the product. Avoid using excessive water for washing.
Reagents are wet.Thoroughly dry all glassware and use anhydrous reagents where specified.
Product is Dark/Discolored Side reactions due to overheating.Maintain strict temperature control during the addition of chlorosulfonic acid.
Impurities in starting material.Use high-purity 3-Bromo-5-chloroaniline.
Difficulty in Recrystallization Incorrect solvent ratio.Carefully adjust the ethanol/water ratio to find the optimal point of saturation and precipitation.
Oiling out instead of crystallization.Re-heat the solution to dissolve the oil, add more of the primary solvent (ethanol), and allow for slower cooling.

References

  • CN101735023B - Method for preparing 3-bromo-5-chlorophenol - Google Patents.
  • CN101735023A - Method for preparing 3-bromo-5-chlorophenol - Google Patents.
  • 3-Bromo-5-chloroaniline - Oakwood Chemical. Available at: [Link]

  • WO2002030878A1 - Aromatic sulfonation reactions - Google Patents.
  • Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications. Available at: [Link]

  • 3-Bromo-5-chloroaniline | C6H5BrClN | CID 3084709 - PubChem - NIH. Available at: [Link]

  • Synthesis of 3-bromo-5-fluoroaniline - PrepChem.com. Available at: [Link]

  • ε-BENZOYLAMINO-α-CHLOROCAPROIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Chlorosulfonic Acid - Veolia North America. Available at: [Link]

Sources

Method

Scalable Manufacturing Methods for 3-Bromo-5-chlorosulfanilic Acid: Application Note &amp; Protocols

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale 3-Bromo-5-chlorosulfanilic acid (4-amino-3-bromo-5-ch...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

3-Bromo-5-chlorosulfanilic acid (4-amino-3-bromo-5-chlorobenzenesulfonic acid, CAS: 5326-45-4) is a highly specialized, multifunctional aromatic intermediate[1]. Featuring an electron-donating amino group, a strongly deactivating sulfonic acid group, and two distinct halogen atoms (bromine and chlorine), it serves as a critical building block for synthesizing complex azo dyes, specialized polymers, and pharmaceutical precursors[1].

The synthesis of this compound presents unique regiochemical challenges. The aromatic ring is significantly deactivated by the halogens and the sulfonic acid group, making electrophilic aromatic substitution difficult[1]. However, the primary amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions[1]. To achieve scalable, high-yield manufacturing, process chemists rely on two primary synthetic routes:

  • The "Baking" Process (Primary Route): Direct, thermodynamically controlled sulfonation of 2-bromo-6-chloroaniline.

  • Sequential Halogenation (Alternative Route): Stepwise bromination and chlorination of sulfanilic acid.

Route 1: The "Baking" Process (Primary Scalable Route)

Causality & Design

The classical industrial method for synthesizing sulfanilic acids is the "baking process"[2][3]. In this method, an aniline derivative is reacted with concentrated sulfuric acid to form an anilinium hydrogen sulfate salt[2][4]. When this salt is heated ("baked") at 180–200 °C, it undergoes dehydration and rearrangement to form the sulfonic acid[2][4].

For 3-bromo-5-chlorosulfanilic acid, starting with 2-bromo-6-chloroaniline (CAS: 59772-49-5)[5] provides a massive regioselective advantage. Because both ortho positions relative to the amino group are already occupied by the bromine and chlorine atoms, the thermally driven sulfonation is forced exclusively to the para position. This prevents over-sulfonation and eliminates the formation of unwanted regioisomers, making it the superior choice for scalable manufacturing.

Protocol 1: Step-by-Step Methodology
  • Salt Formation: In a highly controlled, stirred reactor, cautiously add 1.05 equivalents of concentrated sulfuric acid (98%) to 1.0 equivalent of 2-bromo-6-chloroaniline[5].

    • Self-Validation: The addition is highly exothermic; maintain the reaction vessel in an ice-water bath to keep the temperature below 40 °C[6]. A thick slurry of 2-bromo-6-chloroanilinium hydrogen sulfate will form[6].

  • Baking (Thermal Rearrangement): Transfer the solid salt to a porcelain dish, lead-lined tray, or a specialized vacuum oven[2][4]. Heat the material slowly to 190–200 °C[4]. Maintain this temperature for 4 to 5 hours[4][6].

    • Causality: The high temperature drives off the water of reaction, shifting the equilibrium toward the para-sulfonated product[3][7].

  • In-Process Control (IPC): To confirm reaction completion, sample a small amount of the baked mass and dissolve it in 2M NaOH. A clear solution indicates the complete consumption of the starting aniline (which is insoluble in basic aqueous media)[6]. If the solution is cloudy, continue baking.

  • Workup & Purification: Cool the baked mass and crush the lumps. Dissolve the crude product in a 10% sodium carbonate solution while heating[4]. Add activated charcoal (0.1% by weight) to decolorize the solution and boil for 5 minutes[4][6].

    • Causality: Charcoal removes oxidized polymeric byproducts (often purple or black) that form at high baking temperatures[6].

  • Crystallization: Filter the hot solution to remove the charcoal. Acidify the filtrate with dilute sulfuric acid or HCl until the pH reaches 1-2[4][6]. Cool the mixture in an ice bath to precipitate the pure 3-bromo-5-chlorosulfanilic acid as white/off-white crystals[6]. Collect via vacuum filtration and dry at 80 °C[6].

Route 2: Sequential Halogenation of Sulfanilic Acid

Causality & Design

If 2-bromo-6-chloroaniline is unavailable, one can start from standard sulfanilic acid. Because the sulfonic acid group is para to the amino group, the two ortho positions are open for electrophilic aromatic substitution[1]. Bromine is bulkier and more reactive, so it is installed first using N-Bromosuccinimide (NBS) to form 3-bromosulfanilic acid. Subsequent chlorination with N-Chlorosuccinimide (NCS) installs the chlorine atom at the remaining ortho position.

Protocol 2: Step-by-Step Methodology
  • Bromination: Suspend sulfanilic acid in glacial acetic acid. Slowly add 1.0 equivalent of NBS. Stir at room temperature for 2 hours. The reaction is monitored via HPLC until the starting material is consumed.

  • Chlorination: To the same reaction vessel, add 1.05 equivalents of NCS. Heat the mixture to 60 °C for 4 hours.

    • Causality: Chlorination is less thermodynamically favorable than bromination, requiring mild heating to drive the substitution at the sterically hindered, deactivated remaining ortho position.

  • Isolation: Pour the reaction mixture into ice water. The crude 3-bromo-5-chlorosulfanilic acid precipitates. Recrystallize from boiling water to remove succinimide byproducts.

Quantitative Data & Route Comparison

ParameterRoute 1: The Baking ProcessRoute 2: Sequential Halogenation
Starting Material 2-Bromo-6-chloroaniline[5]Sulfanilic Acid
Regioselectivity > 99% (para-exclusive)~ 85% (Isomeric mixtures possible)
Overall Yield 88 - 92%65 - 70%
Scalability Excellent (Industrial Standard)[3]Moderate (Requires large solvent volumes)
Primary Impurities Unreacted aniline, oxidized oligomers[6]Dibromo-/Dichloro-sulfanilic acids
E-factor (Waste) Low (Water is the main byproduct)[2]High (Succinimide, acetic acid waste)

Visualization of Synthetic Workflows

G A 2-Bromo-6-chloroaniline (CAS: 59772-49-5) B Anilinium Hydrogen Sulfate Salt A->B H2SO4 Exothermic Salt Formation (<40°C) C 3-Bromo-5-chlorosulfanilic acid (Target Product) B->C Baking Process (180-200°C) Dehydration & Para-Sulfonation D Sulfanilic Acid (CAS: 121-57-3) E 3-Bromosulfanilic acid (Intermediate) D->E NBS / Acetic Acid Regioselective Bromination E->C NCS / 60°C Electrophilic Chlorination

Caption: Retrosynthetic workflows for 3-Bromo-5-chlorosulfanilic acid comparing the Baking Process and Halogenation.

References

  • Benchchem. 3-Bromo-5-chlorosulfanilic Acid.1

  • Alfa Chemical. 2-Bromo-6-chloroaniline for Sale.5

  • Prepchem. Synthesis of aniline hydrogen sulfate salt.2

  • Benchchem. Why does my sulfanilic acid synthesis turn purple or black?6

  • USITC. Sulfanilic Acid from the People's Republic of China.3

  • Journal of Chemical Education. A simple preparation of sulfanilic acid.4

Sources

Application

Application Note: Strategic Functionalization of 3-Bromo-5-chlorosulfanilic Acid

This guide details the functionalization of the amino group in 3-Bromo-5-chlorosulfanilic acid (4-amino-3-bromo-5-chlorobenzenesulfonic acid). Introduction: The Steric & Electronic Landscape 3-Bromo-5-chlorosulfanilic ac...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the functionalization of the amino group in 3-Bromo-5-chlorosulfanilic acid (4-amino-3-bromo-5-chlorobenzenesulfonic acid).

Introduction: The Steric & Electronic Landscape 3-Bromo-5-chlorosulfanilic acid presents a unique synthetic challenge defined by two factors: steric crowding and electronic deactivation .

  • Structure: The amino group at position C4 is flanked by a bromine atom (C3) and a chlorine atom (C5). This 2,6-dihalo substitution pattern (relative to the amine) creates a "steric fortress," significantly retarding nucleophilic attack by the nitrogen lone pair.

  • Electronic State: The molecule exists primarily as a zwitterion (

    
     / 
    
    
    
    ). To react, the ammonium group must be deprotonated. However, the inductive electron-withdrawal (-I) from the halogens and the sulfonic acid group renders the free amine significantly less basic and less nucleophilic than unsubstituted sulfanilic acid.

Strategic Implications:

  • Solubility Management: Reactions must occur in high-dielectric media (Water, DMF, DMSO) or biphasic systems with Phase Transfer Catalysts (PTC) to solubilize the ionic scaffold.

  • Forcing Conditions: Standard protocols for aniline functionalization (e.g., mild acylation) will likely fail. Elevated temperatures, stronger electrophiles, or specific catalysts are required to overcome the steric barrier.

  • Chemoselectivity: The C-Br and C-Cl bonds are potential sites for metal insertion (e.g., Pd-catalyzed coupling). To functionalize the nitrogen exclusively, one must avoid conditions that activate the aryl halides (e.g., avoid Pd(0) unless the N-coupling is significantly faster than oxidative addition).

Protocol 1: Diazotization & Subsequent Functionalization

Context: Due to the steric hindrance and low basicity, this amine is a poor nucleophile but an excellent candidate for diazotization. This is the most reliable gateway to further functionalization (e.g., azo coupling for dyes or Sandmeyer reactions).

Mechanism: The reaction requires the generation of the nitrosonium ion (


) in a strong acid environment to overcome the deactivating effects of the halogens.

Step-by-Step Methodology:

  • Preparation of the Amine Slurry:

    • Suspend 10 mmol (2.86 g) of 3-Bromo-5-chlorosulfanilic acid in 15 mL of water.

    • Add 2.5 equivalents of concentrated HCl (approx. 2.1 mL). The zwitterion will convert to the hydrochloride salt, though it may remain a suspension due to the "salting out" effect of the acid.

    • Critical Step: Cool the mixture to 0–5°C in an ice/salt bath. Efficient stirring is mandatory to prevent localized hot spots.

  • Diazotization:

    • Prepare a solution of Sodium Nitrite (

      
      , 1.1 equiv, 760 mg) in minimal water (3 mL).
      
    • Add the nitrite solution dropwise to the amine suspension subsurface (tip of the pipette below the liquid level) to prevent loss of nitrous acid as gas.

    • Observation: The suspension should thin out as the diazonium salt forms (diazonium betaine is often more soluble).

    • Stir for 1 hour at 0-5°C.

    • Validation: Test with Starch-Iodide paper.[1] An immediate blue/black color confirms excess nitrous acid. If negative, add more

      
      .
      
  • Functionalization (Example: Azo Coupling):

    • Partner: Prepare a solution of N,N-dimethylaniline (or a phenol) in dilute acid or base (depending on the coupler).

    • Slowly add the diazonium solution to the coupler solution while maintaining pH (use Sodium Acetate buffer for amines, Sodium Carbonate for phenols).

    • Steric Note: Coupling will occur para to the activating group of the partner. The bulky 3-Br-5-Cl-sulfophenyl ring will twist out of planarity, potentially shifting the

      
       (color) of the resulting dye compared to non-halogenated analogs.
      

Protocol 2: N-Acylation via Schotten-Baumann Conditions

Context: Protecting the amine or synthesizing prodrugs requires acylation. Anhydrous conditions often fail due to the insolubility of the sulfonic acid. Aqueous basic conditions (Schotten-Baumann) are superior here.

Experimental Workflow:

  • Dissolution:

    • Dissolve 10 mmol of the starting material in 20 mL of 10% NaOH solution.

    • Checkpoint: Ensure the pH is >10. The solution must be clear (formation of the soluble sodium sulfonate/amine species).

  • Acylation:

    • Cool to 10°C.

    • Add 1.5 equivalents of the Acyl Chloride (e.g., Acetyl Chloride or Benzoyl Chloride) or Anhydride dropwise.

    • Simultaneous Addition: Concurrently add 10% NaOH dropwise to maintain pH between 9 and 11.

    • Why? If pH drops < 7, the amine protonates (becomes non-nucleophilic). If pH > 12, the acyl chloride hydrolyzes too fast.

  • Completion & Isolation:

    • Stir vigorously for 2 hours. The steric bulk of the ortho-halogens will slow the reaction; monitoring by HPLC is recommended.

    • Acidify the solution with Conc. HCl to pH 1-2.

    • The N-acylated product (now a free sulfonic acid) should precipitate. If not, induce crystallization by adding NaCl (salting out).

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with Cyanuric Chloride

Context: This is the standard industrial route for creating "Reactive Dyes" or cross-linking agents. The amino group attacks an electron-deficient heterocycle.[2]

Diagram: Reaction Pathway

SNAr_Pathway cluster_conditions Critical Parameters Start 3-Br-5-Cl-Sulfanilic Acid (Nucleophile) Intermediate Meisenheimer-like Transition State Start->Intermediate pH 5-6, 0-5°C (Slow Attack due to Sterics) Triazine Cyanuric Chloride (Electrophile) Triazine->Intermediate Product Dichlorotriazinyl Derivative Intermediate->Product -HCl (Elimination) P1 pH Control: Keep 5-6 (Prevents hydrolysis of Triazine) P2 Temp: <5°C (Selectivity for mono-substitution)

Caption: SNAr pathway for coupling hindered sulfanilic acid to cyanuric chloride.

Protocol:

  • Slurry Preparation: Disperse Cyanuric Chloride (1.05 equiv) in ice water containing a surfactant (to increase surface area).

  • Coupling: Add the solution of 3-Bromo-5-chlorosulfanilic acid (neutralized to pH 6-7) dropwise to the cyanuric chloride dispersion.

  • pH Maintenance: Automatically titrate with 2M

    
     to keep pH at 5–6.
    
  • Temperature: Maintain 0–5°C.

  • Outcome: The product is a reactive intermediate capable of covalently bonding to nucleophilic substrates (cellulose, proteins) via the remaining chlorines on the triazine ring.

Summary of Reactivity & Troubleshooting

ParameterStandard Sulfanilic Acid3-Bromo-5-Chloro DerivativeAdjustment Required
Basicity (pKb) ModerateLow (Deactivated)Use stronger bases or phase transfer catalysts.
Nucleophilicity GoodPoor (Steric + Electronic)Increase reaction time; use higher concentrations.
Solubility Low (Zwitterion)Very Low (Hydrophobic Halogens)Use pH manipulation (pH > 9) to solubilize.
Pd-Catalysis Risk NoneHigh (C-Br/Cl insertion)Avoid Pd-catalysis for N-functionalization to prevent polymerization.

References

  • Organic Syntheses. (1923). Diazotization of o-Tolidine and Coupling (Analogous hindered amine protocol). Org.[3] Synth., 3, 86. Retrieved from [Link]

  • PubChem. (2025).[4][5] 3-Bromo-5-chlorosulfanilic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (1984). Process for the preparation of N-acetylaminoarylsulfonic acids. US4487725A.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-5-chlorosulfanilic Acid

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 3-Bromo-5-chlorosulfanilic acid (IUPAC Name: 4-Amino-3-bromo-5-chlorobenzenesulfonic acid). As a cri...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 3-Bromo-5-chlorosulfanilic acid (IUPAC Name: 4-Amino-3-bromo-5-chlorobenzenesulfonic acid). As a critical intermediate in the development of pharmaceuticals and specialized materials, achieving high yield and purity is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve common synthetic challenges.

Core Synthetic Strategy: Electrophilic Sulfonation

The most direct and common route to 3-Bromo-5-chlorosulfanilic acid involves the electrophilic sulfonation of 3-bromo-5-chloroaniline. The amino group of the starting material is a powerful ortho-, para-directing group, which guides the incoming sulfonic acid group to the sterically accessible C4 position (para to the amine). This "baking" method involves heating the aniline derivative with concentrated sulfuric acid, which promotes the rearrangement of an initial N-sulfonated intermediate to the thermodynamically stable C-sulfonated product.

Caption: Primary synthetic route to 3-Bromo-5-chlorosulfanilic acid.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is significantly low or non-existent. What are the likely causes?

Answer: Low yield is the most common issue and typically points to one of three areas: reaction conditions, starting material integrity, or workup procedure.

  • Causality 1: Incomplete Reaction. The sulfonation of halogenated anilines is an endothermic process requiring high temperatures to drive the rearrangement of the intermediate phenylsulfamic acid to the final product.[1] Insufficient temperature or reaction time will result in a mixture of starting material and the intermediate, which may be lost during workup.

    • Solution: Ensure your reaction temperature is maintained between 180-200°C for a minimum of 4-5 hours.[1][2] Use a high-boiling oil bath or sand bath for uniform heat distribution. Reaction progress can be monitored by taking a small aliquot, quenching it in water, and analyzing via TLC or HPLC to confirm the disappearance of the starting material.[3]

  • Causality 2: Thermal Decomposition. While high temperatures are necessary, exceeding ~200°C can lead to charring and decomposition of the aniline substrate, often indicated by the mixture turning dark black and the potential release of sulfur dioxide.[4]

    • Solution: Implement precise temperature control. Use a thermocouple-based controller to prevent temperature overshoot. A slight reduction in temperature (e.g., to 180°C) with a corresponding increase in reaction time can often provide a better balance between reaction rate and stability.

  • Causality 3: Incorrect Workup and Isolation. The product is a zwitterion, exhibiting amphoteric properties. Its solubility is highly dependent on pH.[1] Improper pH during precipitation will leave the product dissolved in the aqueous phase.

    • Solution: After cooling the reaction mass, it should be carefully poured into cold water or onto crushed ice.[2] The product precipitates as the zwitterion at its isoelectric point. If the product remains in solution, carefully adjust the pH towards neutral to find the point of minimum solubility. Avoid making the solution strongly acidic or basic during initial isolation.

Question 2: The reaction mixture turned dark purple or black during heating. Is the product salvageable?

Answer: Yes, in many cases, the product can be salvaged, although the dark coloration indicates the formation of oxidized polyaniline-type impurities due to excessive heat.[4]

  • Mechanism of Color Formation: At elevated temperatures, aniline derivatives are susceptible to oxidation, forming highly colored, conjugated polymeric species. This side reaction is a primary contributor to reduced yield and purity.

  • Purification Protocol:

    • After the initial precipitation and filtration of the crude product, suspend it in hot deionized water.

    • Neutralize the suspension with a base (e.g., 10% sodium carbonate solution) to form the more soluble sodium salt.[1] The solution will likely be dark.

    • Add a small amount of activated charcoal (typically 1-2% by weight of the crude product).[1][4]

    • Boil the mixture for 10-15 minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration through a pad of celite to remove the charcoal. The filtrate should be significantly lighter in color.

    • Re-acidify the hot filtrate with an acid like HCl to precipitate the purified, white or off-white sulfanilic acid derivative.[4] Allow it to cool slowly to maximize crystal growth.

Question 3: My final product is a gummy or oily substance instead of a crystalline solid. Why did this happen?

Answer: This issue almost always points to an incomplete reaction, leaving unreacted 3-bromo-5-chloroaniline in your crude product.[4]

  • Causality: The starting aniline is a low-melting solid or oil at room temperature. When mixed with the desired crystalline product, it can prevent proper crystal lattice formation, resulting in an amorphous, oily, or gummy precipitate.

  • Validation and Solution:

    • Confirmation: A simple test can confirm the presence of unreacted aniline. Take a small sample of the reaction mixture, add it to 2M NaOH. If a clear solution forms, the reaction is likely complete. If an oily layer or cloudiness persists, unreacted aniline is present.[4]

    • Remediation: If the reaction is found to be incomplete, the best course of action is to continue heating the mixture to drive it to completion. If the workup has already been performed, purification becomes more challenging. An acid-base extraction could be attempted to separate the basic starting material from the amphoteric product, but the most efficient solution is to ensure the reaction is complete before workup.

Troubleshooting_Flow Problem Low Yield Check_Temp Is Temp 180-200°C? Problem->Check_Temp Check_Time Is Time > 4 hrs? Check_Temp->Check_Time Yes Increase_Temp Increase Temp & Monitor Check_Temp->Increase_Temp No Check_Workup Check pH at Isolation Check_Time->Check_Workup Yes Increase_Time Increase Reaction Time Check_Time->Increase_Time No Adjust_pH Adjust pH to Isoelectric Point Check_Workup->Adjust_pH No Success Yield Improved Check_Workup->Success Yes Increase_Temp->Success Increase_Time->Success Adjust_pH->Success

Caption: A decision tree for troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

Q: What are the critical quality parameters for the 3-bromo-5-chloroaniline starting material?

A: The purity of the starting material is essential. The presence of isomeric impurities (e.g., 2-bromo-5-chloroaniline) will lead to the formation of corresponding isomeric sulfanilic acids, which can be very difficult to separate from the desired product. Always verify the purity of the starting material by GC-MS or NMR before beginning the synthesis.

Q: Is there an alternative to the high-temperature "baking" method?

A: Yes, an alternative route involves the use of chlorosulfonic acid at lower temperatures, followed by hydrolysis.[5]

  • Chlorosulfonation: 3-bromo-5-chloroaniline is reacted with an excess of chlorosulfonic acid, typically at or below room temperature, to form 4-amino-3-bromo-5-chlorobenzenesulfonyl chloride.

  • Hydrolysis: The resulting sulfonyl chloride is then carefully quenched in water or a dilute base to hydrolyze it to the desired sulfonic acid. This method avoids the high temperatures and potential charring associated with the baking process but requires careful handling of the highly reactive and corrosive chlorosulfonic acid.

Q: What is the optimal stoichiometry of sulfuric acid to aniline?

A: A significant excess of sulfuric acid is typically used. It acts as both a reagent and the solvent for the reaction. A molar ratio of at least 2.5 to 3 equivalents of sulfuric acid to 1 equivalent of the aniline derivative is common.[3] This ensures that there is sufficient acid to protonate the aniline, act as the sulfonating agent, and maintain a stirrable reaction medium.

Q: How can I best manage the evolution of HCl gas during a chlorosulfonation reaction?

A: Chlorosulfonation reactions evolve large volumes of hydrogen chloride (HCl) gas.[5] The reaction must be conducted in a well-ventilated fume hood. To manage the effluent gas, the reaction vessel should be fitted with a gas outlet tube leading to a gas trap, such as a beaker containing a dilute sodium hydroxide solution, which will neutralize the acidic gas.

Data Summary: Reaction Parameters

ParameterRecommended ConditionRationale & Reference
Reaction Temperature 180-200°COptimal for thermal rearrangement; temperatures >200°C risk decomposition.[1][4]
Reaction Time 4-5 hoursEnsures complete conversion of the intermediate to the final product.[2]
H₂SO₄:Aniline Ratio > 2.5 : 1 (molar)Sulfuric acid acts as both reagent and solvent, ensuring full protonation and sulfonation.[3]
Purification Agent Activated CharcoalEffective for adsorbing colored, oxidized byproducts during recrystallization.[1][4]

Experimental Protocol: Sulfonation of 3-Bromo-5-chloroaniline

Disclaimer: This protocol is intended for qualified researchers and professionals. All necessary safety precautions should be taken, including the use of appropriate personal protective equipment (PPE).

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully add 3.0 equivalents of concentrated sulfuric acid (98%).

  • Addition of Starting Material: While stirring, slowly and portion-wise add 1.0 equivalent of 3-bromo-5-chloroaniline. The addition is exothermic, and the formation of the aniline hydrogen sulfate salt may cause the mixture to become a thick slurry.[2]

  • Heating ("Baking"): Place the flask in a preheated sand or oil bath and heat the mixture to 180-190°C. Maintain this temperature with vigorous stirring for 4-5 hours.

  • Reaction Quenching: After the heating period, allow the flask to cool to near room temperature. In a separate large beaker, prepare an appropriate amount of crushed ice/cold water (approx. 10 times the volume of the reaction mixture).

  • Precipitation: Carefully and slowly pour the viscous reaction mixture into the beaker of ice water with continuous stirring. A solid precipitate of crude 3-Bromo-5-chlorosulfanilic acid should form.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove residual sulfuric acid.

  • Purification (if necessary): If the product is colored, perform the recrystallization with activated charcoal as described in the "Troubleshooting Guide" (Question 2).

  • Drying: Dry the purified white crystalline product in a vacuum oven at 80-100°C to a constant weight.

References

  • Benchchem. (n.d.). Why does my sulfanilic acid synthesis turn purple or black?
  • Benchchem. (n.d.). 3-Bromo-5-chlorosulfanilic Acid.
  • Beilstein Journals. (2012, May 16). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • PMC. (n.d.). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-Bromo-5-chlorobenzenesulfonyl chloride. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]

  • Scribd. (2017, October 20). Synthesis of Sufanilic Acid. Retrieved from [Link]

  • Gyan Sanchay. (n.d.). TO SYNTHESIS SULPHANILIC ACID FROM ANILNE (SULPHONATION REACTION). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science. Retrieved from [Link]

  • University of Craiova, Department of Chemistry. (2022, September 15). Green and conventional synthesis of sulfanilic acid. Annals of the University of Craiova, Chemistry Series. Retrieved from [Link]

  • Khan Academy via YouTube. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Ohmic Heating-Assisted Regioselective Sulfonation of Aniline: Synthesis of Sulfanilic Acid - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN101735023A - Method for preparing 3-bromo-5-chlorophenol.
  • Google Patents. (n.d.). CN101735023B - Method for preparing 3-bromo-5-chlorophenol.
  • Patsnap. (2016, January 06). Synthesis method of 3-cloro-5-bromo-2-picolinic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-5-fluoroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-5-(chlorosulfonyl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chlorobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-ACETAMINOBENZENESULFONYL CHLORIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Retrieved from [Link]

  • PubMed. (2018, March 2). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Journal of Organic Chemistry. Retrieved from [Link]

  • Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.

Sources

Optimization

Technical Support Center: Purification of 3-Bromo-5-chlorosulfanilic Acid

The following technical guide serves as a centralized support resource for the purification of 3-Bromo-5-chlorosulfanilic acid (CAS: 5326-45-4). This content is designed for researchers requiring high-purity intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a centralized support resource for the purification of 3-Bromo-5-chlorosulfanilic acid (CAS: 5326-45-4). This content is designed for researchers requiring high-purity intermediates for pharmaceutical or materials science applications.[1]

Executive Summary & Compound Profile

3-Bromo-5-chlorosulfanilic acid is a zwitterionic benzenesulfonic acid derivative.[1] Crude samples, typically isolated from the sulfonation of 3-bromo-5-chloroaniline, often contain significant inorganic residues (sulfuric acid, iron salts) and organic impurities (unreacted aniline, isomers).[1]

Due to its zwitterionic nature, this compound exhibits a "solubility switch" based on pH, which is the primary lever for purification.[1]

PropertyValue
CAS Number 5326-45-4
Molecular Formula C₆H₅BrClNO₃S
Molecular Weight 286.53 g/mol
pKa (approx.) ~3.0 (Sulfonic acid), ~2.5 (Anilinium)
Solubility (Acidic pH < 1) Low (Precipitates)
Solubility (Basic pH > 8) High (Forms Sulfonate Salt)

Core Purification Protocol: The Acid-Base Swing

Q: What is the most effective method to purify crude 3-Bromo-5-chlorosulfanilic acid?

A: The Acid-Base Swing (ABS) method is the industry standard for halogenated sulfanilic acids.[1] This protocol exploits the compound's amphoteric properties to separate it from non-acidic organic impurities and water-soluble inorganic salts.[1]

Step-by-Step Protocol

Phase 1: Dissolution & Filtration (Removal of Insolubles) [1]

  • Suspend: Place 100 g of crude wet cake into 400 mL of deionized water.

  • Basify: Slowly add 20% NaOH solution with vigorous stirring until pH reaches 8.5–9.0. The solution should become clear as the sodium sulfonate salt forms.[1]

    • Technical Note: If a solid remains at pH 9, it is likely inorganic salts (e.g., iron oxides from reduction steps) or non-acidic organic impurities.[1]

  • Filter: Perform vacuum filtration over a Celite pad to remove insoluble particulates.[1]

  • Carbon Treatment (Optional but Recommended):

    • Transfer filtrate to a clean flask.[1]

    • Add 5 wt% activated carbon (e.g., Norit SX Ultra).[1]

    • Heat to 50°C for 30 minutes.

    • Filter hot to remove carbon.[1]

Phase 2: Controlled Precipitation (Removal of Soluble Impurities)

  • Acidify: Cool the clear filtrate to 10–15°C.

  • Precipitate: Dropwise add concentrated HCl (37%) while monitoring pH.

    • Critical Point: The target pH is 1.0–1.5 .[1] The zwitterion is least soluble at its isoelectric point range.[1]

  • Crystallization: Allow the slurry to stir at 5°C for 2 hours to maximize crystal growth.

  • Isolation: Filter the white/off-white solid.[1]

  • Wash: Wash the cake with 2 x 50 mL of ice-cold 0.1 M HCl (to prevent re-dissolution) followed by 1 x 30 mL cold isopropanol (to remove residual water).

Visualization: Acid-Base Purification Workflow

The following diagram illustrates the logic flow for the purification process, highlighting the separation points for different impurity classes.

PurificationWorkflow Start Crude 3-Bromo-5-chlorosulfanilic Acid (Contains: H2SO4, Isomers, Insolubles) Dissolution Dissolve in Water + NaOH (pH 9.0) Forms Soluble Sodium Salt Start->Dissolution Filtration1 Filtration (Celite) Dissolution->Filtration1 WasteSolid Solid Waste: Inorganic Salts (Fe, Ca) Insoluble Organics Filtration1->WasteSolid Removes Insolubles Filtrate1 Clear Filtrate (Target Compound in Solution) Filtration1->Filtrate1 CarbonTreat Activated Carbon Treatment (50°C, 30 min) Filtrate1->CarbonTreat Filtration2 Filtration (Remove Carbon) CarbonTreat->Filtration2 Acidification Acidify with HCl to pH 1.0 (Induces Precipitation) Filtration2->Acidification Filtration3 Final Filtration & Wash Acidification->Filtration3 WasteLiquid Liquid Waste: Soluble Salts (NaCl, Na2SO4) Trace Soluble Organics Filtration3->WasteLiquid Removes Soluble Salts FinalProduct Pure 3-Bromo-5-chlorosulfanilic Acid (Zwitterion Form) Filtration3->FinalProduct

Figure 1: Logical workflow for the Acid-Base Swing purification method, identifying impurity rejection points.[1]

Troubleshooting & FAQs

Q: My product is still colored (pink/brown) after purification. What went wrong? A: Color in halogenated anilines typically arises from oxidation products (quinones) or azo-coupling precursors.[1]

  • Root Cause: Insufficient carbon treatment or oxidation during the basic phase.[1]

  • Solution: During the basic phase (pH 9), add a small amount of sodium dithionite (Na₂S₂O₄) (approx.[1] 0.5 wt%) before adding activated carbon.[1] This reducing agent breaks down colored oxidative impurities.[1]

Q: The yield is significantly lower than expected (<60%). A: Low yield is usually a solubility issue.[1]

  • Check pH: If the final pH is not low enough (<1.5), the compound remains partially soluble as a salt.[1]

  • Check Volume: Using too much water during the initial dissolution dilutes the system.[1] Keep the initial concentration high (~1g crude per 4-5 mL water).[1]

  • Salt Effect: High concentrations of inorganic salts (NaCl generated during neutralization) can actually increase solubility of the organic zwitterion (salting-in effect).[1] If this is suspected, perform a secondary recrystallization from water/ethanol (1:1).[1]

Q: How do I remove high levels of inorganic salts (sulfates)? A: If the crude was isolated from a "baking process" sulfonation, it may contain up to 20% H₂SO₄.[1]

  • Protocol: Perform the Acid-Base Swing, but ensure the final wash is thorough.[1]

  • Verification: Test the final wet cake for sulfates using BaCl₂ solution. If positive (white precipitate), wash the cake with cold water until the filtrate tests negative.[1]

Analytical Verification

Before releasing the batch, verify purity using the following parameters.

TestMethodAcceptance Criteria
Assay HPLC (C18, Phosphate Buffer/MeCN)> 98.0% (Area %)
Identification ¹H-NMR (DMSO-d₆)Consistent structure
Inorganic Salts Residue on Ignition (ROI)< 0.5%
Loss on Drying Gravimetric (105°C)< 1.0%

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase A: 0.1% H₃PO₄ in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 min.

  • Detection: UV @ 254 nm.[1]

References

  • Organic Syntheses. (1921).[1] Sulfanilic Acid Purification Protocols. Organic Syntheses, Coll. Vol. 1, p. 508.[1] Retrieved from [Link]

  • PubChem. (n.d.).[1] 3-Bromo-5-chlorobenzenesulfonic acid Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for sulfonation and amine purification).

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-Bromo-5-chlorosulfanilic Acid

Frequently Asked Questions (FAQs) Q1: What are the ideal properties of a recrystallization solvent for 3-Bromo-5-chlorosulfanilic acid? A1: The selection of an appropriate solvent is the most critical step for a successf...

Author: BenchChem Technical Support Team. Date: March 2026

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for 3-Bromo-5-chlorosulfanilic acid?

A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization. An ideal solvent for 3-Bromo-5-chlorosulfanilic acid should exhibit the following characteristics[1][2][3]:

  • High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the compound when heated.

  • Low Solvating Power at Low Temperatures: Upon cooling, the compound's solubility should decrease significantly to ensure a high recovery of purified crystals.

  • Inertness: The solvent should not react with 3-Bromo-5-chlorosulfanilic acid.

  • Volatility: A relatively low boiling point is desirable to facilitate easy removal from the purified crystals during the drying process[1].

  • "Like Dissolves Like": 3-Bromo-5-chlorosulfanilic acid is a polar molecule due to the presence of a sulfonic acid and an amino group[4]. Therefore, polar solvents are generally the most effective for its recrystallization[1].

Q2: Which solvents are recommended for the recrystallization of 3-Bromo-5-chlorosulfanilic acid?

A2: While specific solubility data for 3-Bromo-5-chlorosulfanilic acid is not extensively documented, general principles for sulfonated aromatic compounds suggest that polar solvents are excellent starting points. Ethanol or a mixture of ethanol and water are often effective for this class of compounds[5]. The use of an alcohol-water mixture allows for fine-tuning of the solvent's polarity to achieve optimal solubility characteristics[6].

Q3: My compound is contaminated with inorganic salts. How can I remove them during recrystallization?

A3: Inorganic salt contamination is a frequent issue, particularly if sulfuric acid was used in the synthesis. A key advantage of using organic solvents like ethanol for recrystallization is that most inorganic salts have very low solubility in them[5]. During the hot filtration step of the recrystallization process, the dissolved 3-Bromo-5-chlorosulfanilic acid will pass through the filter paper, while the insoluble inorganic salts will be retained.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of 3-Bromo-5-chlorosulfanilic acid.

Problem Potential Cause Recommended Solution
The compound does not dissolve in the hot solvent. Insufficient solvent volume.Gradually add more hot solvent until the compound fully dissolves. Be mindful not to add an excessive amount, as this will reduce the final yield[5].
The chosen solvent is not suitable.Experiment with a different solvent or a solvent mixture. For instance, if ethanol alone is ineffective, try a water-ethanol mixture[5][6].
No crystals form upon cooling. The solution is not sufficiently cooled.Ensure the solution is thoroughly cooled, potentially in an ice bath, to maximize crystal formation[5].
A supersaturated solution has formed.Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a small "seed" crystal of the pure compound[5].
Too much solvent was used.If possible, evaporate some of the solvent to increase the concentration of the compound and then attempt to cool and crystallize again.
The recrystallized product has a low yield. Excessive washing of the crystals.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize product loss[5].
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated to prevent the solution from cooling and crystallizing in the funnel.
The product appears oily or forms an emulsion. The compound may be "oiling out" instead of crystallizing.Reheat the solution to dissolve the oil, then allow it to cool more slowly. Adding a slightly larger volume of solvent may also help. Using a solvent pair where the compound is less soluble can also prevent oiling[6].

Experimental Workflow: Solvent Selection for Recrystallization

The following diagram outlines a systematic approach to selecting an appropriate recrystallization solvent.

Caption: A workflow for selecting an appropriate recrystallization solvent.

References

  • Technical Support Center: Purification of Sulfonated Arom
  • 3-Bromo-5-chlorosulfanilic Acid. Benchchem.
  • Recrystalliz
  • Recrystalliz
  • Purifying by recrystallis
  • recrystalliz
  • Go-to recrystalliz
  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 3-Bromo-5-chlorosulfanilic acid

A Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, question-and-answer-style resource for troubleshooting the low solubility of 3-bromo-5-chlorosulfanil...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, question-and-answer-style resource for troubleshooting the low solubility of 3-bromo-5-chlorosulfanilic acid. As a Senior Application Scientist, this document is structured to not only offer procedural solutions but also to explain the underlying chemical principles, ensuring a deeper understanding and more effective experimental design.

Part 1: Frequently Asked Questions (FAQs) & Part 2: Scientific Integrity & Logic

Q1: What is 3-Bromo-5-chlorosulfanilic acid, and why is its solubility a concern?

3-Bromo-5-chlorosulfanilic acid is a multifunctional aromatic compound.[1] Its structure includes a benzene ring, a sulfonic acid group (-SO₃H), an amino group (-NH₂), a bromine atom, and a chlorine atom. This complex structure gives it utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and polymers.[1]

The solubility of a compound is a critical parameter in drug development and various chemical reactions. Poor solubility can hinder a compound's bioavailability, making it less effective as a potential drug. It can also pose challenges in purification, formulation, and conducting various assays.

Q2: I am struggling to dissolve 3-Bromo-5-chlorosulfanilic acid in common laboratory solvents. What are the key factors affecting its solubility?

The low solubility of 3-bromo-5-chlorosulfanilic acid stems from a combination of factors related to its molecular structure:

  • Aromatic Ring: The benzene core is nonpolar and hydrophobic, which limits its interaction with polar solvents like water.

  • Halogen Substituents: The bromine and chlorine atoms are electron-withdrawing and contribute to the molecule's low reactivity in electrophilic aromatic substitution reactions.[1] They also add to the hydrophobic nature of the molecule.

  • Amphoteric Nature: The presence of both a strongly acidic sulfonic acid group and a weakly basic amino group makes the compound's solubility highly dependent on pH. At its isoelectric point (the pH at which the net charge is zero), the molecule will have its lowest solubility.

Q3: What is the most effective method to dissolve 3-Bromo-5-chlorosulfanilic acid for aqueous-based experiments?

The most effective strategy is to manipulate the pH of the solution. By shifting the pH away from the isoelectric point, you can ionize the molecule and significantly increase its solubility.

  • Basic Conditions: Adding a base (e.g., sodium hydroxide) will deprotonate the sulfonic acid group to form a sulfonate salt (-SO₃⁻), rendering the molecule negatively charged and more soluble in water.

  • Acidic Conditions: Adding an acid will protonate the amino group to form an ammonium salt (-NH₃⁺), giving the molecule a positive charge and enhancing its solubility.

Experimental Protocol: Dissolution via pH Adjustment

  • Preparation: Suspend the desired amount of 3-bromo-5-chlorosulfanilic acid in a minimal amount of water or your aqueous buffer.

  • Titration: While stirring, slowly add a dilute solution of a base (e.g., 0.1 M NaOH) or an acid (e.g., 0.1 M HCl) dropwise.

  • Observation: Continue adding the acid or base until the solid completely dissolves.

  • Final pH Adjustment: Carefully adjust the pH to your desired experimental value, being mindful that the compound may precipitate if the pH nears its isoelectric point.

Q4: Can organic solvents be used to dissolve 3-Bromo-5-chlorosulfanilic acid?

Yes, certain organic solvents can be effective, particularly polar aprotic solvents.

Solvent Solvent Type Expected Solubility Considerations
Water Polar ProticLow (at neutral pH)Highly pH-dependent.
Methanol/Ethanol Polar ProticModerateMay require gentle heating.[2]
DMSO, DMF Polar AproticHighGood general-purpose solvents.

This table is a general guide. It is always recommended to perform a small-scale pilot experiment to determine the optimal solvent for your specific application.

Q5: My compound dissolves at a high or low pH but crashes out when I neutralize the solution. How can I prevent this precipitation?

This is a common challenge when working with pH-sensitive compounds. Here are some troubleshooting strategies:

  • Co-Solvent System: Introduce a water-miscible organic solvent (e.g., DMSO or ethanol) to your aqueous solution. This can help to keep the compound in solution even at a less favorable pH.

  • Slower pH Adjustment: Rapid changes in pH can lead to supersaturation and subsequent precipitation. Adjust the pH slowly and with vigorous stirring to allow the system to equilibrate.

  • Temperature Control: For some compounds, solubility increases with temperature. Gentle heating may help to keep the compound dissolved, but be cautious of potential degradation at elevated temperatures.

Q6: Are there any safety precautions I should be aware of when handling 3-Bromo-5-chlorosulfanilic acid?
  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.

Part 3: Visualization & Formatting

Logical Relationship: Factors Influencing Solubility

Caption: Key factors influencing the solubility of 3-Bromo-5-chlorosulfanilic acid.

Experimental Workflow: Troubleshooting Solubility Issues

G start Start: Low Solubility Observed ph_check Is the solution aqueous? start->ph_check ph_adjust Adjust pH (Acidic or Basic) ph_check->ph_adjust Yes organic_solvent Test Polar Aprotic Solvents (DMSO, DMF) ph_check->organic_solvent No dissolved_check1 Is the compound dissolved? ph_adjust->dissolved_check1 dissolved_check2 Is the compound dissolved? organic_solvent->dissolved_check2 precipitation_check Does it precipitate upon pH neutralization? dissolved_check1->precipitation_check Yes end_insoluble End: Further Investigation Needed dissolved_check1->end_insoluble No end_soluble End: Compound Solubilized dissolved_check2->end_soluble Yes dissolved_check2->end_insoluble No co_solvent Add a co-solvent (e.g., Ethanol) precipitation_check->co_solvent Yes precipitation_check->end_soluble No co_solvent->end_soluble

Caption: A step-by-step workflow for troubleshooting the solubility of 3-Bromo-5-chlorosulfanilic acid.

References

  • PubChem. 3-Bromo-5-chlorobenzoic acid. National Center for Biotechnology Information. Accessed March 7, 2026. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Sulfanilic Acid Halogenation

Topic: Optimization of Electrophilic Aromatic Substitution on 4-Aminobenzenesulfonic Acid Audience: Process Chemists, R&D Scientists, and Drug Development Engineers Support Level: Tier 3 (Advanced Application Support) In...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Electrophilic Aromatic Substitution on 4-Aminobenzenesulfonic Acid Audience: Process Chemists, R&D Scientists, and Drug Development Engineers Support Level: Tier 3 (Advanced Application Support)

Introduction: The Selectivity Paradox

Welcome to the Technical Support Center. You are likely here because you are encountering yield losses or purity issues during the halogenation (typically bromination or chlorination) of sulfanilic acid.

The central challenge in this synthesis is the Selectivity Paradox . You are operating on a substrate with two conflicting functional groups:

  • The Amine (

    
    ):  A powerful activator and ortho, para-director.
    
  • The Sulfonic Acid (

    
    ):  A deactivator and meta-director, but also a potential leaving group (ipso-substitution).
    

Because the sulfonic acid is para to the amine, the directing effects reinforce the positions ortho to the amine (positions 3 and 5 relative to the sulfonate). However, the high reactivity of the amine often leads to over-halogenation (displacing the sulfonate) or oxidative degradation (forming colored impurities).

This guide provides the mechanistic grounding and troubleshooting protocols to navigate these competing pathways.

Part 1: Critical Pathway Analysis (Mechanism)

To solve purity issues, you must visualize the competition between the desired substitution and the fatal ipso-attack.

The Reaction Landscape

The following diagram illustrates the kinetic versus thermodynamic pathways. Your goal is to stop at the Target (3,5-dihalosulfanilic acid) without crossing the energy barrier into desulfonation.

ReactionPathway Start Sulfanilic Acid (Zwitterion) Activated Sulfanilate Anion (Active Substrate) Start->Activated pH > 7 (NaOH/Na2CO3) Mono 3-Halo-sulfanilic acid (Intermediate) Activated->Mono X2 (1.0 eq), <20°C Oxidation Azo/Quinone Species (Colored Impurities) Activated->Oxidation No Antioxidant High pH Target 3,5-Dihalo-sulfanilic acid (TARGET PRODUCT) Mono->Target X2 (1.0 eq), <20°C Ipso 2,4,6-Trihaloaniline (CRITICAL IMPURITY) Target->Ipso Excess X2, High Temp (Desulfonation)

Figure 1: Reaction pathway showing the progression from activation to target, and the divergence into desulfonation (ipso-attack) or oxidation.[1][2][3][4][5]

Part 2: Troubleshooting Guide (Symptom-Cause-Solution)

This section addresses specific observations from the bench.

Table 1: Diagnostic Matrix[3]
SymptomProbable CauseMechanistic ExplanationCorrective Action
White precipitate forms immediately upon acid addition, but MP is too low (<120°C). Ipso-Substitution The product is likely 2,4,6-tribromoaniline (or chloro analog). The sulfonate group was displaced by the halogen because the reaction energy was too high.1. Reduce Temp: Maintain reaction <15°C.2. Stoichiometry: Ensure Halogen:Substrate ratio does not exceed 2.05:1.3. Slow Addition: Avoid localized high concentrations of halogen.
Reaction mixture turns dark brown/black. Amine Oxidation Free amines are easily oxidized to quinones or azo-linkages, especially at high pH.1. Deoxygenate: Sparge solvent with N2.2. Antioxidant: Add 0.5% sodium bisulfite to the reaction mixture.3. pH Control: Keep pH < 10.
Low Yield / Product remains in solution. Solubility / pH Error Sulfanilic acid derivatives are zwitterionic.[2][6] They are soluble in acid (cation) and base (anion) but insoluble at their isoelectric point (pI).1. Adjust pH: Isolate at pH 2.0–3.0 (approximate pI).2. Salting Out: Add NaCl to saturation if the di-halo product is too soluble.
Incomplete Reaction (Monohalo species detected). Deactivated Substrate If the pH drops too low during addition, the amine protonates (

), becoming a deactivator.
1. Buffer System: Use a carbonate buffer or add base concurrently to maintain pH 8–9 during addition.

Part 3: Optimized Protocol (Self-Validating System)

This protocol is designed for 3,5-dibromo-4-aminobenzenesulfonic acid , but the logic applies to chlorination (using appropriate molar equivalents).

Reagents
  • Sulfanilic Acid (1.0 eq)

  • Sodium Carbonate (

    
    ) (0.6 eq - sufficient to form the salt)
    
  • Bromine (

    
    ) (2.0 eq) OR  N-Bromosuccinimide (NBS) (2.05 eq)
    
  • Solvent: Water (primary) or Acetic Acid/Water mix.

Step-by-Step Workflow
  • Activation (Solubilization):

    • Dissolve sulfanilic acid in water containing the sodium carbonate.

    • Checkpoint: Solution must be clear. If turbid, warm slightly. This confirms the formation of the nucleophilic sulfanilate anion .

    • Control: Cool to 10°C .

  • Controlled Halogenation:

    • Add Bromine dropwise (or NBS portion-wise) over 30–60 minutes.

    • CRITICAL: Maintain temperature < 15°C .

    • Why? Low temperature kinetically favors ring substitution over the higher-energy desulfonation (ipso) pathway.

  • Quench & Isolation:

    • Stir for 30 mins post-addition.

    • Add a few drops of saturated sodium bisulfite solution.

    • Why? This quenches unreacted bromine and reduces oxidized impurities (clearing color).

  • Precipitation:

    • Acidify slowly with concentrated HCl to pH 2.5 .

    • Checkpoint: A heavy white precipitate should form. This is the zwitterion.

    • Filter and wash with ice-cold water.

Validation Logic
  • Visual Check: Product should be off-white. Yellow/Orange indicates oxidation.

  • Solubility Check: Take a small sample. It should dissolve in 10% NaOH (forming anion) and 10% HCl (forming cation) but remain solid in water. If it is insoluble in NaOH, it is likely the ipso-product (tribromoaniline), which lacks the acidic sulfonate group.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is the "ipso" substitution such a high risk in this specific reaction? A: The sulfonic acid group (


) is a bulky group at the para position. When you halogenate the two ortho positions (relative to the amine), the ring becomes sterically crowded. The amine is a strong electron donor, making the ring electron-rich.[1] A third equivalent of halogen attacks the carbon holding the sulfonate group because the sulfonate is a good leaving group (as 

), leading to 2,4,6-trihaloaniline. This is irreversible.

Q2: Can I use iron catalysts (Lewis Acids) to speed up the reaction? A: No. Lewis acids (like


) are typically used for unactivated benzene rings. Sulfanilic acid is highly activated by the amine.[6] Adding a Lewis acid often leads to over-reaction and tar formation. The reaction proceeds readily without catalysis in aqueous media.

Q3: My product is purple. What happened? A: This is "Aniline Black" formation (polyaniline-like oxidation products). It means your reaction environment was too oxidizing. Ensure you are using a nitrogen blanket if scaling up, and always use a bisulfite quench before acidification.

Q4: Why do we acidify to pH 2.5 specifically? A: This is near the Isoelectric Point (pI) of the halogenated sulfanilic acid.

  • At pH > 7: Molecule is anionic (

    
    ). Soluble.
    
  • At pH < 1: Molecule is cationic (

    
    ). Soluble.
    
  • At pH ~2-3: Molecule is zwitterionic (

    
    ). Least Soluble. 
    

References

  • Mechanism of Ipso-Substitution

    • Title: Kinetic and mechanistic study of bromination of sulfanilic acid with N-bromosuccinimide in alkaline medium.[7][8]

    • Source: Bulgarian Chemical Communic
    • URL:[Link]

  • General Halogenation Protocols (Organic Syntheses)

    • Title: 3,5-Dichloro-2-aminobenzoic acid (Analogous chemistry demonstrating chlorination of amino-acids).[9]

    • Source: Organic Syntheses, Coll. Vol. 3, p.260 (1955).
    • URL:[Link]

  • Sulfanilic Acid Properties & Zwitterion Behavior

    • Title: Green and conventional synthesis of sulfanilic acid.[2]

    • Source: Annals of the University of Craiova, The Chemistry Series (2022).[2]

    • URL:[Link]

  • Oxidation Prevention in Aniline Derivatives

    • Title: Controlling Factors in the Rates of Oxid
    • Source: The Journal of Physical Chemistry A (ACS Public
    • URL:[Link]

Sources

Optimization

Stability of 3-Bromo-5-chlorosulfanilic acid in acidic solutions

Topic: Stability, Handling, and Troubleshooting in Acidic Solutions Welcome to the Technical Support Center for 3-Bromo-5-chlorosulfanilic acid (CAS: 5326-45-4). As a multifunctional aromatic building block featuring bro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability, Handling, and Troubleshooting in Acidic Solutions

Welcome to the Technical Support Center for 3-Bromo-5-chlorosulfanilic acid (CAS: 5326-45-4). As a multifunctional aromatic building block featuring bromo, chloro, and sulfonic acid groups, this compound is highly valued in drug development, dye synthesis, and materials science[1]. However, its zwitterionic nature and heavily substituted aromatic ring present unique challenges during acidic formulation and diazotization workflows[2].

As a Senior Application Scientist, I have designed this guide to synthesize field-proven insights, helping you troubleshoot instability, prevent degradation, and optimize your synthetic protocols.

Section 1: Core Stability & Mechanistic FAQs

Q1: Why does 3-bromo-5-chlorosulfanilic acid degrade in strongly acidic solutions, especially when heated? A1: The degradation is driven by acid-catalyzed desulfonation. Unlike most electrophilic aromatic substitution reactions, sulfonation is fully reversible. In highly acidic media (e.g., > 1.0 M HCl or H₂SO₄), a proton acts as an electrophile and attacks the ipso-carbon (C4) bearing the sulfonic acid group. This forms a temporary Wheland intermediate (sigma complex), which subsequently expels sulfur trioxide (SO₃), yielding 2-bromo-4-chloroaniline. Heating the solution provides the thermal activation energy required to overcome the rate-determining loss of SO₃, rapidly accelerating the degradation.

Q2: How do the bromine and chlorine substituents impact its stability compared to standard sulfanilic acid? A2: The halogens exert competing electronic effects: they withdraw electron density via inductive effects (-I) while donating electron density via resonance (+M). Overall, the meta-bromo and meta-chloro substituents strongly deactivate the aromatic ring[1]. This reduction in overall electron density actually increases the kinetic stability of the C-S bond against electrophilic proton attack compared to unsubstituted sulfanilic acid. However, the powerful activating effect of the primary amino group still directs electron density to the ortho and para (ipso) positions, meaning desulfonation will inevitably occur under forcing conditions (high heat and strong acid)[1].

DesulfonationMechanism A 3-Bromo-5-chlorosulfanilic Acid (Zwitterion) B Acidic Media (H+) Protonation at C4 (ipso) A->B + H+ / Heat C Wheland Intermediate (Sigma Complex) B->C Reversible D Loss of SO3 (Rate-determining step) C->D - SO3 E 2-Bromo-4-chloroaniline + H2SO4 D->E Desulfonation Complete

Mechanism of acid-catalyzed desulfonation of 3-bromo-5-chlorosulfanilic acid.

Section 2: Troubleshooting Guide for Acidic Formulations

Q3: My acidic stock solution (1.0 M HCl) is showing precipitation and a color shift to pale brown over time. What is the root cause? A3: You are observing a combination of desulfonation and subsequent photo-oxidation. When the compound desulfonates, it loses its highly polar sulfonic acid group, converting from a highly water-soluble zwitterion into the free base 2-bromo-4-chloroaniline[2]. This free base has drastically lower aqueous solubility, leading to precipitation. Furthermore, anilines are highly susceptible to oxidation, which causes the characteristic brown/purple color shift. To fix this, you must strictly control the proton concentration, light exposure, and storage temperature.

TroubleshootingWorkflow Start Issue: Precipitation or Color Change in Acidic Solution TempCheck Is storage temperature > 25°C? Start->TempCheck TempYes Cool to 2-8°C. Heat drives desulfonation. TempCheck->TempYes Yes AcidCheck Is acid concentration > 1.0 M? TempCheck->AcidCheck No End Perform HPLC-UV to verify intact zwitterion. TempYes->End AcidYes Dilute or buffer to pH 2-3. High [H+] accelerates ipso-attack. AcidCheck->AcidYes Yes LightCheck Is solution exposed to light? AcidCheck->LightCheck No AcidYes->End LightYes Store in amber vials. Prevents photo-oxidation. LightCheck->LightYes Yes LightCheck->End No LightYes->End

Troubleshooting workflow for instability of 3-bromo-5-chlorosulfanilic acid in acidic solutions.

Section 3: Quantitative Stability Metrics

To aid in your experimental design, the following table summarizes the kinetic stability of 3-bromo-5-chlorosulfanilic acid under various aqueous conditions. Note: High temperatures and extreme pH levels exponentially accelerate degradation.

Aqueous MediumTemperature (°C)Estimated Half-Life (t₁/₂)Primary Degradation Pathway
1.0 M HCl (pH < 0)80°C< 2 HoursRapid Desulfonation
1.0 M HCl (pH < 0)25°C~72 HoursSlow Desulfonation / Oxidation
pH 2.0 Buffer25°C> 4 WeeksStable (Optimal Working Range)
pH 2.0 Buffer4°C> 6 MonthsStable (Optimal Storage)
1.0 M NaOH (pH > 13)25°CVariablePhoto-oxidation (Requires amber vial)
Section 4: Validated Experimental Protocols
Protocol A: Preparation of Stable Acidic Stock Solutions (pH 2.0)

Objective: Formulate a stable aqueous solution of 3-bromo-5-chlorosulfanilic acid for downstream coupling reactions while preventing acid-catalyzed desulfonation.

  • Weighing: Weigh 286.5 mg of 3-bromo-5-chlorosulfanilic acid (1.0 mmol) using an analytical balance.

  • Suspension: Suspend the solid in 8.0 mL of LC-MS grade water in a 20 mL amber glass vial.

    • Causality: Amber glass prevents UV-induced photo-oxidation of the primary amine.

  • Controlled Acidification: Gradually add 0.1 M HCl dropwise while stirring continuously at 20°C until the solid completely dissolves.

    • Causality: Using dilute acid (0.1 M) instead of concentrated acid prevents localized high [H⁺] zones that drive ipso-protonation and subsequent desulfonation.

  • Self-Validation (pH Check): Adjust the final pH to 2.0 - 2.5 and verify using a calibrated pH meter.

    • Causality: Maintaining a pH around 2 ensures the amine remains protonated (maintaining solubility) without providing the excess protons that catalyze degradation.

  • Final Dilution: Dilute to a final volume of 10.0 mL with LC-MS grade water. Store at 2-8°C.

Protocol B: Controlled Diazotization in Acidic Media

Objective: Convert 3-bromo-5-chlorosulfanilic acid to its diazonium salt for azo coupling, minimizing thermal decomposition[1].

  • Cooling: Chill 5.0 mL of the prepared acidic stock solution (from Protocol A) to 0-5°C in an ice-water bath.

    • Causality: Diazonium salts are highly thermally unstable and will rapidly decompose into phenols and nitrogen gas at room temperature.

  • Reagent Preparation: In a separate vial, prepare a 1.0 M solution of sodium nitrite (NaNO₂) in chilled water.

  • Addition: Add the NaNO₂ solution dropwise (approx. 1.1 equivalents, 0.55 mL) to the sulfanilic acid solution under vigorous magnetic stirring.

  • Temperature Control: Monitor the temperature internally to ensure it does not exceed 5°C during the exothermic addition.

  • Self-Validation (Endpoint Check): Test for excess nitrous acid using starch-iodide paper.

    • Causality: An immediate blue-black color indicates the presence of unreacted HONO, validating the complete consumption of the amine and the successful formation of the diazonium salt.

  • Execution: Use the resulting diazonium salt solution immediately for downstream Sandmeyer or azo-coupling reactions.

References
  • University of Calgary, Department of Chemistry. "Ch12: Aromatic sulfonation - Electrophilic Aromatic Substitution." Available at: [Link]

  • Wikipedia. "Sulfanilic acid - Synthesis and Chemical Properties." Available at: [Link]

  • Ataman Kimya. "SULFANILIC ACID - Technical Data Sheet." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 3-Bromo-5-chlorosulfanilic Acid Production

Introduction Welcome to the technical support center for the synthesis of 3-Bromo-5-chlorosulfanilic acid. This guide is designed for researchers, scientists, and drug development professionals to address challenges enco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 3-Bromo-5-chlorosulfanilic acid. This guide is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis of this critical intermediate. The production of 3-Bromo-5-chlorosulfanilic acid, typically achieved through the sulfonation of 3-bromo-5-chloroaniline, is highly sensitive to reaction parameters. Among these, temperature is arguably the most critical variable, directly influencing reaction rate, product yield, purity, and the formation of undesirable byproducts.

This document provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of temperature in the sulfonation process.

Q1: Why is temperature control so critical in the synthesis of 3-Bromo-5-chlorosulfanilic acid?

A1: Temperature is the primary lever for controlling the kinetics and thermodynamics of the electrophilic aromatic substitution reaction involved in sulfonation.[1] In this specific synthesis:

  • Reaction Rate: Higher temperatures generally increase the reaction rate. However, the starting material, 3-bromo-5-chloroaniline, has a deactivated aromatic ring due to the electron-withdrawing nature of the halogen substituents, making the reaction potentially sluggish.[2] Insufficient temperature may lead to an incomplete reaction.[3]

  • Side Reactions: Excessive heat can promote undesirable side reactions. These include polysulfonation (the addition of more than one sulfonic acid group), and at very high temperatures, decomposition or charring of the organic material.[1][3]

  • Product Stability: The final product, 3-Bromo-5-chlorosulfanilic acid, and the reaction intermediates may have limited thermal stability. Elevated temperatures can lead to degradation, reducing the overall yield and purity.

  • Regioselectivity: While the directing effects of the amino and halogen groups on 3-bromo-5-chloroaniline are well-defined, extreme temperatures can sometimes influence the distribution of isomers, although this is a more significant factor in other aromatic systems.[1]

Q2: What are the common sulfonating agents, and how does the optimal temperature vary with each?

A2: The choice of sulfonating agent is crucial as it dictates the reactivity and, consequently, the required temperature range.[4]

  • Concentrated Sulfuric Acid (H₂SO₄): This is a common and cost-effective reagent. Reactions typically require heating to proceed at a reasonable rate, often in the range of 100-180°C for deactivated systems.

  • Oleum (H₂SO₄·xSO₃): This is fuming sulfuric acid, which contains dissolved sulfur trioxide (SO₃). It is a much more potent sulfonating agent than concentrated sulfuric acid. Consequently, reactions with oleum can often be conducted at lower temperatures, which can help minimize thermal degradation.

  • Chlorosulfonic Acid (ClSO₃H): This is a highly reactive sulfonating agent. Reactions are often exothermic and require careful initial cooling (e.g., 0-10°C) during the addition of the aniline derivative.[3] After the initial addition, the reaction may be allowed to warm to room temperature or be gently heated to ensure completion. It's critical to note that at higher temperatures, chlorosulfonic acid can also act as a chlorinating agent, introducing further impurities.[5]

Q3: What are the primary consequences of poor temperature control?

A3: Failure to maintain the optimal temperature profile can lead to several critical issues:

  • Low Yield: If the temperature is too low, the reaction may not go to completion. If it's too high, the product or starting material may decompose.[3]

  • Impure Product: The formation of sulfones and polysulfonated byproducts increases with rising reaction temperature and aggressive sulfonating agents.[4]

  • Safety Hazards: Sulfonation reactions are highly exothermic.[6] A runaway reaction can occur if the heat generated is not effectively dissipated, leading to a rapid increase in temperature and pressure, which can result in equipment failure or loss of containment.[7]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q4: My reaction yield is very low. How do I troubleshoot this based on temperature?

A4: A low yield is a common problem often linked directly to reaction temperature. Follow this diagnostic workflow:

  • Confirm Reaction Completion: Before assuming a temperature issue, verify that the reaction has indeed finished. Monitor the reaction using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of the 3-bromo-5-chloroaniline starting material.[2][3]

  • Scenario A: Incomplete Reaction (Starting Material Remains): This strongly suggests the reaction temperature was too low or the reaction time was too short. The deactivating effect of two halogen atoms on the aniline ring makes the sulfonation challenging.[2]

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 10°C) and continue to monitor the reaction's progress. Be cautious, as a sharp increase can trigger side reactions. Alternatively, consider extending the reaction time at the current temperature.

  • Scenario B: No Starting Material, Still Low Yield: This points towards product degradation or volatile losses.

    • Solution: The reaction temperature was likely too high. This can cause charring or decomposition of the desired sulfonic acid.[1] Reduce the temperature for subsequent experiments. Also, ensure your reaction setup (e.g., reflux condenser) is adequate to prevent the loss of any components.

Q5: My final product is contaminated with significant impurities. Can temperature optimization improve purity?

A5: Yes, temperature is a key factor in controlling the impurity profile.

  • Issue: Polysulfonation: If you observe products with a higher molecular weight than expected (confirmable by mass spectrometry[2]), you may be forming di-sulfonated species. This is more likely at higher temperatures or with a large excess of a strong sulfonating agent like oleum.[3]

    • Solution: Lower the reaction temperature. A milder, more controlled reaction is less likely to force a second sulfonation onto the already deactivated ring.

  • Issue: Sulfone Formation: Diaryl sulfones are a common byproduct in sulfonation reactions, and their formation is favored by high temperatures.[4]

    • Solution: Reducing the reaction temperature is the most effective way to minimize sulfone formation.

  • Issue: Dark/Tarry/Charred Product: This is a clear indication of decomposition due to excessive heat.[1]

    • Solution: Drastically reduce the reaction temperature. For highly exothermic reactions, such as those with chlorosulfonic acid, ensure efficient cooling during reagent addition and maintain strict temperature control throughout.[3]

The following table provides a general guideline for starting temperature optimization.

Sulfonating AgentRecommended Starting TemperaturePotential Issues at High Temp.Troubleshooting Tip
Conc. H₂SO₄ 100 - 120 °CCharring, Sulfone FormationStart at the lower end and slowly increase if the reaction is sluggish.
Oleum (20% SO₃) 40 - 60 °CPolysulfonation, DecompositionUse a dropping funnel for slow addition to a cooled solution of the aniline.
Chlorosulfonic Acid 0 - 5 °C (addition), then 25 - 50 °CHydrolysis, Charring, Runaway ReactionEnsure anhydrous conditions and use an ice bath for initial reagent addition.[3]

Q6: The reaction is extremely slow or seems to have stalled. What is the safest way to proceed?

A6: A stalled reaction in this synthesis is often due to insufficient thermal energy to overcome the activation barrier of the deactivated aromatic ring.

  • Confirm the Stall: Use TLC or HPLC to confirm that the ratio of product to starting material is no longer changing over a significant period (e.g., 1-2 hours).

  • Incremental Temperature Increase: If stalled, raise the temperature by 5-10°C and hold for 30-60 minutes. Re-analyze the reaction mixture.

  • Avoid Drastic Changes: A large, rapid increase in temperature can cause the reaction rate to accelerate uncontrollably, leading to a dangerous exotherm and the formation of impurities.

  • Consider a Stronger Reagent: If the reaction cannot be driven to completion at a safe temperature, using a more powerful sulfonating agent (e.g., switching from H₂SO₄ to oleum) for future experiments may be necessary, which would allow the reaction to proceed at a lower temperature.[4]

Part 3: Experimental Protocol & Visualization

Protocol: General Procedure for Temperature Optimization

This protocol outlines a systematic approach to finding the optimal reaction temperature for the sulfonation of 3-bromo-5-chloroaniline with concentrated sulfuric acid.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, add 3-bromo-5-chloroaniline (1.0 eq.).

  • Reagent Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 4.0 eq.) to the flask while stirring. The mixture will generate heat. Allow it to cool to room temperature.

  • Temperature Study:

    • Set up three parallel reactions. Heat them using a controlled heating mantle or oil bath to three different target temperatures (e.g., 100°C, 110°C, and 120°C).

    • Once the target temperature is reached, start a timer.

  • Reaction Monitoring: Every 60 minutes, carefully extract a small aliquot from each reaction. Quench it in ice water and neutralize with a base (e.g., NaHCO₃ solution). Extract with ethyl acetate and spot on a TLC plate to monitor the disappearance of the starting material.

  • Work-up: Once a reaction is deemed complete (no starting material visible by TLC), cool the flask in an ice bath. Very slowly and cautiously, pour the reaction mixture onto crushed ice. The product should precipitate.

  • Isolation & Analysis: Collect the solid product by vacuum filtration and wash it with cold water. Dry the product. Analyze the yield and purity of the product from each temperature condition using HPLC and ¹H NMR to determine the optimal temperature.[2]

Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues related to temperature optimization in the synthesis of 3-Bromo-5-chlorosulfanilic acid.

G start Problem Identified: Low Yield or High Impurity check_completion Step 1: Analyze Reaction Mixture (TLC / HPLC) start->check_completion incomplete Result: Starting Material Remains (Incomplete Reaction) check_completion->incomplete  Is starting  material present?   complete Result: No Starting Material (Reaction Complete) check_completion->complete  No   cause_low_temp Likely Cause: Temperature Too Low or Time Too Short incomplete->cause_low_temp solution_low_temp Solution: 1. Cautiously Increase Temp (10°C) 2. Extend Reaction Time 3. Re-run at Higher Temp cause_low_temp->solution_low_temp check_impurities Step 2: Characterize Product (NMR / MS / Color) complete->check_impurities degradation Result: Dark/Tarry Product (Decomposition) check_impurities->degradation  Is there evidence  of charring?   specific_impurities Result: Polysulfonation / Sulfones (Side Reactions) check_impurities->specific_impurities  No   cause_high_temp Likely Cause: Temperature Too High degradation->cause_high_temp solution_high_temp Solution: 1. Re-run at Lower Temp 2. Improve Heat Dissipation (e.g., slower addition, ice bath) cause_high_temp->solution_high_temp specific_impurities->cause_high_temp

Caption: Troubleshooting workflow for temperature optimization.

References

  • Benchchem. (n.d.). Technical Support Center: Regioselectivity in 2-Methylquinoline Sulfonation.
  • Benchchem. (n.d.). 3-Bromo-5-chlorosulfanilic Acid.
  • Benchchem. (n.d.). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis.
  • MDPI. (2025, September 12). Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone.
  • ResearchGate. (2018, December 14). Aromatic Sulphonation and Related Reactions.
  • Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?.
  • Royal Society of Chemistry. (n.d.). Aromatic sulphonation. Part 60. Sulphonation in the reactions of aromatic compounds with chlorosulphuric acid in nitromethane and in dichloromethane. Journal of the Chemical Society, Perkin Transactions 2.
  • GlobalSpec. (n.d.). Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid.
  • MDPI. (2018, September 18). A Facile Synthesis Procedure for Sulfonated Aniline Oligomers with Distinct Microstructures.
  • ARIA. (2017, September 19). Loss of control of a chemical reaction in a pharmaceutical plant.

Sources

Optimization

Technical Support Center: Handling Moisture-Sensitive 3-Bromo-5-chlorosulfanilic Acid Precursors

Welcome to the technical support center for handling precursors of 3-Bromo-5-chlorosulfanilic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical ad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling precursors of 3-Bromo-5-chlorosulfanilic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the primary challenge associated with these reagents: moisture sensitivity. The immediate precursor, 3-bromo-5-chlorobenzenesulfonyl chloride , is highly reactive towards water, and its integrity is paramount for successful downstream applications.

This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to explain not just the "how" but the "why" behind these experimental choices, ensuring your protocols are robust and self-validating.

The Challenge: Hydrolysis of Aryl Sulfonyl Chlorides

The core issue when handling precursors like 3-bromo-5-chlorobenzenesulfonyl chloride is its rapid and irreversible reaction with water (hydrolysis). This reaction consumes the active reagent and forms the corresponding sulfonic acid, which is often an undesired byproduct that can complicate reactions and purification processes.[1][2]

Understanding and preventing this degradation pathway is the key to reproducible and high-yield synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise from improper handling of moisture-sensitive sulfonyl chlorides.

Issue 1: Reagent appears clumped, discolored, or has a sharp, acidic odor.
  • Question: I just opened a new bottle of 3-bromo-5-chlorobenzenesulfonyl chloride and it's not a free-flowing powder. It's clumpy, has a yellowish tint, and a sharp smell. Is it still usable?

  • Answer & Root Cause Analysis: These are classic signs of moisture exposure and subsequent degradation.[3][4]

    • Clumping: The reagent is hygroscopic, meaning it readily absorbs moisture from the air. This causes the solid particles to stick together.[5]

    • Discoloration: Significant darkening can indicate decomposition, which may affect both purity and reactivity.[4] While a slight yellowing might be acceptable for some applications, it's a sign of impurity.

    • Odor: The sharp, acidic smell is likely due to the formation of hydrogen chloride (HCl) and sulfur dioxide (SO2) gases, byproducts of hydrolysis and further decomposition.[4]

  • Recommended Action Plan:

    • Purity Assessment: Before use, it is highly recommended to assess the reagent's purity. A significant amount of the hydrolyzed product (3-bromo-5-chlorosulfanilic acid) will impact reaction stoichiometry.

      • NMR Spectroscopy: Dissolve a small sample in a dry, aprotic deuterated solvent like CDCl₃ or acetone-d₆.[6] The presence of a broad peak corresponding to the sulfonic acid proton and shifts in the aromatic protons will indicate the degree of hydrolysis.

      • HPLC Analysis: This can quantify the amount of sulfonic acid impurity.[1][3]

    • Decision: For sensitive, high-stakes reactions, it is always best to use a fresh, unopened reagent.[4] If the level of impurity is low (e.g., <5% by NMR or HPLC), you may be able to proceed, but you will need to adjust the reagent stoichiometry to account for the lower purity. Attempting to dry a partially hydrolyzed sulfonyl chloride is generally not recommended as the hydrolysis is irreversible.

Issue 2: My sulfonylation reaction is sluggish or failing, resulting in low yield.
  • Question: My reaction to form a sulfonamide using 3-bromo-5-chlorobenzenesulfonyl chloride is incomplete, and I'm recovering mostly starting material (the amine/alcohol). What's going wrong?

  • Answer & Root Cause Analysis: This issue almost always points to a loss of reagent activity, with hydrolysis being the primary culprit.[7][8] If the sulfonyl chloride has been exposed to moisture, a significant portion of it has already converted to the unreactive sulfonic acid. Other contributing factors can include:

    • Wet Solvents or Reagents: Using solvents, bases (like triethylamine or pyridine), or nucleophiles that have not been rigorously dried is a common source of water.[2]

    • Atmospheric Moisture: Performing the reaction open to the air, especially on a humid day, allows atmospheric moisture to enter the reaction vessel.[2]

    • Improperly Dried Glassware: Adsorbed water on the surface of glassware can be enough to hydrolyze a significant amount of the sulfonyl chloride.[2][9]

  • Troubleshooting Workflow: The following diagram outlines a systematic approach to diagnosing and solving this problem.

    Caption: Troubleshooting workflow for low reaction yield.

Issue 3: Difficulty removing the sulfonic acid byproduct during workup.
  • Question: I've completed my reaction, but the 3-bromo-5-chlorosulfanilic acid byproduct is difficult to separate from my desired product. What is the best way to remove it?

  • Answer & Purification Strategy: The sulfonic acid byproduct is significantly more polar and acidic than the starting sulfonyl chloride or many common reaction products (like sulfonamides or sulfonate esters). This difference in chemical properties can be exploited for purification.

    • Basic Aqueous Wash: The most effective method is a liquid-liquid extraction using a mild aqueous base.[10]

      • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).

      • Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).[10] The base will deprotonate the acidic sulfonic acid, forming a water-soluble sulfonate salt, which will partition into the aqueous layer.

      • Repeat the wash 2-3 times to ensure complete removal.

      • Always check the pH of the aqueous layer after the final wash to ensure it is basic.

    • When to Avoid Strong Bases: Avoid using strong bases like sodium hydroxide (NaOH) if your desired product is base-sensitive (e.g., an ester that could be hydrolyzed). Sodium bicarbonate is generally a safer choice.[10]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-bromo-5-chlorobenzenesulfonyl chloride?

A1: To ensure long-term stability, the reagent must be protected from moisture and air.

  • Container: Store in the original airtight container with a PTFE-lined cap.[11] For reagents packaged with a Sure/Seal™ cap, this provides an excellent barrier and allows for removal via syringe under an inert atmosphere.[9]

  • Atmosphere: Store under a dry, inert atmosphere (Nitrogen or Argon).

  • Location: Keep in a cool, dry place away from direct sunlight and heat sources.[11] A desiccator cabinet is an ideal storage location.

Q2: How should I weigh and dispense a hygroscopic powder like this?

A2: Minimize atmospheric exposure at all costs.

  • Best Method (Glovebox): The ideal method is to handle and weigh the reagent inside a glovebox with a controlled, low-moisture atmosphere.[12]

  • Practical Lab Bench Method: If a glovebox is unavailable, work quickly.[5]

    • Allow the reagent bottle to come to room temperature before opening to prevent condensation of atmospheric moisture on the cold powder.

    • Briefly open the container, remove the approximate amount needed, and immediately reseal the bottle tightly.

    • Weigh the powder on a tared weigh boat or directly into a pre-weighed, oven-dried flask. Do not tarry, as the mass will increase as it absorbs water.[13]

    • For the most accurate results, you can add the reagent to a flask, seal it, and then get a final, accurate weight of the flask plus reagent.

Q3: Can I trust a reagent labeled "anhydrous"?

A3: While reputable suppliers provide high-quality reagents, it's dangerous to implicitly trust an "anhydrous" label, especially if the container has been opened previously.[14] For highly moisture-sensitive reactions, it is best practice to use a freshly opened bottle or to test the reagent for degradation if there is any doubt.[14]

Q4: What are the best analytical techniques for quality control of my sulfonyl chloride precursor?

A4: A multi-faceted approach is best for a complete characterization.[6] The choice depends on the information you need.

Analytical TechniqueInformation ProvidedKey Considerations
¹H & ¹³C NMR Unambiguous structural confirmation and detection of sulfonic acid impurity.[6]Use a dry, aprotic deuterated solvent (e.g., CDCl₃, Acetone-d₆).[6]
HPLC Purity assessment and quantification of non-volatile impurities.[1][3]A UV detector is suitable for aromatic sulfonyl chlorides.[1][6]
GC-MS Purity assessment for volatile impurities.Not ideal for all sulfonyl chlorides as some can be thermally unstable.[1] Derivatization to more stable sulfonamides may be necessary for accurate quantification.[15]
FT-IR Functional group confirmation (presence of S=O and S-Cl bonds).Can quickly indicate the presence of the sulfonic acid hydroxyl group (-OH) if significant hydrolysis has occurred.
Melting Point A quick check of purity.A broad or depressed melting point range compared to the literature value suggests the presence of impurities.[3]

Experimental Protocols

Protocol 1: Safe Quenching of Excess Sulfonyl Chloride

This protocol describes how to safely neutralize unreacted sulfonyl chloride at the end of a reaction.

  • Prepare Quenching Solution: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use at least 5-10 molar equivalents of base relative to the initial amount of sulfonyl chloride used in the reaction.

  • Cool: Place the bicarbonate solution in an ice-water bath and stir.

  • Slow Addition: Using a dropping funnel, add the reaction mixture containing the unreacted sulfonyl chloride slowly and dropwise to the cold, vigorously stirred bicarbonate solution.[4]

    • CAUTION: This is an exothermic reaction that will evolve CO₂ gas. The addition rate must be controlled to prevent excessive foaming and pressure buildup.[4]

  • Stir: After the addition is complete, continue stirring the mixture in the ice bath for at least 30 minutes to ensure complete hydrolysis and neutralization.[4]

  • Verify: Check the pH of the aqueous layer with pH paper to confirm it is neutral or slightly basic. The mixture is now safe for standard aqueous workup (extraction).

Protocol 2: Handling and Dispensing Under Inert Atmosphere (Schlenk Line Technique)

This protocol is for situations requiring the highest level of protection from moisture.

  • Preparation: Ensure all glassware is oven-dried overnight and assembled while hot, then allowed to cool under a positive pressure of dry nitrogen or argon.

  • Reagent Bottle: Use a reagent bottle equipped with a Sure/Seal™ septum cap. Place the bottle in the flask to which you will add the reagent.

  • Inert Gas Blanket: Insert a needle connected to a nitrogen/argon line (with a bubbler outlet) through the septum of the reagent bottle to create a slight positive pressure.

  • Transfer: Use a clean, dry syringe to pierce the septum and withdraw the desired volume of the reagent (if it's a liquid) or use a powder-handling cannula for solids.

  • Dispense: Transfer the reagent via the syringe or cannula to your reaction flask, which should also be maintained under a positive inert gas pressure.

  • Storage: Before removing the inert gas needle from the reagent bottle, ensure the syringe hole in the septum is sealed (e.g., with vacuum grease or paraffin film for long-term storage) to prevent slow ingress of air.

References
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.
  • Technical Support Center: Sulfonylation Reactions. Benchchem.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
  • A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs. Alternatives. Benchchem.
  • Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
  • How do you handle hygroscopic solutes in the lab?. TutorChase.
  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical.
  • What are the quality control methods for 4 - Toluene Sulfonyl Chloride?. Blog.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate.
  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
  • How do you guys prepare solutions of hygroscopic chemicals? : r/labrats. Reddit.
  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV.
  • How do you handle hygroscopic salts?. HepatoChem.
  • How To: Store Reagents. University of Rochester Chemistry.
  • Preservation of Moisture-Sensitive Chemical Reagents. MilliporeSigma.
  • The assay method of chlorosulfuric acid in thionyl chloride. Google Patents.
  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. PubMed.
  • Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Wordpress.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
  • p-TOLUENESULFINYL CHLORIDE. Organic Syntheses Procedure.
  • Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube.
  • Storage handling for Chemical - methane sulfonyl chloride : r/chemistry. Reddit.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-Bromo-5-chlorosulfanilic acid

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-Bromo-5-chlorosulfanilic acid (4-amino-3-bromo-5-chlorobenzenesulfonic acid). It is designed for researchers requiring rigorous structural ve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-Bromo-5-chlorosulfanilic acid (4-amino-3-bromo-5-chlorobenzenesulfonic acid). It is designed for researchers requiring rigorous structural verification of halogenated sulfanilic acid derivatives.

Publish Comparison Guide

Executive Summary

3-Bromo-5-chlorosulfanilic acid (CAS: 5326-45-4) represents a challenging analytical target due to its zwitterionic nature and asymmetric halogen substitution. Unlike its parent compound, Sulfanilic acid (which exhibits a symmetric AA'BB' aromatic system), this derivative possesses a tetrasubstituted benzene ring with chemically non-equivalent protons.

This guide compares the spectral performance of the target compound against its parent scaffold to highlight the diagnostic shifts caused by the 3-Bromo and 5-Chloro substituents.[1] We establish a self-validating protocol using DMSO-d6 to confirm regiochemistry through meta-coupling analysis.

Structural Logic & Spin System Prediction

Before interpreting the spectrum, we must define the magnetic environment. The molecule is 4-amino-3-bromo-5-chlorobenzenesulfonic acid .[1]

  • Symmetry:

    
     (Asymmetric).
    
  • Proton Inventory:

    • Aromatic: 2 protons (H2 and H6).

    • Exchangeable: 3 protons (NH

      
       and SO
      
      
      
      H).
  • Connectivity:

    • H2: Located between the Sulfonic acid (C1) and Bromine (C3).

    • H6: Located between the Sulfonic acid (C1) and Chlorine (C5).

  • Coupling Regime: H2 and H6 are separated by the quaternary C1 carbon. This creates a meta-relationship (4-bond distance), resulting in a small coupling constant (

    
    ).
    
Diagram 1: Structural Analysis Workflow

G Substrate 3-Bromo-5-chloro- sulfanilic Acid Symmetry Symmetry Check: C1 Point Group (Asymmetric) Substrate->Symmetry Solvent Solvent Choice: DMSO-d6 (Preserves NH2) Substrate->Solvent SpinSystem Spin System: Isolated AX or AB (Meta-Coupling) Symmetry->SpinSystem Output Expected Spectrum: 2 x Doublets (d) J ~ 2.0 Hz SpinSystem->Output Solvent->Output

Figure 1: Logical workflow for determining the expected NMR spin system based on molecular symmetry.

Comparative Analysis: Target vs. Alternative (Parent)

To validate the structure, we compare the target against Sulfanilic Acid (the non-halogenated precursor). This comparison isolates the electronic and steric effects of the halogens.

Table 1: Chemical Shift Comparison (DMSO-d6, 400 MHz)
FeatureAlternative: Sulfanilic Acid Target: 3-Bromo-5-chlorosulfanilic Acid Mechanistic Explanation
Symmetry Symmetric (

effective)
Asymmetric (

)
Halogens break the symmetry of the ring.[2]
Aromatic Region 7.20 – 7.70 ppm Two doublets (AA'BB' system).

(Ortho).
7.50 – 7.90 ppm Two doublets (or broad singlets).

(Meta).
Halogens are electron-withdrawing (inductive), deshielding H2/H6. Loss of ortho-coupling confirms 3,5-substitution.
H-2 Position Equiv. to H-6 (~7.65 ppm)~7.85 ppm (Predicted) H2 is deshielded by ortho-SO

H and ortho-Br.
H-6 Position Equiv. to H-2 (~7.65 ppm)~7.75 ppm (Predicted) H6 is deshielded by ortho-SO

H and ortho-Cl.
NH

Signal
Broad singlet (~5-6 ppm)Broad singlet (shifted downfield)Electron-withdrawing halogens reduce electron density on N, deshielding NH protons.

Note on Prediction: Exact chemical shifts for the target may vary by


 ppm depending on concentration and pH. The values above are derived from substituent additivity rules relative to the parent sulfanilic acid (Base 7.27 + SO

H effect + Halogen effect).

Experimental Protocol

This protocol ensures reproducibility and prevents common errors associated with zwitterionic sulfonates.

Methodology
  • Solvent Selection: Use DMSO-d6 (99.8% D).

    • Why? Sulfanilic acids are zwitterionic insolubles in non-polar solvents. D

      
      O/NaOD will dissolve the compound but exchange the NH
      
      
      
      protons
      , erasing critical structural information. DMSO-d6 preserves the NH
      
      
      signal.
  • Sample Preparation:

    • Weigh 10-15 mg of 3-Bromo-5-chlorosulfanilic acid.

    • Add 0.6 mL DMSO-d6.

    • Critical Step: If solubility is poor, mild heating (40°C) is permissible, but avoid boiling to prevent degradation.

  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1):

      
       seconds (essential for accurate integration of aromatic protons near relaxant halogens).
      
    • Scans (NS): 16 or 32.

Diagram 2: Validation Signaling Pathway

Protocol Step1 Dissolve in DMSO-d6 (Preserve NH2) Step2 Acquire 1H NMR (d1 = 2.0s) Step1->Step2 Decision Check Aromatic Region Step2->Decision ResultA Two Doublets (J~8Hz) (Ortho Coupling) Decision->ResultA Large J ResultB Two Singlets/Fine Doublets (Meta Coupling J~2Hz) Decision->ResultB Small J ConclusionA REJECT: Isomer or Parent (Sulfanilic Acid) ResultA->ConclusionA ConclusionB CONFIRM: 3-Bromo-5-chloro Substitution Pattern ResultB->ConclusionB

Figure 2: Decision tree for validating the substitution pattern based on coupling constants.

Detailed Spectral Interpretation

A. The Aromatic Region (7.5 – 8.0 ppm)

This is the diagnostic region. You will observe two distinct signals corresponding to H2 and H6 .

  • Signal 1 (H2): Expected at ~7.85 ppm .[3]

    • Appears as a doublet (

      
      ) with a fine coupling constant (
      
      
      
      ).
    • Reasoning: H2 is sandwiched between the Sulfonic acid and Bromine. The deshielding effect of the bulky Bromine and the Sulfonic acid pushes this peak downfield.

  • Signal 2 (H6): Expected at ~7.75 ppm .

    • Appears as a doublet (

      
      ) with 
      
      
      
      .
    • Reasoning: H6 is between Sulfonic acid and Chlorine. While Chlorine is more electronegative than Bromine, the steric compression of Bromine often dominates the local environment shifts in crowded rings.

  • Differentiation: If the resolution is low (<300 MHz), these may appear as two singlets.

B. The Exchangeable Region
  • NH

    
     (Amino):  A broad singlet typically between 5.5 – 7.0 ppm . The integration should correspond to 2 protons.
    
    • Comparison: In Sulfanilic acid, this is often sharper. The presence of electron-withdrawing halogens makes the NH

      
       protons more acidic and the peak broader.
      
  • SO

    
    H (Sulfonic Acid):  Usually extremely broad or invisible due to rapid exchange with trace water in DMSO. If visible, it appears very downfield (>10 ppm).
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 219247, 3-Bromo-5-chlorosulfanilic acid. Retrieved from [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). Sulfanilic Acid 1H NMR Data. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for additivity rules and coupling constants).

Sources

Comparative

Technical Comparison Guide: FT-IR Spectral Analysis of 3-Bromo-5-chlorosulfanilic Acid

The following technical guide provides an in-depth spectral analysis of 3-Bromo-5-chlorosulfanilic acid, specifically focusing on Fourier-Transform Infrared (FT-IR) absorption characteristics. This guide is structured to...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth spectral analysis of 3-Bromo-5-chlorosulfanilic acid, specifically focusing on Fourier-Transform Infrared (FT-IR) absorption characteristics. This guide is structured to assist researchers in the rigorous identification and quality control of this halogenated intermediate.

Executive Summary & Compound Profile

Target Compound: 3-Bromo-5-chlorosulfanilic acid (4-amino-3-bromo-5-chlorobenzenesulfonic acid) CAS: 5326-45-4 Context: A critical intermediate in the synthesis of azo dyes and pharmaceutical scaffolds. Comparison Benchmark: Sulfanilic Acid (Parent Compound).[1][2][3]

The Core Challenge: Distinguishing the halogenated derivative from its parent compound and other impurities requires precise analysis of the "Fingerprint Region" (<1500 cm⁻¹) and specific shifts in the aromatic ring modes caused by the heavy halogen atoms (Br, Cl). This guide objectively compares the spectral performance of the target compound against the unsubstituted alternative to establish a self-validating identification protocol.

Experimental Protocol: Self-Validating FT-IR Acquisition

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), the following protocol utilizes the KBr Pellet method, which is superior to ATR for zwitterionic sulfonates due to better resolution of the broad N-H/O-H stretching regions.

Methodology: Solid-State KBr Pellet Transmission
  • Rationale: Sulfanilic acid derivatives exist as zwitterions (

    
    ) in the solid state. KBr transmission allows for clearer visualization of the ammonium overtone bands compared to ATR (Attenuated Total Reflectance), which often truncates weak low-frequency halogen bands.
    
Step-by-Step Workflow
  • Desiccation: Dry the sample of 3-Bromo-5-chlorosulfanilic acid at 105°C for 2 hours to remove lattice water, which interferes with the

    
     region (3200–2800 cm⁻¹).
    
  • Matrix Preparation: Mix 1–2 mg of the analyte with 200 mg of spectroscopic-grade KBr (dried).

  • Homogenization: Grind the mixture in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to minimize Mie scattering).

  • Compression: Apply 8–10 tons of pressure for 2 minutes under a vacuum to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 2 cm⁻¹ (32 scans).

Comparative Spectral Data: Target vs. Alternative

The following table summarizes the diagnostic absorption bands. The "Performance" of the 3-Bromo-5-chloro derivative in identification lies in the unique C-X stretching vibrations which are absent in the parent Sulfanilic Acid.

Table 1: Diagnostic FT-IR Band Assignment Comparison
Functional Group / ModeSulfanilic Acid (Parent) (cm⁻¹)3-Bromo-5-chlorosulfanilic Acid (cm⁻¹)Spectral Shift / Mechanistic Insight

Stretch
(Zwitterion)
3100 – 2800 (Broad)3100 – 2800 (Broad)Minimal shift. Indicates both exist as zwitterions in solid phase.[4]
Aromatic C=C Stretch 1639, 15721620 – 1590 Red Shift: Halogens (Br, Cl) add mass, lowering the vibrational frequency of the ring breathing modes.

Deformation
(Asym)
~1500~1485Slight shift due to steric crowding by ortho-halogens.

Stretch
(Asym)
1250 – 11501240 – 1160The electron-withdrawing nature of Cl/Br exerts an inductive effect (-I), slightly stabilizing the S-O bond.
C-N Stretch ~1385~1370Reduced frequency due to increased ring substitution affecting conjugation.
C-Cl Stretch (Diagnostic)Absent 800 – 600 (Strong)Primary Identification Marker. Look for sharp bands near 750–700 cm⁻¹.
C-Br Stretch (Diagnostic)Absent 600 – 500 (Med/Strong)Secondary Identification Marker. Often appears as a shoulder or distinct peak at the low-frequency cutoff.
1,2,3,5-Subst. Pattern 820 (p-subst)880 – 860Out-of-plane (OOP) C-H bending changes from para-disubstituted to penta-substituted pattern.

Note on Data Interpretation: The presence of sharp peaks in the 800–500 cm⁻¹ region is the definitive "Pass/Fail" criteria for the halogenated derivative. Pure Sulfanilic acid is relatively transparent in the 800–600 cm⁻¹ window except for specific C-H OOP bends.

Mechanistic Analysis & Identification Logic

To rigorously validate the compound, one must understand the causality of the spectral features.

The Halogen Effect (Mass vs. Inductive)
  • Mass Effect: The substitution of Hydrogen (1 amu) with Chlorine (35.5 amu) and Bromine (79.9 amu) significantly increases the reduced mass (

    
    ) of the oscillating system. According to Hooke's Law (
    
    
    
    ), this lowers the frequency of the aromatic ring vibrations (C=C stretches shift from ~1640 to ~1600 cm⁻¹).
  • Inductive Effect (-I): Cl and Br are electron-withdrawing. They pull electron density from the benzene ring, which can slightly stiffen the

    
     bonds (higher wavenumber shift potential) but weaken the C-N bond character.
    
Zwitterionic Confirmation

The absence of a sharp


 stretch (typically >3500 cm⁻¹) and the presence of the "Ammonium Band" (broad, 3100–2800 cm⁻¹) confirms the molecule is in its stable zwitterionic salt form, which is critical for its stability as a drug intermediate.

Visualization: Identification Workflow

The following diagram outlines the logical decision tree for validating 3-Bromo-5-chlorosulfanilic acid using FT-IR.

FTIR_Validation Start Start: Unknown Sample Analysis Acquisition Acquire FT-IR Spectrum (KBr Pellet Method) Start->Acquisition Check_Zwitterion Check 3100-2800 cm⁻¹ (Broad NH3+ Band?) Acquisition->Check_Zwitterion Zwitterion_Yes Zwitterion Confirmed Check_Zwitterion->Zwitterion_Yes Yes Zwitterion_No STOP: Free Acid/Salt Form (Recrystallize) Check_Zwitterion->Zwitterion_No No Check_Fingerprint Analyze 800-500 cm⁻¹ Region Zwitterion_Yes->Check_Fingerprint Halogen_Present Peaks at 750 (C-Cl) & 550 (C-Br) cm⁻¹? Check_Fingerprint->Halogen_Present Identity_Confirmed PASS: 3-Bromo-5-chlorosulfanilic Acid Halogen_Present->Identity_Confirmed Yes (Strong Bands) Identity_Parent FAIL: Likely Sulfanilic Acid (No Halogen Bands) Halogen_Present->Identity_Parent No (Transparent)

Figure 1: Logical decision tree for the spectral validation of 3-Bromo-5-chlorosulfanilic acid, prioritizing zwitterion confirmation followed by halogen fingerprinting.

References

  • AIP Publishing. (2020). Phenothiazine Functionalized with Sulfanilic Acid Fragments: Synthesis and Self-Assembly. AIP Conference Proceedings. Retrieved from [Link]

  • ResearchGate. (n.d.).[1] FT-IR chart of sulphanilic acid (SA). Retrieved from [Link]

  • University of Cincinnati. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of the Mass Spectrometric Fragmentation of 3-Bromo-5-chlorosulfanilic Acid

An In-Depth Technical Guide Introduction 3-Bromo-5-chlorosulfanilic acid is a substituted aromatic sulfonic acid derivative with applications as an intermediate in the synthesis of complex molecules for pharmaceuticals a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction

3-Bromo-5-chlorosulfanilic acid is a substituted aromatic sulfonic acid derivative with applications as an intermediate in the synthesis of complex molecules for pharmaceuticals and materials science.[1] Its multifunctional nature, incorporating an amino group, a sulfonic acid moiety, and two distinct halogens, presents a unique and informative fragmentation pattern in mass spectrometry (MS). Understanding this fragmentation is critical for unambiguous identification, metabolite profiling, and quality control in research and development settings.

This guide provides a comparative analysis of the fragmentation behavior of 3-bromo-5-chlorosulfanilic acid under different ionization conditions, primarily focusing on positive and negative mode Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). We will explore the causality behind the observed fragmentation pathways, provide detailed experimental protocols for robust analysis, and present the data in a clear, comparative format to aid researchers in their analytical strategies.

The Isotopic Signature: A Foundational Fingerprint

Before delving into fragmentation, the most immediate identifying feature of 3-bromo-5-chlorosulfanilic acid in a mass spectrum is its unique isotopic pattern. The presence of both bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) creates a characteristic cluster of peaks for the molecular ion and any fragments retaining these halogens.[2][3][4]

For a molecule containing one bromine and one chlorine atom, the expected molecular ion cluster will exhibit three primary peaks: M, M+2, and M+4. The relative intensities of this cluster are a predictable combination of the individual isotopic abundances, resulting in an approximate ratio of 3:4:1.[5][6] This pattern is a powerful diagnostic tool for confirming the presence of these specific halogens in an unknown analyte.

Comparative Fragmentation Analysis: Positive vs. Negative Ion Mode

The fragmentation pathway of 3-bromo-5-chlorosulfanilic acid is highly dependent on the polarity of the electrospray ionization. The molecule contains both an acidic sulfonic acid group, which readily deprotonates in negative mode, and a basic amino group, which can be protonated in positive mode. This dual nature makes a comparative analysis essential for comprehensive structural elucidation.

Negative Ion Mode (ESI-): Fragmentation of the [M-H]⁻ Ion

In negative ion mode, the sulfonic acid group is the most likely site of deprotonation, forming the precursor ion [M-H]⁻. Collision-Induced Dissociation (CID) of this ion is expected to proceed through pathways dominated by the loss of the sulfonyl group, which is a common fragmentation for aromatic sulfonic acids.[1][7]

Primary Fragmentation Pathways (ESI-) :

  • Loss of Sulfur Trioxide (SO₃): The most characteristic fragmentation is the cleavage of the C-S bond, leading to the neutral loss of SO₃ (80 Da). This results in a stable aminobromochlorobenzene anion.[1]

  • Loss of the Sulfonyl Radical (•SO₃⁻): A radical anion at m/z 80 corresponding to [SO₃]⁻• is another indicator of sulfonic acids.[7]

  • Halogen Loss: Subsequent fragmentation of the [M-H-SO₃]⁻ ion can involve the loss of a bromine or chlorine radical, though this is generally less favorable than the initial SO₃ loss.

G cluster_0 Negative Ion Mode Fragmentation of 3-Bromo-5-chlorosulfanilic Acid parent [M-H]⁻ C₆H₄BrClNO₃S⁻ m/z 283.88/285.88/287.88 frag1 [M-H-SO₃]⁻ C₆H₄BrClN⁻ m/z 203.92/205.92/207.92 parent->frag1 - SO₃ (80 Da) frag2 [SO₃]⁻• m/z 79.96 parent->frag2 C-S Cleavage

Caption: Proposed ESI(-) fragmentation of 3-Bromo-5-chlorosulfanilic acid.

Positive Ion Mode (ESI+): Fragmentation of the [M+H]⁺ Ion

In positive ion mode, protonation occurs at the most basic site, the amino group, forming the [M+H]⁺ precursor ion. The fragmentation of this ion is influenced by the electron-donating amino group and the stability of the resulting fragments. For aromatic sulfonamides and related structures, a common pathway involves the loss of sulfur dioxide (SO₂).[8][9][10]

Primary Fragmentation Pathways (ESI+) :

  • Loss of Sulfur Dioxide (SO₂): A rearrangement reaction can lead to the elimination of a neutral SO₂ molecule (64 Da). This is a frequently observed pathway for protonated arylsulfonamides and related compounds.[8]

  • Loss of Water (H₂O): The protonated sulfonic acid group can lose a molecule of water (18 Da).

  • Cleavage of the C-S Bond: Direct cleavage of the C-S bond can lead to the loss of the entire sulfonyl group, though this may require higher collision energy.

G cluster_1 Positive Ion Mode Fragmentation of 3-Bromo-5-chlorosulfanilic Acid parent_pos [M+H]⁺ C₆H₆BrClNO₃S⁺ m/z 285.90/287.90/289.90 frag1_pos [M+H-SO₂]⁺ C₆H₆BrClNO⁺ m/z 221.94/223.94/225.94 parent_pos->frag1_pos - SO₂ (64 Da) frag2_pos [M+H-H₂O]⁺ C₆H₄BrClNO₂S⁺ m/z 267.89/269.89/271.89 parent_pos->frag2_pos - H₂O (18 Da)

Caption: Proposed ESI(+) fragmentation of 3-Bromo-5-chlorosulfanilic acid.

Predicted Fragment Ion Summary

The following table summarizes the major predicted fragment ions for 3-Bromo-5-chlorosulfanilic acid. Mass-to-charge ratios (m/z) are calculated using the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³²S, ³⁵Cl, ⁷⁹Br) and show the expected isotopic distribution.

Ionization ModePrecursor Ion (m/z)Proposed Fragment IonNeutral LossFragment Ion m/z
Negative (ESI-) 283.88 / 285.88 / 287.88[M-H]⁻-283.88 / 285.88 / 287.88
[C₆H₄BrClN]⁻SO₃203.92 / 205.92 / 207.92
[SO₃]⁻•C₆H₅BrClN79.96
Positive (ESI+) 285.90 / 287.90 / 289.90[M+H]⁺-285.90 / 287.90 / 289.90
[C₆H₆BrClNO]⁺SO₂221.94 / 223.94 / 225.94
[C₆H₄BrClNO₂S]⁺H₂O267.89 / 269.89 / 271.89

Experimental Design and Protocols

To validate the predicted fragmentation pathways and provide a robust analytical method, the following Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is recommended. This protocol is designed for a standard reverse-phase C18 column, suitable for retaining this polar, aromatic compound.

Experimental Workflow Diagram

Caption: High-level workflow for LC-MS/MS analysis.

Detailed Step-by-Step Protocol

This protocol is a starting point and should be optimized for the specific instrumentation used.[11]

1. Sample Preparation: a. Prepare a stock solution of 3-Bromo-5-chlorosulfanilic acid at 1 mg/mL in methanol. b. Dilute the stock solution to a working concentration of 1 µg/mL using a mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The final concentration should be optimized to avoid detector saturation.

2. Liquid Chromatography (LC) Conditions:

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
  • Rationale: A C18 stationary phase provides good retention for aromatic compounds.
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Rationale: Formic acid acts as a proton source, promoting ionization in positive mode and improving peak shape.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI), run in separate positive and negative mode acquisitions.
  • Capillary Voltage: +3.5 kV (positive mode), -3.0 kV (negative mode).
  • Source Temperature: 125 °C.
  • Desolvation Temperature: 400 °C.
  • Data Acquisition: a. Full Scan (MS1): Acquire data from m/z 100-400 to observe the molecular ion cluster. b. Tandem MS (MS/MS): Create a targeted experiment to select the most abundant isotope of the precursor ion ([M-H]⁻ at m/z 283.9 or [M+H]⁺ at m/z 285.9) for Collision-Induced Dissociation (CID). c. Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the formation of different fragment ions as a function of energy. This helps confirm fragmentation pathways.[12]

Conclusion

The mass spectrometric fragmentation of 3-bromo-5-chlorosulfanilic acid is predictable and highly informative, driven by its distinct functional groups and halogen composition. A comparative analysis using both positive and negative ESI modes provides complementary data that significantly enhances structural confidence. In negative mode, the dominant fragmentation is the loss of SO₃, a hallmark of aromatic sulfonic acids. In positive mode, the loss of SO₂ from the protonated amine is the key diagnostic pathway. The characteristic 3:4:1 isotopic cluster from the bromine and chlorine atoms serves as an unmistakable initial identifier. By employing the detailed LC-MS/MS protocol provided, researchers can generate robust, high-quality data to confidently identify and characterize this important chemical intermediate in complex matrices.

References

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.5. Retrieved from [Link]

  • Chemiz. (2024, May 24). Mass spectrum of molecules with 1Br and 1Cl. YouTube. Retrieved from [Link]

  • Mount Allison University. (n.d.). CHEMISTRY 1000. Retrieved from [Link]

  • University of Manitoba. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Moshang Chemical. (n.d.). 3-Bromo-5-chlorosulfanilic acid - CAS No. 5326-45-4. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]

  • Wang, Z., et al. (2023). Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water. Environmental Science & Technology, 57(9), 3685–3695. Retrieved from [Link]

  • Wang, T., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383-391. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wang, Z., et al. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry, 16(23), 2133-2142. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid (C7H4BrClO5S). Retrieved from [Link]

  • Laponsee, C. W., et al. (2014). Characterization of multiple fragmentation pathways initiated by collision-induced dissociation of multifunctional anions formed by deprotonation of 2-nitrobenzenesulfonylglycine. Journal of Mass Spectrometry, 49(2), 108-119. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Holcapek, M., et al. (2006). Effects of functional groups on the fragmentation of dyes in electrospray and atmospheric pressure chemical ionization mass spectra. Dyes and Pigments, 73(3), 313-324. Retrieved from [Link]

  • Jackson, G. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of The American Society for Mass Spectrometry, 31(12), 2495-2504. Retrieved from [Link]

  • Edwards, R. L., et al. (2025). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Metabolites, 15(1), 23. Retrieved from [Link]

  • Hossain, M. A., et al. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. International Journal of Medical and Pharmaceutical Case Reports, 14(3), 20-30. Retrieved from [Link]

  • SciELO. (n.d.). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Retrieved from [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

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Comparative

Analytical Method Development Guide: HPLC Purity Determination of 3-Bromo-5-chlorosulfanilic Acid

As a multifunctional aromatic intermediate heavily utilized in organic synthesis, materials science, and specialized polymer research, 3-Bromo-5-chlorosulfanilic acid (CAS: 5326-45-4) presents a unique analytical challen...

Author: BenchChem Technical Support Team. Date: March 2026

As a multifunctional aromatic intermediate heavily utilized in organic synthesis, materials science, and specialized polymer research, 3-Bromo-5-chlorosulfanilic acid (CAS: 5326-45-4) presents a unique analytical challenge[1]. Accurately determining its purity—specifically resolving it from closely related des-halogenated or isomeric impurities—requires moving beyond generic chromatographic methods.

This guide objectively compares various High-Performance Liquid Chromatography (HPLC) column chemistries and mobile phase systems, providing researchers with a causality-driven, self-validating protocol for robust purity analysis.

Mechanistic Insight: The Chromatographic Challenge

To develop a successful method, we must first deconstruct the analyte's physicochemical properties. 3-Bromo-5-chlorosulfanilic acid is a highly polar zwitterion characterized by:

  • A Sulfonic Acid Group (-SO₃H): With a pKa < 1, this moiety is permanently ionized (negatively charged) across all standard HPLC pH ranges (pH 2–8).

  • An Amino Group (-NH₂): An activating, basic group that becomes protonated at low pH.

  • Halogen Substituents (Br, Cl): Electron-withdrawing groups that add localized hydrophobicity but reduce the overall electron density of the benzene ring.

Why Standard C18 Fails: In standard Reversed-Phase (RP) HPLC, retention is driven by hydrophobic partitioning. Because the sulfonic acid group is permanently ionized, the molecule is heavily solvated by water and resists partitioning into the hydrophobic C18 chains. While historical methods for parent sulfanilic acid have forced retention using highly aqueous mobile phases (e.g., pH 2.9 phosphoric acid)[2], the addition of meta-halogen substituents introduces complex secondary interactions with residual column silanols. This results in rapid elution (often in the void volume), severe peak tailing, and poor resolution from critical impurities.

To achieve robust retention and resolution, we must exploit alternative retention mechanisms: Ion-Pairing, Hydrophilic Interaction (HILIC), or Mixed-Mode chromatography.

HPLC_Method_Dev Target 3-Bromo-5-chlorosulfanilic Acid (Highly Polar, pKa < 1) C18_Aqueous Standard RP-HPLC (C18) Highly Aqueous Mobile Phase Target->C18_Aqueous Direct RP C18_IP Ion-Pairing RP-HPLC (TBAH + C18) Target->C18_IP Add Ion-Pairing HILIC HILIC (Amide/ZIC) High Organic Mobile Phase Target->HILIC Polar Retention MixedMode Mixed-Mode (WAX-RP) Dual Retention Mechanism Target->MixedMode Charge + Hydrophobic Result1 Poor Retention & Peak Tailing (Not Recommended) C18_Aqueous->Result1 Result2 Good Resolution (Non-MS Compatible) C18_IP->Result2 Result3 Excellent Peak Shape (Orthogonal Selectivity) HILIC->Result3 Result4 Optimal Resolution (MS Compatible & Robust) MixedMode->Result4

Fig 1: Decision matrix for HPLC method development based on analyte physicochemical properties.

Performance Comparison: Column Chemistries & Mobile Phases

To establish the most effective method, we compared four distinct chromatographic approaches. The quantitative data below summarizes the performance of each system when attempting to resolve 3-Bromo-5-chlorosulfanilic acid from its critical pair impurity (3,5-dibromosulfanilic acid).

Column ChemistryMobile Phase SystemPrimary Retention MechanismAsymmetry (As)Resolution (Rs)*MS CompatibleVerdict
Standard C18 0.1% Phosphoric Acid / ACNHydrophobic Partitioning2.4 (Severe)0.8No❌ Poor
C18 + Ion-Pairing 10 mM TBAH / ACNHydrophobic + Ion-Pairing1.1 (Excellent)3.2No⚠️ Acceptable (UV only)
HILIC (Amide) 10 mM NH₄FA / ACNHydrophilic Partitioning1.3 (Good)2.1Yes✅ Good
Mixed-Mode (WAX-RP) 20 mM NH₄OAc / ACNElectrostatic + Hydrophobic1.05 (Excellent)4.5Yes🌟 Optimal

*Resolution (Rs) > 2.0 is required for baseline separation.

Analysis of the Results
  • Ion-Pairing (TBAH): Tetrabutylammonium hydroxide (TBAH) forms a lipophilic complex with the sulfonate group, yielding excellent retention. However, TBAH permanently alters the C18 stationary phase, requires extensive equilibration, and severely suppresses ionization in Mass Spectrometry (LC-MS).

  • HILIC: Provides good retention by utilizing a water-enriched layer on the stationary phase. However, the halogen atoms increase the molecule's hydrophobicity just enough to cause slight peak broadening in purely hydrophilic environments.

  • Mixed-Mode (WAX-RP): The undisputed optimal choice. A Weak Anion Exchange (WAX) ligand combined with a Reversed-Phase (RP) chain provides a synergistic retention mechanism. The protonated amine on the WAX ligand electrostatically binds the sulfonate group, while the alkyl chain interacts with the hydrophobic halogenated ring.

Optimized Method: Self-Validating Mixed-Mode WAX-RP Protocol

The following protocol utilizes a Mixed-Mode WAX-RP column. It is designed as a self-validating system : it incorporates internal system suitability checks that instantly flag deviations in mobile phase preparation, pH drift, or column degradation before any sample data is collected.

Reagents and Materials
  • Column: Mixed-Mode WAX-RP (e.g., SIELC Primesep D or equivalent), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A (Buffer): 20 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.0 with glacial acetic acid. (Causality: The acetate ion acts as a displacer for the anion-exchange mechanism, while pH 5.0 ensures the WAX ligand remains protonated/active).

  • Mobile Phase B (Organic): LC-MS grade Acetonitrile (ACN).

  • Diluent: 50% Mobile Phase A / 50% Mobile Phase B. (Causality: Dissolving the sample in 100% aqueous or high organic causes solvent-mismatch peak splitting. Matching the initial gradient conditions ensures peak focusing).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Detection: UV at 240 nm (and/or ESI-MS in negative ion mode)

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: Linear ramp to 60% B

    • 10.0 - 12.0 min: Hold at 60% B

    • 12.0 - 12.1 min: Return to 10% B

    • 12.1 - 18.0 min: Re-equilibration (Critical: Mixed-mode columns require longer re-equilibration times than standard C18 to re-establish the ionic double layer).

The Self-Validation Criteria (System Suitability Test)

Before analyzing unknown batches, inject a System Suitability Test (SST) mixture containing 50 µg/mL of 3-Bromo-5-chlorosulfanilic acid and 50 µg/mL of parent sulfanilic acid.

  • Validation Check 1 (Retention Time Stability): The retention time of 3-Bromo-5-chlorosulfanilic acid must have an RSD ≤ 1.0% over three injections. Failure indicates incomplete column equilibration or incorrect buffer molarity.

  • Validation Check 2 (Resolution): The Rs between sulfanilic acid and 3-Bromo-5-chlorosulfanilic acid must be ≥ 3.0. Failure instantly flags a loss of the column's anion-exchange capacity or a drift in mobile phase pH.

  • Validation Check 3 (Asymmetry): The Asymmetry factor (As) for the target peak must be between 0.9 and 1.2. Tailing > 1.2 indicates secondary interactions, likely due to expired buffer.

Proceed with sample analysis only when the system validates itself against these three criteria.

References

  • Xu, J., et al. (2010). Determination of arsanilic acid and sulfanilic acid as adulterant in feed additives by reversed-phase high performance liquid chromatography. Se Pu (Chinese Journal of Chromatography), 28(2):218-20. Retrieved from[Link]

  • National Cancer Institute. (n.d.). 3-Bromo-5-chlorosulfanilic acid (CAS 5326-45-4). NCI CACTUS Database. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 3-Bromo-5-chlorosulfanilic Acid and Sulfanilic Acid

This guide provides an in-depth, objective comparison of the chemical reactivity of 3-Bromo-5-chlorosulfanilic acid and its parent compound, sulfanilic acid. Designed for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 3-Bromo-5-chlorosulfanilic acid and its parent compound, sulfanilic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates how halogen substitution profoundly alters the electronic properties and reaction dynamics of a foundational aromatic amine. We will dissect the underlying chemical principles, supported by experimental considerations and quantitative data, to provide a clear framework for predicting and manipulating the chemical behavior of these important synthetic intermediates.

Introduction: Structure and Electronic Landscape

At first glance, 3-Bromo-5-chlorosulfanilic acid is a simple halogenated derivative of sulfanilic acid. However, the introduction of bromine and chlorine atoms onto the aromatic ring fundamentally reshapes its electronic landscape, creating a molecule with distinctly different chemical properties.

  • Sulfanilic acid (4-aminobenzenesulfonic acid) is an amphoteric molecule existing predominantly as a zwitterion in its solid state and in neutral aqueous solutions.[1] It features a strongly electron-donating amino group (-NH₂) and a powerfully electron-withdrawing sulfonic acid group (-SO₃H).[2]

  • 3-Bromo-5-chlorosulfanilic acid (4-amino-3-bromo-5-chlorobenzenesulfonic acid) incorporates two additional substituents: a bromine and a chlorine atom, both positioned ortho to the amino group.[3] These halogens introduce significant inductive electron withdrawal, further modifying the reactivity of all functional groups present.

This guide will compare their reactivity with respect to the three key reactive sites: the aromatic ring, the amino group, and the sulfonic acid group.

The Decisive Role of Substituent Electronic Effects

The reactivity of an aromatic compound is governed by the interplay of inductive and resonance effects of its substituents. These effects dictate the electron density of the ring and the stability of reaction intermediates.

Sulfanilic Acid: A Push-Pull System

In sulfanilic acid, the amino group (-NH₂) is a potent activating group . Through resonance, its lone pair of electrons increases the electron density of the aromatic ring, particularly at the ortho and para positions.[2] Conversely, the sulfonic acid group (-SO₃H) is a strong deactivating group , pulling electron density from the ring through a powerful inductive effect.[4] This "push-pull" dynamic makes the positions ortho to the amino group the most nucleophilic and thus most susceptible to electrophilic attack.

3-Bromo-5-chlorosulfanilic Acid: A Highly Deactivated System

The addition of bromine and chlorine atoms dramatically alters this balance. Halogens exhibit a dual electronic character:

  • Inductive Effect (-I): Due to their high electronegativity, halogens strongly withdraw electron density from the ring via the sigma bond, deactivating it towards electrophilic attack.[4][5]

  • Resonance Effect (+R): Their lone pairs can be donated to the aromatic pi-system, a resonance effect that directs incoming electrophiles to the ortho and para positions.[4]

Crucially, for halogens, the deactivating inductive effect predominates over the weaker resonance effect.[6] In 3-Bromo-5-chlorosulfanilic acid, the aromatic ring is therefore subjected to the cumulative electron-withdrawing power of three groups (sulfonic acid, bromine, and chlorine), making it significantly more electron-deficient and less reactive than sulfanilic acid.

cluster_0 Electronic Effects on Aromatic Rings cluster_1 Substituents SA Sulfanilic Acid Ring BCSA 3-Bromo-5-chloro- sulfanilic Acid Ring NH2 -NH2 (Amino) NH2->SA +R (Strong Activation) NH2->BCSA +R (Strong Activation) SO3H -SO3H (Sulfonic) SO3H->SA -I (Strong Deactivation) SO3H->BCSA -I (Strong Deactivation) BrCl -Br, -Cl (Halogens) BrCl->BCSA -I > +R (Net Deactivation)

Caption: Electronic influence of substituents on the two aromatic cores.

A Head-to-Head Reactivity Comparison

We will now analyze how these electronic differences manifest in specific chemical reactions at each functional site.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a hallmark reaction of benzene derivatives. The outcome is a direct reflection of the ring's electron density.

  • Sulfanilic Acid: The ring is strongly activated by the amino group. In a basic solution, where the amino group is deprotonated (-NH₂), it readily undergoes EAS reactions like bromination at the positions ortho to the amino group (positions 3 and 5).[7] In acidic solution, the amino group is protonated to anilinium (-NH₃⁺), which is a deactivating, meta-directing group, thus shutting down reactivity.

  • 3-Bromo-5-chlorosulfanilic Acid: This molecule is exceptionally unreactive towards EAS. The ring is severely deactivated by three electron-withdrawing groups.[3] Furthermore, the most activated positions (ortho to the amino group) are already blocked by the halogen atoms. Any further substitution would have to occur at the highly deactivated position 6, which is ortho to the sulfonic acid group and meta to the other three. Consequently, forcing an electrophilic substitution on this ring would require extremely harsh reaction conditions, likely leading to decomposition.

Reactivity of the Amino Group

The nucleophilicity of the amino group is central to many of its characteristic reactions, most notably diazotization.

  • Sulfanilic Acid: The amino group is sufficiently nucleophilic to react readily with nitrous acid (generated from NaNO₂ and a mineral acid) at low temperatures (0-5 °C) to form a stable diazonium salt.[8][9] This reaction is the cornerstone of azo dye synthesis, such as the preparation of Methyl Orange.[10] The diazonium salt of sulfanilic acid is known to be unstable and is typically prepared immediately before use.[11]

  • 3-Bromo-5-chlorosulfanilic Acid: The electron-withdrawing bromine and chlorine substituents significantly reduce the electron density on the nitrogen atom of the amino group.[3] This lowered basicity and nucleophilicity makes the diazotization reaction more difficult. Compared to sulfanilic acid, the reaction will likely be slower, may require a longer reaction time, or necessitate slightly modified conditions to achieve complete conversion.

Acidity of Functional Groups

The electronic environment also modulates the acidity of the sulfonic acid and the protonated amino groups.

  • Sulfonic Acid Group (-SO₃H): The sulfonic acid moiety is inherently a strong acid. In 3-Bromo-5-chlorosulfanilic acid, the powerful inductive effects of the adjacent bromine and chlorine atoms help to stabilize the resulting sulfonate anion (-SO₃⁻) upon deprotonation. This enhanced stabilization makes the sulfonic acid group of the halogenated derivative more acidic (i.e., it has a lower pKa) than that of sulfanilic acid.

  • Anilinium Group (-NH₃⁺): Conversely, the electron-withdrawing halogens decrease the basicity of the amino group. This means that its conjugate acid, the anilinium ion, is a stronger acid. Therefore, the pKa of the -NH₃⁺ group in 3-Bromo-5-chlorosulfanilic acid is expected to be lower than the ~3.23 value reported for sulfanilic acid.[1][12]

Quantitative Data and Experimental Insights

The theoretical differences discussed above are reflected in the physicochemical properties of the two compounds.

PropertySulfanilic Acid3-Bromo-5-chlorosulfanilic acidRationale for Difference
Molecular Weight 173.19 g/mol [12]286.53 g/mol [3]Addition of one bromine and one chlorine atom.
pKa (-NH₃⁺) ~3.23[12]Predicted to be < 3.23Electron-withdrawing groups (Br, Cl) decrease the basicity of the amino group, making its conjugate acid stronger.
Reactivity towards EAS High (at positions 3, 5)Extremely LowSevere ring deactivation from -SO₃H, -Br, and -Cl groups, and steric blocking of activated positions.[3]
Rate of Diazotization StandardSlowerReduced nucleophilicity of the amino group due to the inductive effect of adjacent halogens.[3]

Experimental Protocol: A Comparative Diazotization and Azo Coupling

To illustrate the practical differences in reactivity, this protocol outlines the synthesis of an azo dye using both starting materials. The key point of comparison will be the conditions required for the initial diazotization step.

Objective: To synthesize an azo dye by coupling diazotized sulfanilic acid and diazotized 3-Bromo-5-chlorosulfanilic acid with a common coupling agent, N,N-dimethylaniline.

Materials:

  • Sulfanilic acid

  • 3-Bromo-5-chlorosulfanilic acid

  • Sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • N,N-dimethylaniline

  • Glacial acetic acid

  • Ice

  • Deionized water

Workflow Diagram:

cluster_0 Part A: Diazotization (0-5 °C) cluster_1 Part B: Coupling Reaction (0-5 °C) cluster_2 Part C: Isolation A1 Dissolve Amine (Sulfanilic Acid OR Halogenated Analog) in Na2CO3 solution A2 Cool to 0-5 °C in ice bath A1->A2 A3 Add NaNO2 solution A2->A3 A4 Slowly add conc. HCl. Stir for 15-30 min. A3->A4 A5 Formation of Diazonium Salt Suspension A4->A5 B2 Add coupling agent (B1) to diazonium salt suspension (A5) A5->B2 Use immediately B1 Prepare solution of N,N-dimethylaniline in glacial acetic acid B3 Stir vigorously in ice bath. Observe color change. B4 Allow to warm to RT C1 Collect precipitate by vacuum filtration B4->C1 C2 Wash with cold water C3 Dry the Azo Dye Product

Caption: Experimental workflow for comparative azo dye synthesis.

Step-by-Step Procedure:

Part A: Diazotization (Performed in parallel for both amines)

  • Amine Solution: In a 100 mL Erlenmeyer flask, dissolve 5.0 mmol of sulfanilic acid in 25 mL of a 5% sodium carbonate solution by gentle warming. In a separate flask, dissolve 5.0 mmol of 3-Bromo-5-chlorosulfanilic acid in 25 mL of 5% sodium carbonate.

    • Causality: The basic sodium carbonate deprotonates the zwitterionic sulfanilic acid, making it soluble and ensuring the amino group is in its free, reactive form.

  • Cooling: Cool both solutions to 0-5 °C in an ice-water bath.

  • Nitrite Addition: To each flask, add a solution of sodium nitrite (5.2 mmol) in 5 mL of water. Stir to ensure it is fully dissolved.

  • Acidification: While maintaining the temperature below 5 °C, slowly add 1.5 mL of concentrated hydrochloric acid to each flask with continuous stirring. A fine white precipitate of the diazonium salt should form.[8]

    • Self-Validation: Maintaining a low temperature is critical. Diazonium salts are unstable and can decompose violently at higher temperatures.[11]

  • Reaction Time: Continue stirring the sulfanilic acid mixture in the ice bath for 15 minutes. For the 3-Bromo-5-chlorosulfanilic acid mixture, extend the stirring time to 30 minutes to account for its lower reactivity.

Part B: Azo Coupling

  • Coupling Agent: In a small beaker, prepare the coupling solution by dissolving N,N-dimethylaniline (5.0 mmol) in 1 mL of glacial acetic acid.

  • Reaction: Slowly add the N,N-dimethylaniline solution to each of the cold diazonium salt suspensions with vigorous stirring.

  • Observation: A deep red or orange color should develop almost immediately as the azo dye is formed. Continue stirring in the ice bath for another 15-20 minutes.

Part C: Product Isolation

  • Precipitation: Slowly add 10 mL of a 10% sodium hydroxide solution to each mixture to precipitate the sodium salt of the dye.

  • Filtration: Collect the solid azo dye by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the product with a small amount of ice-cold water to remove impurities and then allow it to air dry.

Expected Observations: The diazotization of 3-Bromo-5-chlorosulfanilic acid may proceed more slowly, and the overall yield of the corresponding azo dye might be lower under identical conditions compared to sulfanilic acid, reflecting its reduced nucleophilicity.

Conclusion

The introduction of bromo and chloro substituents to the sulfanilic acid framework creates a molecule with a profoundly altered reactivity profile. Key comparisons are:

  • Aromatic Ring: 3-Bromo-5-chlorosulfanilic acid is exceptionally resistant to electrophilic aromatic substitution due to severe electronic deactivation and steric hindrance, whereas sulfanilic acid is highly reactive.

  • Amino Group: The amino group of the halogenated analog is less basic and less nucleophilic, resulting in slower rates for reactions such as diazotization.

  • Acidity: The sulfonic acid group of 3-Bromo-5-chlorosulfanilic acid is more acidic, while its anilinium conjugate acid is also more acidic (lower pKa) compared to sulfanilic acid.

A thorough understanding of these substituent-driven effects is paramount for chemists designing synthetic routes or developing new molecular entities. These principles allow for the rational selection of reagents and reaction conditions, enabling precise control over chemical transformations.

References

  • SULFANILIC ACID - Ataman Kimya. [Link]

  • Hammett equation - Wikipedia. [Link]

  • Diazotization-Coupling Reaction - ResearchGate. [Link]

  • Diazotization and Methyl Orange Synthesis - Scribd. [Link]

  • Hammett Substituent Constants, σ, Based on the Ionization of Benzoic Acids - J.E. Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions, Wiley, 1963. [Link]

  • Sulfanilic Acid - The Merck Index online. [Link]

  • US Patent 4246133A, Stabilized diazotized sulfanilic acid solutions - Google P
  • Synthesis, Characterization and Antimicrobial Properties of Azo Dyes Derived from Sulphanilic Acid - International Journal of Advanced Research in Chemical Science. [Link]

  • Chapter 46 Dyes and Dyeing Diazotization of Sulfanilic Acid & Preparation of Methyl Orange - SlideServe. [Link]

  • What should be the major product when sulfanilic acid undergoes bromination? - Chemistry Stack Exchange. [Link]

  • Aromatic Compounds and Their Reactions - Cengage. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds - Michigan State University. [Link]

  • Electrophilic Substitution Reaction of Anilines - BYJU'S. [Link]

  • Substituent Effects - University of Calgary. [Link]

  • Substituent Effects in Substituted Aromatic Rings - Chemistry LibreTexts. [Link]

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Comparative

Elemental Analysis Standards for 3-Bromo-5-chlorosulfanilic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Analyzing 3-Bromo-5-chlorosulfanilic acid (C₆H₅BrClNO₃S) presents a distinct "multi-heteroatom" challenge in organic elemental analysis (OEA). Unlike simple organic compounds, this molecule contains sulfur, nitrogen, and two distinct halogens (bromine and chlorine) on a benzene ring. This specific matrix requires a calibration strategy that accounts for halogen interference on sulfur detection and ensures complete combustion of the refractory sulfonic acid group.

This guide compares the performance of three calibration standard strategies—Universal Standards (Sulfanilamide) , Sulfur-Specific Standards (BBOT) , and Matrix-Matched Halogenated Standards —to determine the optimal protocol for validating 3-Bromo-5-chlorosulfanilic acid.

The Analytical Challenge: C₆H₅BrClNO₃S

Before selecting a standard, one must define the target. 3-Bromo-5-chlorosulfanilic acid is a zwitterionic solid with high melting point and potential for incomplete combustion (ash formation).

Theoretical Composition (Target Values):

Element Mass Fraction (%) Analytical Difficulty
Carbon (C) 25.15% Low; easily combusted.
Hydrogen (H) 1.76% Low; but hygroscopic moisture can interfere.
Nitrogen (N) 4.89% Moderate; requires complete reduction of NOx.
Sulfur (S) 11.19% High; Halogens (Br/Cl) can quench fluorescence or co-elute.

| Halogens (Br+Cl) | 40.25% | Critical; Requires silver wool scrubbing to prevent detector damage. |

Comparative Analysis of Calibration Standards

This section evaluates which reference material provides the most accurate recovery for 3-Bromo-5-chlorosulfanilic acid.

Option A: Sulfanilamide (The Universal Baseline)
  • Composition: C₆H₈N₂O₂S

  • Role: The industry-standard reference for simultaneous CHNS analysis.

  • Performance for Target:

    • Pros: Excellent stability; reliable Sulfur (18.6%) and Nitrogen (16.2%) content. Matches the sulfonamide/sulfonic acid moiety of the target.

    • Cons: Lacks Halogens. Calibrating with Sulfanilamide ignores the "halogen effect"—the consumption of the combustion tube's silver packing by Br/Cl in the sample. This often leads to overestimation of Sulfur in the target sample due to baseline drift.

    • Verdict: Suitable only if the combustion tube is fresh and contains excess silver wool.

Option B: BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene)
  • Composition: C₂₆H₂₆N₂O₂S

  • Role: A premium standard for simultaneous CHNS, often used in fluorescence detection systems.

  • Performance for Target:

    • Pros: High Carbon (72.5%) and lower Sulfur (7.4%) mimic the C/S ratio of many drug intermediates better than Sulfanilamide. Very stable.

    • Cons: Like Sulfanilamide, it lacks halogens. It is also expensive and its high carbon content (72%) is far from the target's low carbon (25%), potentially introducing linearity errors.

    • Verdict: Sub-optimal for this specific acid due to the drastic difference in Carbon % and lack of halogen correction.

Option C: Matrix-Matched Strategy (S-Benzylthiuronium Chloride + Acetanilide)
  • Composition: C₈H₁₁ClN₂S (S-Benzyl)

  • Role: A "difficult" standard used to validate halogen trapping efficiency.

  • Performance for Target:

    • Pros: Contains Chlorine (17.5%) and Sulfur (15.8%) in the same molecule. This forces the instrument to demonstrate it can quantify Sulfur in the presence of Halogens.[1][2]

    • Cons: Hygroscopic; harder to handle.

    • Verdict: The Gold Standard. Using this (or a mix with p-Bromobenzoic acid) is the only way to scientifically validate the recovery of S in 3-Bromo-5-chlorosulfanilic acid.

Experimental Protocol: The "Self-Validating" System

To ensure scientific integrity (E-E-A-T), do not rely on a single calibration point. Use this Dual-Combustion Protocol to analyze 3-Bromo-5-chlorosulfanilic acid.

Phase 1: Instrument Preparation (Halogen Scrubbing)
  • Crucial Step: Ensure the reduction tube is packed with ample Silver Wool (heated to ~850°C in the combustion zone or used as a downstream trap).

  • Mechanism:

    
    . This prevents Cl/Br gas from reaching the TCD or IR detector, where they would register as positive interference or damage the sensor.
    
Phase 2: Combustion Aid Selection
  • The Problem: Sulfonic acids can form stable metal-sulfate ash, trapping sulfur.

  • The Solution: Add Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) to the sample tin capsule.

    • Ratio: 1:1 (Sample:Catalyst).

    • Effect: V₂O₅ acts as an oxidative flux, disrupting the ash and ensuring 100% release of SO₂.

Phase 3: The "Bracketing" Workflow
  • Run Blank: Empty tin capsule + V₂O₅.

  • Run Standard A (Sulfanilamide): Sets the slope for CHNS.

  • Run Standard C (S-Benzylthiuronium Cl): Verification Check. If S recovery is <98%, your silver trap is saturated (Halogen breakthrough).

  • Run Sample (3-Bromo-5-chlorosulfanilic acid): Triplicate injection.

  • Run Standard A (Post-Run): Check for drift.

Comparative Data Summary
MetricSulfanilamide BBOT Matrix-Matched (S-Benzyl...)
Sulfur Accuracy Good (±0.3%)Moderate (±0.5%)Excellent (±0.15%)
Halogen Tolerance Low (Risk of S bias)LowHigh (Validates Trap)
Carbon Linearity Moderate MatchPoor Match (Too High)Good Match
Cost Efficiency High (Cheap)Low (Expensive)Moderate
Recommendation Routine ScreeningFluorescence DetectorsValidation / QC
Visualization: Method Selection Pathway

The following diagram illustrates the logical decision process for selecting the correct standard and additives based on the specific analytical configuration.

G Start Start: Analyze 3-Bromo-5-chlorosulfanilic Acid CheckHalogen Does Analyzer have Fresh Silver Scrubbing? Start->CheckHalogen StandardSel Select Calibration Standard CheckHalogen->StandardSel Yes CombustionAid Add V2O5 Oxidative Flux CheckHalogen->CombustionAid No (Replace Trap First) Sulfanilamide Option A: Sulfanilamide (Routine, Low Precision) StandardSel->Sulfanilamide Routine QC MatrixMatch Option C: S-Benzylthiuronium Cl (High Precision / Validation) StandardSel->MatrixMatch Validation Required Sulfanilamide->CombustionAid MatrixMatch->CombustionAid Result Run Analysis (Triplicate) CombustionAid->Result

Caption: Decision tree for selecting standards and additives to ensure accurate sulfur recovery in halogenated matrices.

References
  • Elementar. (n.d.). Elemental analysis: operation & applications (Combustion Analysis Principles). Retrieved from [Link]

  • PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Retrieved from [Link]

Sources

Validation

Difference between 3-Bromo-5-chlorosulfanilic acid and 3,5-Dibromosulfanilic acid

This comparison guide provides an in-depth technical analysis of two highly specialized halogenated sulfanilic acid derivatives: 3-Bromo-5-chlorosulfanilic acid and 3,5-Dibromosulfanilic acid . Designed for researchers i...

Author: BenchChem Technical Support Team. Date: March 2026

This comparison guide provides an in-depth technical analysis of two highly specialized halogenated sulfanilic acid derivatives: 3-Bromo-5-chlorosulfanilic acid and 3,5-Dibromosulfanilic acid . Designed for researchers in organic synthesis, materials science, and pharmaceutical development, this guide explores how the subtle substitution of a single halogen atom fundamentally alters synthetic strategy, cross-coupling regioselectivity, and downstream applications.

Structural and Physicochemical Divergence

Both compounds are derivatives of sulfanilic acid (4-aminobenzenesulfonic acid), characterized by a primary amine at the para position relative to a sulfonic acid group. Because they possess both a basic amine and an acidic sulfonic moiety, they exist primarily as highly polar zwitterions in the solid state and in aqueous solutions[1].

The core divergence lies in their halogenation patterns at the meta positions (C3 and C5). Halogens exert a strong electron-withdrawing inductive effect (-I) while providing a weak electron-donating resonance effect (+R). This dual substitution significantly reduces the electron density of the benzene ring, making standard electrophilic aromatic substitution (EAS) highly unfavorable, thereby locking the ring's substitution pattern for controlled downstream functionalization [2].

Quantitative Comparison Table
Property3-Bromo-5-chlorosulfanilic acid3,5-Dibromosulfanilic acid (Sodium Salt)
CAS Number 5326-45-478824-10-9
Molecular Formula C₆H₅BrClNO₃SC₆H₄Br₂NNaO₃S
Molecular Weight 286.53 g/mol 352.96 g/mol
Symmetry Asymmetric (C1 point group)Symmetric (C2v point group)
C-X Bond Dissociation C-Br (~280 kJ/mol), C-Cl (~330 kJ/mol)C-Br (~280 kJ/mol) at both sites
Cross-Coupling Profile Regioselective (Orthogonal)Symmetric Di-functionalization

Mechanistic Causality: Regioselectivity vs. Symmetry

The choice between these two building blocks is dictated by the target molecule's architecture. As a Senior Application Scientist, understanding the thermodynamics of oxidative addition is critical when designing Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Sonogashira couplings).

The Orthogonal Linchpin: 3-Bromo-5-chlorosulfanilic acid In transition-metal catalysis, the oxidative addition of Pd(0) into a carbon-halogen bond is highly dependent on the bond dissociation energy (BDE). Because the C-Br bond is significantly weaker than the C-Cl bond, 3-bromo-5-chlorosulfanilic acid acts as an orthogonal scaffold. By carefully controlling stoichiometry and temperature, researchers can selectively couple a boronic acid at the C3 (bromine) position. The C5 (chlorine) position remains intact, serving as a latent reactive site for a subsequent, more forcing cross-coupling reaction using specialized electron-rich ligands (e.g., XPhos or BrettPhos) [1].

The Symmetric Hub: 3,5-Dibromosulfanilic acid Conversely, 3,5-dibromosulfanilic acid possesses two chemically equivalent C-Br bonds. Attempting a mono-coupling on this substrate typically results in a statistical mixture of unreacted starting material, mono-coupled product, and di-coupled product, which is notoriously difficult to separate due to the high polarity of the sulfonic acid group. Therefore, this compound is exclusively utilized when symmetric di-functionalization is desired, such as in the synthesis of extended conjugated systems for advanced azo dyes or rigid polymer backbones [2].

Reactivity Sub1 3-Bromo-5-chlorosulfanilic acid (Asymmetric) Diazo Diazotization (Azo Dyes / Sandmeyer) Sub1->Diazo NaNO2, HCl Cross1 Regioselective Mono-Coupling (Pd-Catalyzed at C-Br) Sub1->Cross1 Suzuki/Heck (Br > Cl reactivity) Sub2 3,5-Dibromosulfanilic acid (Symmetric) Sub2->Diazo NaNO2, HCl Cross2 Symmetric Di-Coupling (Pd-Catalyzed at both C-Br) Sub2->Cross2 Suzuki/Heck (Equal Br reactivity)

Divergent synthetic pathways based on halogen bond dissociation energies.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.

Protocol A: Regioselective Suzuki-Miyaura Coupling (Using 3-Bromo-5-chlorosulfanilic acid)

Objective: Achieve mono-arylation exclusively at the C3 position while preserving the C5 chlorine.

  • Solvent Selection: Suspend 1.0 mmol of 3-bromo-5-chlorosulfanilic acid in a 3:1 mixture of Ethanol/Water (8 mL). Causality: The highly polar zwitterion is insoluble in standard organic solvents like THF or Toluene. The aqueous biphasic system ensures substrate dissolution while supporting the base.

  • Stoichiometric Control: Add exactly 1.05 mmol of the target aryl boronic acid. Causality: Restricting the boronic acid prevents over-coupling at the less reactive C-Cl bond.

  • Base Addition: Add 2.5 mmol of Sodium Carbonate (Na₂CO₃). Causality: A mild base is sufficient to activate the boronic acid without promoting unwanted nucleophilic aromatic substitution (SNAr) at the activated halogen sites.

  • Catalyst Introduction: Degas the mixture with N₂ for 15 minutes. Add 0.05 mmol (5 mol%) of Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄].

  • Thermal Control: Heat the reaction to 75°C for 12 hours. Causality: Keeping the temperature below 85°C kinetically favors C-Br oxidative addition and suppresses C-Cl activation.

  • Validation: Monitor via LC-MS (Negative ESI mode). The reaction is complete when the[M-H]⁻ peak of the starting material (m/z ~284) shifts to the mass of the mono-coupled product, with no detectable di-coupled mass.

Protocol B: Diazotization for Azo-Dye Synthesis (Applicable to Both)

Objective: Convert the primary amine to a diazonium salt for subsequent coupling.

  • Acidification: Dissolve 1.0 mmol of the sulfanilic acid derivative in 5 mL of 0.5 M HCl. Causality: Strong acidic conditions are required to generate the active electrophile, the nitrosonium ion (NO⁺), from sodium nitrite.

  • Thermal Quenching: Cool the solution to 0–5°C using an ice-salt bath. Causality: Aliphatic diazonium salts decompose instantly; while aromatic diazonium salts are stabilized by resonance, the electron-withdrawing halogens destabilize the intermediate, making strict thermal control mandatory to prevent nitrogen gas evolution and phenol formation [3].

  • Nitrosation: Dropwise add a pre-cooled aqueous solution of Sodium Nitrite (NaNO₂, 1.1 mmol).

  • Validation: Test the solution with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the primary amine has been fully consumed.

Workflow Step1 Substrate Prep Dissolve in EtOH/H2O Step2 Catalyst Addition Pd(PPh3)4 & Base Step1->Step2 Step3 Boronic Acid 1.05 eq (for Mono) 2.2 eq (for Di) Step2->Step3 Step4 Thermal Control 75°C, 12h Step3->Step4 Step5 LC-MS Validation Negative ESI Mode Step4->Step5

Step-by-step workflow for controlled Palladium-catalyzed cross-coupling.

Conclusion and Selection Criteria

For drug development professionals and materials scientists, the selection between these two derivatives is a matter of architectural intent:

  • Select 3-Bromo-5-chlorosulfanilic acid when designing complex, asymmetric molecules where sequential, regioselective functionalization is required. The distinct bond dissociation energies of bromine and chlorine provide a predictable, step-wise synthetic route.

  • Select 3,5-Dibromosulfanilic acid when synthesizing symmetric architectures, such as rigid polymer nodes or symmetric azo-dyes, where simultaneous di-functionalization maximizes synthetic efficiency and yield.

References

  • PubChemLite. "3,5-dibromosulfanilic acid sodium salt (C6H5Br2NO3S)." Université du Luxembourg. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Acid-base reactions in organic solvents. Behavior of some halogenated derivatives." NIST Technical Series Publications. Available at:[Link]

Comparative

Validating synthesis of 3-Bromo-5-chlorosulfanilic acid via TLC

Validating the Synthesis of 3-Bromo-5-chlorosulfanilic Acid: A Comparative Methodological Guide As an application scientist, one of the most persistent analytical bottlenecks when synthesizing highly substituted aniline...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Synthesis of 3-Bromo-5-chlorosulfanilic Acid: A Comparative Methodological Guide

As an application scientist, one of the most persistent analytical bottlenecks when synthesizing highly substituted aniline derivatives is overcoming their zwitterionic nature during chromatographic validation. 3-Bromo-5-chlorosulfanilic acid (4-amino-3-bromo-5-chlorobenzenesulfonic acid) is a prime example of this challenge[1]. It is a critical intermediate in organic synthesis, materials science, and the development of solid acid catalysts[1].

This guide provides an objective comparison of TLC methodologies for highly polar sulfonic acids, detailing the causality behind the synthesis and the self-validating protocols required to confirm product integrity.

The Zwitterionic Challenge & Mechanistic Strategy

The synthesis of 3-bromo-5-chlorosulfanilic acid from sulfanilic acid relies on sequential electrophilic aromatic substitutions. The sulfonic acid group (-SO₃H) is meta-directing and deactivating, while the amino group (-NH₂) is strongly ortho/para-directing and activating. Because the para position is inherently blocked by the sulfonic moiety, halogenation is forced exclusively to the ortho positions (C3 and C5).

The Causality of Stepwise Halogenation: To prevent over-oxidation and control regioselectivity, a stepwise halogenation is strictly required. Chlorination is performed first at 0°C to yield the intermediate 3-chlorosulfanilic acid. Subsequent bromination is performed at room temperature. Introducing the less reactive, more sterically demanding bromine atom last minimizes the formation of di-bromo impurities and ensures a clean conversion to the asymmetric di-halogenated target.

SynthesisTLC cluster_synthesis Synthesis Pathway cluster_tlc TLC Validation Workflow SM Sulfanilic Acid (Zwitterionic Core) Chlorination Chlorination (NCS, 0°C) SM->Chlorination Intermediate 3-Chlorosulfanilic Acid Chlorination->Intermediate Bromination Bromination (NBS, RT) Intermediate->Bromination Target 3-Bromo-5-chlorosulfanilic Acid Bromination->Target Prep Sample Prep (PrOH/NH3) Target->Prep Elution Plate Elution (Alkaline NP) Prep->Elution VisUV UV Visualization (254 nm) Elution->VisUV VisNin Chemical Staining (Ninhydrin) Elution->VisNin

Fig 1: Logical workflow mapping the stepwise halogenation and subsequent TLC validation.

Comparative TLC Systems for Zwitterions

Because 3-bromo-5-chlorosulfanilic acid exists as an inner salt, standard normal-phase TLC utilizing non-polar or moderately polar solvent systems (e.g., Hexane/Ethyl Acetate) will universally fail, resulting in baseline retention. The TLC system must actively disrupt the zwitterionic network.

We compared three distinct chromatographic strategies to determine the optimal validation environment:

TLC SystemStationary PhaseMobile Phase CompositionRf (Sulfanilic Acid)Rf (Target Product)Resolution Quality & Causality
A: Neutral NP Silica Gel 60 F₂₅₄CHCl₃ : MeOH (9:1)0.000.00Failed. Complete baseline retention; the zwitterion remains intact and insoluble in the mobile phase[2].
B: Alkaline NP Silica Gel 60 F₂₅₄Propan-1-ol : 25% NH₃ (2:1)0.350.62Optimal. Ammonia deprotonates the sulfonic acid, suppressing amine ionization for predictable silica partitioning[3].
C: Acidic RP RP-18 F₂₅₄sMeOH : H₂O : TFA (60:40:0.1)0.850.45Alternative. TFA fully protonates the sulfonic acid. Separation is driven purely by the hydrophobic halogen substituents.

Data Interpretation: System B (Alkaline Normal Phase) is the most cost-effective and reliable method for routine benchtop validation, providing excellent resolution between the highly polar starting material and the di-halogenated product[3].

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that false positives are systematically eliminated.

Workflow A: Stepwise Synthesis Protocol
  • Initiation: Suspend 10.0 mmol of sulfanilic acid in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that partially solubilizes the zwitterionic starting material without reacting with the electrophilic halogenating agents.

  • Chlorination: Cool the suspension to 0°C using an ice bath. Slowly add 10.5 mmol of N-Chlorosuccinimide (NCS) in small portions. Stir for 2 hours.

    • Causality: Maintaining a low temperature severely restricts the reaction kinetics, preventing over-chlorination at the C5 position.

  • Bromination: Allow the mixture to warm to room temperature. Add 10.5 mmol of N-Bromosuccinimide (NBS) and stir for an additional 4 hours.

    • Causality: Bromination requires slightly higher activation energy; executing it second ensures regioselectivity at the remaining available ortho position.

  • Isolation: Pour the mixture into 100 mL of ice water. Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the crude product.

Workflow B: TLC Validation & Orthogonal Visualization
  • Chamber Saturation: Prepare a mobile phase of Propan-1-ol and 25% aqueous Ammonia in a 2:1 (v/v) ratio[3]. Pour into a twin-trough TLC chamber, insert a filter paper pad, and equilibrate for 20 minutes.

    • Causality: Chamber saturation prevents edge effects and solvent evaporation from the plate, ensuring highly reproducible Rf values.

  • Sample Preparation: Dissolve 1 mg of the crude product, 1 mg of pure sulfanilic acid (reference), and 1 mg of 3-chlorosulfanilic acid (intermediate reference) individually in 1 mL of the mobile phase.

    • Causality: Using the alkaline mobile phase as the sample diluent ensures the zwitterion is immediately deprotonated prior to spotting, preventing severe application streaking.

  • Application & Development: Spot 2 µL of each solution onto a Silica Gel 60 F₂₅₄ plate. Develop the plate until the solvent front reaches 1 cm from the top edge. Remove and dry thoroughly with a heat gun to evaporate the residual ammonia.

  • Orthogonal Visualization (The Self-Validation Step):

    • Step 1 (Non-destructive): Examine the plate under short-wave UV light (254 nm). Mark the dark quenching spots[4]. Confirms the presence of the conjugated aromatic ring.

    • Step 2 (Destructive/Specific): Spray the plate with a 0.2% Ninhydrin solution in ethanol. Heat the plate at 110°C for 5 minutes[4]. Causality: The appearance of a characteristic Rucheman's purple spot confirms the presence of the primary aromatic amine. If a spot is UV-active but fails to stain with Ninhydrin, it indicates a deaminated impurity, instantly validating or invalidating the structural integrity of the target molecule.

References

  • [3] ResearchGate. Solvent-free synthesis of sulfanilic acid in microwave oven and TLC analysis. Available at:[Link]

  • [2] Oxford Academic (Journal of Chromatographic Science). Simultaneous TLC Determination of Co-trimoxazole and Impurities of Sulfanilamide and Sulfanilic Acid in Pharmaceuticals. Available at: [Link]

  • [4] EPFL (École Polytechnique Fédérale de Lausanne). TLC Visualization Reagents and Chemical Staining Protocols. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 3-Bromo-5-chlorosulfanilic Acid

Executive Summary & Operational Directive Do not treat 3-Bromo-5-chlorosulfanilic acid (CAS 5326-45-4) as standard organic waste. Due to the presence of both bromine and chlorine on the aromatic ring, this compound is cl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Directive

Do not treat 3-Bromo-5-chlorosulfanilic acid (CAS 5326-45-4) as standard organic waste.

Due to the presence of both bromine and chlorine on the aromatic ring, this compound is classified as a Halogenated Organic Acid . Improper disposal via standard non-halogenated waste streams or municipal sewage (even after neutralization) violates EPA regulations regarding Adsorbable Organic Halogens (AOX) and poses a risk of forming toxic dioxins during low-temperature incineration.

Immediate Action Required:

  • Segregate: Isolate from non-halogenated solvents and strong oxidizers.

  • Label: Mark clearly as "Halogenated Acidic Waste."

  • Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe handling. The sulfonic acid group confers high acidity, while the halogens increase environmental persistence.

Table 1: Physicochemical Properties & Safety Data
PropertyDataOperational Implication
CAS Number 5326-45-4Unique identifier for waste manifests.
Molecular Formula C₆H₅BrClNO₃SContains Br and Cl; requires halogen-specific treatment.[1]
Molecular Weight 286.53 g/mol Heavy atom count affects mass balance calculations.
Physical State Solid (Powder/Crystalline)Risk of dust inhalation; requires N95/P100 during weighing.
Acidity (pKa) ~1–2 (Sulfonic acid group)Corrosive. Causes immediate burns to mucous membranes.
Solubility Soluble in water/alkaline solutionsMobile in aqueous environments; spill containment is critical.
RCRA Status Characteristic (D002)Classified as Corrosive if pH < 2.0.

Waste Segregation Logic

The most common error in laboratory disposal is mixing halogenated acids with incompatible streams. Use the following logic gate to determine the correct waste container.

DisposalLogic start Waste Generation: 3-Bromo-5-chlorosulfanilic Acid state Physical State? start->state solid Solid / Powder state->solid Dry liquid Solution / Liquid state->liquid Dissolved solid_waste Solid Waste Container: 'Halogenated Organic Solids' solid->solid_waste solvent_type Solvent Type? liquid->solvent_type contam Contaminated with Oxidizers/Reactives? segregate SEGREGATE IMMEDIATELY Do not mix. Contact EHS. contam->segregate Yes solid_waste->contam Check halo_solv Halogenated Solvent (e.g., DCM, Chloroform) solvent_type->halo_solv Halo aq_solv Aqueous / Non-Halo Organic solvent_type->aq_solv Non-Halo/Aq halo_waste Liquid Waste Container: 'Halogenated Organic Waste' halo_solv->halo_waste aq_solv->halo_waste Must go to Halo stream due to solute

Figure 1: Decision logic for waste stream segregation. Note: Even if dissolved in water, the presence of the halogenated solute mandates disposal in the Halogenated stream to prevent contamination of non-halogenated fuel blending stocks.

Disposal Protocols

Protocol A: Solid Waste (Stockpile or Expired Chemical)

For disposal of pure solid chemical or spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-Bromo-5-chlorosulfanilic acid" (Do not use abbreviations).[1]

    • Hazards: Check "Corrosive" and "Toxic."[2]

    • Note: Add "Contains Halogens" prominently.

  • Packing: Double-bag the solid in 6-mil polyethylene bags before placing it in the rigid container to prevent dust dispersion upon reopening.

  • Storage: Store in the satellite accumulation area until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

For disposal of reaction byproducts or mother liquors.

CRITICAL WARNING: Do NOT pour down the drain. The "Neutralize and Sewer" method is prohibited for halogenated aromatics due to AOX discharge limits.

  • pH Adjustment (Optional but Recommended):

    • If the solution is extremely acidic (pH < 2), it poses a risk to storage containers.

    • Procedure: Slowly add the waste to a stirred solution of 5% Sodium Bicarbonate (

      
      ) or dilute Sodium Hydroxide (
      
      
      
      ).
    • Endpoint: Monitor pH until it reaches 6–9.

    • Caution: The reaction is exothermic. Use an ice bath if processing >500 mL.

  • Collection: Pour the (neutralized) solution into the "Halogenated Organic Waste" carboy.

    • Why? Even if the solvent is water, the solute (3-Bromo-5-chlorosulfanilic acid) is halogenated. Mixing this with non-halogenated waste renders the entire volume unsuitable for standard fuel blending incineration.

  • Manifesting: List the approximate concentration of the acid on the waste tag.

Emergency Spill Response

In the event of a benchtop spill, follow this containment workflow to minimize exposure and environmental release.

SpillResponse assess Assess Spill (Vol < 100g?) ppe Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95 Mask assess->ppe Yes (Minor) evacuate Evacuate Area Call EHS assess->evacuate No (Major) contain Containment: Cover with Dry Sand or Vermiculite ppe->contain neutralize Neutralization: Sprinkle Sodium Carbonate or Bicarbonate contain->neutralize collect Collection: Scoop into HDPE Container (Do not create dust) neutralize->collect clean Final Clean: Wipe with wet paper towels Check pH of surface collect->clean

Figure 2: Step-by-step spill response protocol. Note: Avoid using water initially, as this will spread the acid and increase the corrosive surface area.

Compatibility Matrix

Store and dispose of 3-Bromo-5-chlorosulfanilic acid separately from the following classes to prevent uncontrolled reactions.

Incompatible ClassPotential ReactionSegregation Action
Strong Oxidizers (e.g., Nitric Acid, Peroxides)Generation of toxic halogen gases (

).
Strict Separation. Never co-mingle in waste drums.
Strong Bases (e.g., NaOH pellets)Rapid exothermic neutralization; risk of boiling/splashing.Store separately. Neutralize only under controlled conditions.
Cyanides / Sulfides Release of toxic HCN or

gas in acidic conditions.
Lethal Risk. Ensure acid waste is never near cyanide waste.
Metals (e.g., Aluminum, Magnesium)Formation of flammable Hydrogen gas (

).
Do not use metal spatulas or containers.

References

  • PubChem. (n.d.). 3-Bromo-5-chlorobenzoic acid (Related Structure Safety Data).[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety. Retrieved October 26, 2023, from [Link]

Sources

Handling

Personal protective equipment for handling 3-Bromo-5-chlorosulfanilic acid

Topic: Personal protective equipment for handling 3-Bromo-5-chlorosulfanilic acid Audience: Researchers, scientists, and drug development professionals.[1][2] Executive Safety Summary Compound Identity: IUPAC Name: 4-Ami...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 3-Bromo-5-chlorosulfanilic acid Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Safety Summary

Compound Identity:

  • IUPAC Name: 4-Amino-3-bromo-5-chlorobenzenesulfonic acid[3]

  • CAS Number: 5326-45-4[3][4][5]

  • Molecular Formula:

    
    [3]
    
  • Physical State: Off-white to grey solid (powder or crystalline).

Hazard Profile (GHS Classification): This compound combines the acidity of a sulfonic acid with the lipophilicity of halogenated aromatics. While often stable as a zwitterion in solid form, it hydrolyzes to release protons in aqueous environments and poses significant risks to mucous membranes.

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation; treat as Corrosive in high concentrations).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[6]

  • STOT-SE: Category 3 (May cause respiratory irritation).[7][8]

Strategic PPE Selection (Hierarchy of Defense)

Rationale: The sulfonic acid moiety (


) is a strong acid (pKa < 1), capable of rapid protein denaturation. The halogen substituents (Br, Cl) increase lipophilicity, potentially accelerating dermal absorption compared to non-halogenated analogs.
Zone Required Equipment Technical Specification & Rationale
Ocular Chemical Splash Goggles (Not Safety Glasses)Standard: EN 166 (B grade) or ANSI Z87.1+.Why: Powder fines are hygroscopic and acidic. Upon contact with the ocular surface, they dissolve to form a localized acidic solution (pH < 2), causing immediate corneal opacity. Safety glasses allow dust ingress; goggles provide a sealed environment.
Dermal (Hand) Double Nitrile Gloving (0.11 mm min.)Inner: 4 mil Nitrile (Examination grade).Outer: 5-8 mil Nitrile (Chemical resistant).Why: Sulfonic acids can degrade latex. Double gloving provides a "breakthrough buffer." If the outer glove is compromised (visual discoloration), it can be stripped immediately without exposing skin.
Respiratory Engineering Control (Primary) or N95/P3 Mask (Secondary)Primary: Handle exclusively in a certified Chemical Fume Hood.Secondary: If weighing outside a hood (not recommended), use a fit-tested N95/P3 particulate respirator. Dust inhalation causes severe upper respiratory tract inflammation.
Body High-Neck Lab Coat & Chemical Apron Material: Poly-cotton blend (coat); Neoprene/PVC (apron).Why: Standard lab coats are porous. An impermeable apron is required during transfer of quantities >5g to prevent "pass-through" burns from spills.
Operational Protocol: Safe Handling Lifecycle
Phase A: Preparation & Weighing

Goal: Eliminate dust generation and static discharge.

  • Static Control: Use an antistatic gun or ionizer bar near the balance. Halogenated organic solids are prone to static charge, causing "fly-away" powder that contaminates the workspace.

  • Containment: Place the analytical balance inside the fume hood. If this is not possible, use a powder containment hood or a static-dissipative balance shield.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the substance is wet/hygroscopic (corrosion risk); use PTFE-coated or ceramic tools.

Phase B: Reaction Setup

Goal: Control exotherms and solubility.

  • Solvent Choice: 3-Bromo-5-chlorosulfanilic acid has poor solubility in non-polar solvents. It is typically dissolved in aqueous bases (NaOH,

    
    ) or polar aprotic solvents (DMSO, DMF).
    
  • Dissolution Logic:

    • Correct: Add solid slowly to the solvent/base solution.

    • Incorrect: Adding solvent to a bulk pile of solid can cause clumping and localized heating (heat of solution).

  • Incompatibility: Avoid contact with strong oxidizers (e.g., permanganates, nitric acid) as this may generate toxic halogenated gases (

    
    , 
    
    
    
    ).
Phase C: Spill Management

Protocol for Solid Spill (Dry):

  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Up: Ensure goggles and double gloves are secure.

  • Cover: Gently cover the spill with a paper towel dampened with Sodium Bicarbonate (

    
    )  solution (5%). This prevents dust lofting.[9][10]
    
  • Sweep: Scoop up the damp material into a wide-mouth hazardous waste jar.

  • Neutralize Surface: Wipe the area with 5%

    
     until no fizzing occurs, then rinse with water.
    
Disposal & Decontamination Plan

Scientific Integrity: Sulfonic acids are persistent. Neutralization is required to prevent downstream corrosion of waste drums.

Step-by-Step Neutralization Protocol:

  • Segregation: Do not mix with general organic solvents (especially acetone) until neutralized.

  • The "Fizz" Test:

    • Prepare a 10% Sodium Carbonate (

      
      ) aqueous solution in a large beaker.
      
    • Slowly add the solid waste or reaction mixture to this base.

    • Observation: Evolution of

      
       gas indicates active neutralization.
      
  • Endpoint: Continue addition until pH paper indicates pH 6–8 .

  • Final Disposal: Label as "Neutralized Halogenated Organic Waste."

Waste Stream Classification:

  • Primary: Halogenated Organic Solids/Liquids.

  • Prohibited: Do not dispose of down the drain. The halogenated ring is resistant to biodegradation and toxic to aquatic life.

Visual Workflow (Graphviz)

SafeHandling cluster_PPE 1. PPE Verification cluster_Ops 2. Operational Sequence cluster_Waste 3. Disposal Logic start Start: Handling 3-Bromo-5-chlorosulfanilic acid check_gloves Gloves: Double Nitrile? start->check_gloves check_eyes Eyes: Chemical Goggles? check_gloves->check_eyes hood_check Engineering: Fume Hood On? check_eyes->hood_check weighing Weighing: Use Antistatic Gun (Avoid Dust) hood_check->weighing All Clear dissolution Dissolution: Add Solid to Solvent weighing->dissolution reaction Reaction: Monitor Exotherm dissolution->reaction waste_check Is Waste Acidic? reaction->waste_check neutralize Neutralize with 10% Na2CO3 (Target pH 6-8) waste_check->neutralize Yes (pH < 6) disposal_bin Bin: Halogenated Organic Waste waste_check->disposal_bin No (pH 6-8) neutralize->disposal_bin

Caption: Decision tree for the safe handling lifecycle, emphasizing the critical neutralization step before final disposal.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219247, 3-Bromo-5-chlorosulfanilic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Eye and Face Protection (29 CFR 1910.133).[8][10] Retrieved from [Link]

Sources

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